Product packaging for 3-Formylphenyl acetate(Cat. No.:CAS No. 34231-78-2)

3-Formylphenyl acetate

Cat. No.: B1360206
CAS No.: 34231-78-2
M. Wt: 164.16 g/mol
InChI Key: GVUMZPWBUAGJBP-UHFFFAOYSA-N
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Description

3-Formylphenyl acetate is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B1360206 3-Formylphenyl acetate CAS No. 34231-78-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-formylphenyl) acetate
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InChI

InChI=1S/C9H8O3/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GVUMZPWBUAGJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80187808
Record name 3-Formylphenyl acetate
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34231-78-2
Record name 3-(Acetyloxy)benzaldehyde
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Record name 3-Formylphenyl acetate
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Foundational & Exploratory

An In-depth Technical Guide to 3-Formylphenyl Acetate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylphenyl acetate, also known as 3-acetoxybenzaldehyde, is a versatile organic compound characterized by the presence of both an aldehyde and an ester functional group attached to a benzene ring at the meta position. This unique structural arrangement imparts a dual reactivity that makes it a valuable intermediate in a wide range of applications, including organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, along with a discussion of its potential, though not yet fully elucidated, role in biological signaling pathways based on the activity of related benzaldehyde compounds.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid at room temperature.[1] Its chemical structure consists of a phenyl ring substituted with a formyl group (-CHO) and an acetate group (-OCOCH3) at positions 1 and 3, respectively.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₈O₃[2]
Molecular Weight 164.16 g/mol [2]
CAS Number 34231-78-2[2]
IUPAC Name (3-formylphenyl) acetate[2]
Synonyms 3-Acetoxybenzaldehyde, m-Acetoxybenzaldehyde, Acetic acid 3-formylphenyl ester[2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 110 °C at 5 mmHgTCI
Density 1.18 g/cm³ at 20 °CTCI
Solubility Slightly soluble in water; soluble in organic solvents.
Structural Features and Reactivity

The chemical behavior of this compound is dictated by the interplay between its aromatic ring, aldehyde group, and acetate ester group.[3]

  • Aldehyde Group: The formyl group is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is fundamental to its use in forming new carbon-carbon and carbon-heteroatom bonds.[3]

  • Acetate Group: The ester group can undergo hydrolysis under acidic or basic conditions to yield 3-hydroxybenzaldehyde.[3]

  • Aromatic Ring: The benzene ring can participate in electrophilic aromatic substitution reactions, with the existing substituents directing the position of incoming groups.

The presence of both an aldehyde and an ester on the same molecule allows for sequential or one-pot reactions, providing efficient routes to complex molecular architectures.[3]

Experimental Protocols

Synthesis of this compound via Acetylation of 3-Hydroxybenzaldehyde

A common and efficient method for the preparation of this compound is the regioselective acetylation of 3-hydroxybenzaldehyde.[3] This reaction selectively targets the hydroxyl group while preserving the aldehyde functionality.

Materials:

  • 3-Hydroxybenzaldehyde

  • Acetic anhydride

  • Pyridine (or another suitable base catalyst)

  • Dichloromethane (or another suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-hydroxybenzaldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of acetic anhydride to the solution, followed by a catalytic amount of pyridine.

  • Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or distillation.

Structure and Synthesis Workflow

The chemical structure of this compound and a generalized workflow for its synthesis and subsequent purification are depicted below.

G cluster_structure Chemical Structure of this compound img

Figure 1: Chemical Structure of this compound

G reagents 3-Hydroxybenzaldehyde + Acetic Anhydride reaction Acetylation Reaction (Base Catalyst) reagents->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Chromatography/Distillation) workup->purification product This compound purification->product

Figure 2: General Synthesis and Purification Workflow

Biological Activity and Signaling Pathways (Hypothetical)

While there is a lack of direct evidence in the scientific literature detailing the specific biological activities and signaling pathway modulation of this compound, the activities of its precursor, 3-hydroxybenzaldehyde, and other benzaldehyde derivatives offer a basis for potential areas of investigation.

3-Hydroxybenzaldehyde has been reported to exhibit vasculoprotective effects, including the inhibition of vascular smooth muscle cell proliferation and endothelial cell inflammation.[4][5][6] Furthermore, studies on benzaldehyde have indicated its ability to suppress several major signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[7][8] This suppression is thought to be mediated through the regulation of 14-3-3 family proteins, which act as hubs in various oncogenic signaling networks.[7]

It is plausible that this compound, as a derivative of 3-hydroxybenzaldehyde, may exhibit similar or related biological activities. The acetate group could influence its bioavailability, cell permeability, and metabolic fate, potentially acting as a prodrug that is hydrolyzed in vivo to release the active 3-hydroxybenzaldehyde.

The following diagram illustrates the general signaling pathways that have been shown to be affected by benzaldehyde compounds. It is important to note that this is a hypothetical representation of potential targets for this compound and requires experimental validation.

G cluster_cell Cell cluster_pathways Signaling Pathways benzaldehyde Benzaldehyde Derivatives (e.g., this compound) pi3k PI3K/AKT/mTOR benzaldehyde->pi3k Inhibits stat3 STAT3 benzaldehyde->stat3 Inhibits nfkb NFκB benzaldehyde->nfkb Inhibits erk ERK benzaldehyde->erk Inhibits cellular_response Inhibition of Cell Proliferation, Inflammation, etc. pi3k->cellular_response stat3->cellular_response nfkb->cellular_response erk->cellular_response

Figure 3: Hypothetical Signaling Pathways Modulated by Benzaldehyde Derivatives

Conclusion

This compound is a valuable chemical entity with a well-defined structure and a range of synthetic applications. Its bifunctional nature makes it an attractive building block for the synthesis of complex organic molecules. While its specific biological activities are yet to be extensively studied, the known effects of its structural analogs suggest that it may hold promise as a modulator of key cellular signaling pathways. Further research is warranted to fully elucidate the pharmacological potential of this compound and its derivatives in drug discovery and development.

References

Synthesis of 3-Formylphenyl acetate from 3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Formylphenyl acetate from 3-hydroxybenzaldehyde, a key reaction in the preparation of versatile intermediates for pharmaceutical and materials science applications. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in organic synthesis, featuring both an aldehyde and an ester functional group. This bifunctionality allows for a wide range of subsequent chemical transformations, making it a crucial intermediate in the synthesis of complex molecules, including heterocyclic compounds and active pharmaceutical ingredients. The selective acetylation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde is the most direct and common route to this compound, requiring careful control to prevent side reactions involving the aldehyde moiety. This guide focuses on a well-established and reliable method for this transformation.

Reaction Scheme and Data

The synthesis of this compound is achieved through the O-acetylation of 3-hydroxybenzaldehyde using acetic anhydride. This reaction is typically catalyzed by a base, such as pyridine, which also serves as the solvent.

Reaction:

The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis.

ParameterValueNotes
Reactants
3-hydroxybenzaldehyde1.0 equivalentStarting material.
Acetic Anhydride1.5 - 2.0 equivalentsAcetylating agent. Using a slight excess ensures complete conversion of the starting material.
Solvent/Catalyst
Pyridine2 - 10 mL per mmol of starting materialActs as both a basic catalyst and a solvent. The volume can be adjusted based on reaction scale.
Reaction Conditions
Temperature0 °C to Room TemperatureThe reaction is initiated at a lower temperature and then allowed to proceed at room temperature.
Reaction TimeMonitored by TLCThe reaction progress should be monitored until the starting material is completely consumed.
Work-up & Purification
Quenching AgentDry MethanolTo consume excess acetic anhydride.
Extraction SolventDichloromethane or Ethyl AcetateFor separation of the product from the aqueous phase.
Purification MethodSilica Gel ChromatographyTo isolate the pure this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on a general procedure for O-acetylation using acetic anhydride in pyridine.[1]

Materials:

  • 3-hydroxybenzaldehyde

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Dry methanol (MeOH)

  • Toluene

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in dry pyridine (2–10 mL/mmol).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 equivalents) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring.

  • Monitor the progress of the reaction by TLC until the 3-hydroxybenzaldehyde spot is no longer visible.

  • Once the reaction is complete, quench the reaction by the careful addition of dry methanol to consume any excess acetic anhydride.

  • Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography to yield the final product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Reactants Reactants: 3-hydroxybenzaldehyde Acetic Anhydride Reaction Reaction: - Pyridine (Solvent/Catalyst) - 0°C to Room Temp. - Monitor by TLC Reactants->Reaction Workup Work-up: 1. Quench (MeOH) 2. Evaporation 3. Extraction (DCM/EtOAc) 4. Washing (HCl, NaHCO₃, Brine) 5. Drying (Na₂SO₄) Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

This guide provides a comprehensive overview of the synthesis of this compound from 3-hydroxybenzaldehyde. The detailed protocol and structured data are intended to support researchers and professionals in the successful and efficient preparation of this important chemical intermediate.

References

An In-depth Technical Guide to 3-Acetoxybenzaldehyde: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxybenzaldehyde, a derivative of benzaldehyde, is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its chemical structure, featuring both an aldehyde and an acetate ester functional group, provides a versatile platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Acetoxybenzaldehyde, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in drug discovery, including its interaction with key biological signaling pathways.

Core Properties of 3-Acetoxybenzaldehyde

A summary of the key physical and chemical properties of 3-Acetoxybenzaldehyde is presented below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₉H₈O₃[1][2]
Molecular Weight 164.16 g/mol [1][2]
CAS Number 34231-78-2[1][2]
Appearance Light orange to yellow to green clear liquid
Boiling Point 561.93 K[3]
Melting Point 344.29 K[3]
Density 1.17 g/cm³
Solubility Insoluble in water. Soluble in organic solvents like ethanol, ether, and benzene.
logP (Octanol/Water) 1.424[3]

Synthesis and Purification

The most common method for the synthesis of 3-Acetoxybenzaldehyde is through the acetylation of 3-hydroxybenzaldehyde.

Experimental Protocol: Synthesis via Acetylation

Materials:

  • 3-hydroxybenzaldehyde

  • Acetic anhydride

  • Pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stir plate and stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round bottom flask, dissolve 3-hydroxybenzaldehyde in a suitable organic solvent such as dichloromethane.

  • Add a slight excess of acetic anhydride to the solution.

  • Slowly add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid to the reaction mixture while stirring.

  • Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid and remove excess acetic anhydride, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 3-Acetoxybenzaldehyde.

Experimental Protocol: Purification by Column Chromatography

Materials:

  • Crude 3-Acetoxybenzaldehyde

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude 3-Acetoxybenzaldehyde in a minimal amount of the eluent (a mixture of hexane and ethyl acetate).

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified 3-Acetoxybenzaldehyde.

Analytical Characterization

Accurate characterization of 3-Acetoxybenzaldehyde is crucial for confirming its identity and purity. The following are typical analytical methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

    • Typical Solvent: CDCl₃

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

    • Expected Chemical Shifts (δ):

      • Aldehyde proton (-CHO): ~9.9-10.1 ppm (singlet)

      • Aromatic protons: ~7.2-7.8 ppm (multiplets)

      • Acetyl protons (-COCH₃): ~2.3 ppm (singlet)

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

    • Typical Solvent: CDCl₃

    • Expected Chemical Shifts (δ):

      • Aldehyde carbonyl carbon: ~190-192 ppm

      • Ester carbonyl carbon: ~168-170 ppm

      • Aromatic carbons: ~120-155 ppm

      • Acetyl methyl carbon: ~20-22 ppm

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

  • Expected Characteristic Absorptions (cm⁻¹):

    • Aldehyde C-H stretch: ~2820 and 2720 cm⁻¹

    • Carbonyl (C=O) stretch (aldehyde and ester): A strong, broad peak around 1700-1770 cm⁻¹

    • C-O stretch (ester): ~1200-1300 cm⁻¹

    • Aromatic C=C stretches: ~1450-1600 cm⁻¹

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 3-Acetoxybenzaldehyde.

  • Typical Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.

  • Purpose: To separate 3-Acetoxybenzaldehyde from any starting materials, by-products, or other impurities.

Biological Relevance and Applications in Drug Development

Benzaldehydes are a class of compounds that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals.[4] 3-Acetoxybenzaldehyde, as a functionalized benzaldehyde, is a valuable building block for creating more complex molecules with potential therapeutic activities.

One significant area of interest is the biological activity of its parent compound, 3-hydroxybenzaldehyde. Research has shown that 3-hydroxybenzaldehyde exhibits vasculoprotective effects.[5][6] It has been demonstrated to inhibit the proliferation of vascular smooth muscle cells and reduce inflammation in endothelial cells.[5][6]

Inhibition of TNF-α Induced Inflammatory Pathway

A key finding is the ability of 3-hydroxybenzaldehyde to modulate the inflammatory response triggered by Tumor Necrosis Factor-alpha (TNF-α) in Human Umbilical Vein Endothelial Cells (HUVECs).[1] 3-Hydroxybenzaldehyde has been shown to inhibit the phosphorylation of two critical signaling proteins: nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK).[1][5] Since 3-acetoxybenzaldehyde can be readily hydrolyzed back to 3-hydroxybenzaldehyde, this signaling pathway is of high interest to drug development professionals exploring anti-inflammatory agents.

TNF_alpha_pathway cluster_NFkappaB NF-κB Activation TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR IKK IKK Complex TNFR->IKK p38_MAPK p38 MAPK TNFR->p38_MAPK Activates IkappaB IκB IKK->IkappaB Phosphorylates NF_kappaB NF-κB IKK->NF_kappaB Releases Inflammation Inflammatory Response NF_kappaB->Inflammation Promotes p38_MAPK->Inflammation Promotes HBA 3-Hydroxybenzaldehyde (from 3-Acetoxybenzaldehyde) HBA->IKK Inhibits Phosphorylation HBA->p38_MAPK Inhibits Phosphorylation

Figure 1. Inhibition of the TNF-α induced inflammatory signaling pathway by 3-hydroxybenzaldehyde.
Role in the Synthesis of Bioactive Molecules

3-Hydroxybenzaldehyde is a known precursor in the synthesis of Monastrol, a small molecule inhibitor of the mitotic kinesin Eg5.[7] Eg5 is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to cell cycle arrest, making it an attractive target for cancer therapy. The synthesis of Monastrol from 3-hydroxybenzaldehyde highlights the utility of this structural motif in the development of potential anti-cancer drugs.

Monastrol_Synthesis HBA 3-Hydroxybenzaldehyde Intermediate Dihydropyrimidinone Intermediate HBA->Intermediate Biginelli Biginelli Reaction Monastrol Monastrol (Eg5 Inhibitor) Intermediate->Monastrol

Figure 2. Synthetic relationship between 3-hydroxybenzaldehyde and Monastrol.

Safety and Handling

3-Acetoxybenzaldehyde should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Acetoxybenzaldehyde is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis from 3-hydroxybenzaldehyde is straightforward, and it can be effectively purified using standard laboratory techniques. The biological relevance of its parent compound, 3-hydroxybenzaldehyde, particularly its role in modulating inflammatory pathways and its use in the synthesis of potential anticancer agents, underscores the importance of 3-acetoxybenzaldehyde as a valuable building block for drug discovery and development. This guide provides a solid foundation of technical information for researchers and scientists working with this compound.

References

An In-depth Technical Guide to 3-Formylphenyl Acetate: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Formylphenyl acetate (3-FPA), a versatile organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and critically, explores its biological relevance through its active metabolite, 3-hydroxybenzaldehyde (3-HBA). Evidence points towards the engagement of the Sonic Hedgehog (Shh) and MAPK signaling pathways, suggesting potential therapeutic applications in neuroprotection and anti-inflammatory contexts. Detailed experimental protocols for the synthesis of 3-FPA and the biological evaluation of its active form are provided to facilitate further research and development.

Introduction

This compound, also known as 3-acetoxybenzaldehyde, is an aromatic compound featuring both an aldehyde and an ester functional group. This dual functionality makes it a valuable intermediate in organic synthesis. While direct biological studies on this compound are limited, its role as a precursor to 3-hydroxybenzaldehyde is of significant interest. 3-Hydroxybenzaldehyde has demonstrated notable biological activities, including neuroprotective and vasculoprotective effects. This guide will establish the properties of this compound and delve into the biological mechanisms of its active form, providing a foundation for its application in drug discovery and development.

Chemical and Physical Properties

This compound is characterized by the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol .[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1]
CAS Number 34231-78-2[1]
Appearance Colorless to pale yellow liquid
IUPAC Name (3-formylphenyl) acetate[1]
Synonyms 3-Acetoxybenzaldehyde, m-Acetoxybenzaldehyde[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the regioselective acetylation of 3-hydroxybenzaldehyde. This reaction selectively targets the hydroxyl group while preserving the aldehyde functionality.

Experimental Protocol: Acetylation of 3-Hydroxybenzaldehyde

This protocol describes a general procedure for the acetylation of a phenolic hydroxyl group using acetic anhydride.

Materials:

  • 3-Hydroxybenzaldehyde

  • Acetic anhydride

  • Catalyst (e.g., expansive graphite, sodium bicarbonate, or a few drops of pyridine)

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • 5% Hydrochloric acid (HCl) solution

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add the catalyst to the solution.

  • Slowly add acetic anhydride (1.5-2 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the catalyst and temperature.

  • Upon completion of the reaction, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer successively with 5% HCl solution, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure if necessary.

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, it is readily hydrolyzed in vivo to 3-hydroxybenzaldehyde. Therefore, the biological effects of this compound are predominantly attributed to its active metabolite. Research has shown that 3-hydroxybenzaldehyde possesses neuroprotective and vasculoprotective properties through the modulation of key signaling pathways.

The Sonic Hedgehog (Shh) Signaling Pathway

Studies have demonstrated that 3-hydroxybenzaldehyde can activate the Sonic Hedgehog (Shh) signaling pathway, which is crucial for neuronal development, survival, and repair. This activation is associated with a protective phenotype in astrocytes.

Shh_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh_Ligand 3-Hydroxybenzaldehyde (Active Metabolite) PTCH1 Patched-1 (PTCH1) Shh_Ligand->PTCH1 Activates SMO Smoothened (SMO) PTCH1->SMO SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression (e.g., Neuroprotective Factors) GLI_A->Target_Genes Promotes

Activation of the Sonic Hedgehog pathway by 3-hydroxybenzaldehyde.
The MAPK and NF-κB Signaling Pathways

3-Hydroxybenzaldehyde has also been shown to exert anti-inflammatory effects by inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are key regulators of the inflammatory response.

MAPK_NFkB_Pathway cluster_pathways Intracellular Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) p38_MAPK p38 MAPK Inflammatory_Stimuli->p38_MAPK Activates NFkB NF-κB Inflammatory_Stimuli->NFkB Activates Metabolite 3-Hydroxybenzaldehyde (Active Metabolite) Metabolite->p38_MAPK Inhibits Metabolite->NFkB Inhibits Inflammatory_Response Inflammatory Response (e.g., VCAM-1, ICAM-1) p38_MAPK->Inflammatory_Response Promotes NFkB->Inflammatory_Response Promotes

Inhibition of MAPK and NF-κB pathways by 3-hydroxybenzaldehyde.

Experimental Protocols for Biological Evaluation

The following protocols are designed to assess the biological activity of 3-hydroxybenzaldehyde, the active metabolite of this compound.

Cell Culture and Treatment
  • Cell Lines: Mouse astrocytes or human umbilical vein endothelial cells (HUVECs) are suitable models.

  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM for astrocytes, EGM-2 for HUVECs) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Pre-treat cells with varying concentrations of 3-hydroxybenzaldehyde for a specified duration (e.g., 12-24 hours) before inducing a response with a stimulus (e.g., Angiostrongylus cantonensis excretory/secretory products for Shh pathway activation, or TNF-α for MAPK/NF-κB pathway activation).

Real-Time Quantitative PCR (RT-qPCR)

This protocol is for measuring the mRNA expression levels of target genes in the Shh and MAPK/NF-κB pathways.

Workflow:

qPCR_Workflow Cell_Treatment Cell Treatment with 3-Hydroxybenzaldehyde RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis RT_qPCR Real-Time qPCR with Gene-Specific Primers cDNA_Synthesis->RT_qPCR Data_Analysis Data Analysis (ΔΔCt Method) RT_qPCR->Data_Analysis

Workflow for Real-Time Quantitative PCR analysis.

Key Genes to Analyze:

PathwayTarget Genes
Shh Pathway Shh, Smo, Gli1
MAPK/NF-κB Pathway VCAM1, ICAM1, IL-6, TNF
Western Blotting

This protocol is for detecting the protein levels and phosphorylation status of key signaling molecules.

Procedure:

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Key Proteins to Analyze:

PathwayTarget Proteins
Shh Pathway Shh, Smo, Gli1
MAPK/NF-κB Pathway Phospho-p38, p38, Phospho-NF-κB p65, NF-κB p65

Conclusion

This compound is a valuable chemical entity with a confirmed molecular formula of C₉H₈O₃ and a molecular weight of 164.16 g/mol . Its significance in drug development is primarily as a precursor to 3-hydroxybenzaldehyde. The biological activity of 3-hydroxybenzaldehyde, particularly its ability to modulate the Sonic Hedgehog and MAPK/NF-κB signaling pathways, underscores the potential of this compound as a pro-drug for conditions involving neuro-inflammation and vascular dysfunction. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Formylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 3-formylphenyl acetate, also known as 3-acetoxybenzaldehyde. The presence of the meta-substituted acetate group significantly influences the electrophilic character of the carbonyl carbon, thereby modulating its reactivity in various organic transformations. This document details the electronic effects of the acetate substituent, presents quantitative data to compare its reactivity with other substituted benzaldehydes, and provides detailed experimental protocols for key reactions. Furthermore, this guide includes visual representations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the chemical behavior of this versatile synthetic intermediate.

Introduction

This compound is a bifunctional organic compound featuring both an aldehyde and an ester moiety.[1][2] The aldehyde group serves as a key electrophilic center, making it a valuable precursor in the synthesis of a wide range of more complex molecules, including heterocyclic compounds of medicinal interest.[2] The reactivity of this aldehyde is intrinsically linked to the electronic properties of the acetate group on the aromatic ring. Understanding the nature and extent of this influence is critical for designing efficient synthetic routes and predicting reaction outcomes in drug discovery and materials science.

Electronic Influence of the Meta-Acetoxy Group

The reactivity of the aldehyde group in substituted benzaldehydes is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.

The acetate group (-OCOCH₃) at the meta position of the benzene ring acts as an electron-withdrawing group. This is primarily due to the inductive effect of the electronegative oxygen atoms. Unlike a para-substituted acetoxy group, the meta-positioning prevents the electron-donating resonance effect from directly influencing the aldehyde group. Consequently, the aldehyde group in this compound is more reactive towards nucleophiles than the aldehyde group in unsubstituted benzaldehyde.[1]

Quantitative Reactivity Analysis

The Hammett equation, a linear free-energy relationship, provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds.[3][4] The equation is given by:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction of the substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound (benzaldehyde).

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

The Hammett sigma constant (σ) for a meta-acetoxy group is +0.36 .[5] This positive value confirms its electron-withdrawing nature at this position. Using this value, we can predict the relative reactivity of this compound in various reactions for which the reaction constant (ρ) is known.

Table 1: Predicted Relative Reactivity of this compound in Various Reactions

Reaction TypeTypical Reaction Constant (ρ)Predicted Relative Rate (k/k₀) for this compoundExpected Reactivity vs. Benzaldehyde
Wittig Reaction~1.0 - 2.02.29 - 5.25More Reactive
Knoevenagel Condensation~1.2~2.6More Reactive
Reduction with NaBH₄~0.8~1.95More Reactive
OxidationVariesDependent on oxidant and mechanismGenerally more reactive

Note: The reaction constants (ρ) are approximate values from the literature for similar reactions and serve for illustrative purposes. The predicted relative rate is calculated as 10^(σρ) with σ = +0.36.*

Key Reactions and Experimental Protocols

The enhanced electrophilicity of the aldehyde group in this compound makes it a suitable substrate for a variety of important organic transformations.

Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones.[6] With this compound, this reaction allows for the introduction of a carbon-carbon double bond at the formyl position.

Experimental Protocol: Synthesis of 3-(2-phenylethenyl)phenyl acetate

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.2 molar equivalents) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.1 molar equivalents, as a solution in hexanes) dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction. Stir the mixture at 0 °C for 30 minutes.

  • Reaction with Aldehyde: Dissolve this compound (1.0 molar equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired alkene.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[7]

Experimental Protocol: Synthesis of 2-cyano-3-(3-acetoxyphenyl)acrylic acid

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 molar equivalent) and malonic acid (1.1 molar equivalents) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 molar equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Reduction to an Alcohol

The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the ester group intact.

Experimental Protocol: Synthesis of 3-(hydroxymethyl)phenyl acetate

  • Reaction Setup: Dissolve this compound (1.0 molar equivalent) in methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 molar equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases and the pH is neutral.

  • Extraction and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol, which can be further purified by column chromatography if necessary.

Biological and Pharmacological Context

While this compound is primarily utilized as a synthetic intermediate, the broader class of benzaldehyde derivatives has been investigated for various biological activities. For instance, certain substituted benzaldehydes are known to be inhibitors of aldehyde dehydrogenase (ALDH), an enzyme superfamily involved in the metabolism of endogenous and exogenous aldehydes.[8] Inhibition of specific ALDH isozymes is a therapeutic strategy in certain cancers and for modulating retinoic acid signaling.[8]

The structural motif of a substituted benzaldehyde present in this compound suggests its potential as a starting point for the design of novel enzyme inhibitors or other bioactive molecules. However, to date, no specific signaling pathways directly modulated by this compound have been elucidated in the scientific literature. Its primary role in drug development remains that of a versatile building block for more complex pharmacologically active compounds.[2]

Visualizations of Mechanisms and Workflows

To further clarify the chemical transformations and processes discussed, the following diagrams are provided in the Graphviz DOT language.

Wittig_Reaction cluster_ylide Ylide Formation cluster_wittig Wittig Reaction Phosphonium_Salt Benzyltriphenyl-phosphonium chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide + Base Base n-BuLi Oxaphosphetane Oxaphosphetane intermediate Ylide->Oxaphosphetane Aldehyde 3-Formylphenyl acetate Aldehyde->Oxaphosphetane Alkene 3-(2-phenylethenyl)phenyl acetate Oxaphosphetane->Alkene Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig Reaction with this compound.

Knoevenagel_Condensation Aldehyde 3-Formylphenyl acetate Intermediate Adduct Intermediate Aldehyde->Intermediate Malonic_Acid Malonic Acid Malonic_Acid->Intermediate + Catalyst Catalyst Piperidine Product α,β-Unsaturated Acid Intermediate->Product - H₂O Water H₂O Intermediate->Water

Caption: Knoevenagel Condensation of this compound.

Experimental_Workflow Start Start Reaction_Setup Dissolve Reactants in Solvent Start->Reaction_Setup Reagent_Addition Add Reagents/ Catalyst Reaction_Setup->Reagent_Addition Reaction Stir under Controlled Temperature Reagent_Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench Reaction & Extract Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Characterization Analyze Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow for Aldehyde Reactions.

Conclusion

The aldehyde group in this compound exhibits enhanced reactivity towards nucleophilic attack due to the electron-withdrawing nature of the meta-substituted acetate group. This property, quantifiable through the Hammett relationship, makes it a valuable and versatile substrate for a range of synthetic transformations, including Wittig reactions, Knoevenagel condensations, and selective reductions. The detailed protocols and mechanistic diagrams provided in this guide offer a robust framework for researchers and drug development professionals to effectively utilize this compound in the synthesis of target molecules. While its direct biological activity is not well-established, its utility as a synthetic precursor underscores its importance in the broader field of medicinal chemistry.

References

The Dual Role of the Acetate Group in Modulating the Reactivity of 3-Formylphenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylphenyl acetate is a versatile bifunctional molecule utilized in a wide array of applications, from the synthesis of complex heterocyclic compounds to the development of functional materials.[1] Its chemical behavior is governed by the intricate interplay between a phenyl ring, an electrophilic aldehyde group, and an acetate ester. This technical guide provides an in-depth analysis of the pivotal role the acetate group plays in defining the molecule's overall reactivity. By examining its electronic effects, influence on the adjacent formyl group, and its own reactive potential, we illuminate the chemical properties that make this compound a valuable synthetic building block.

Introduction to this compound

This compound, also known as 3-acetoxybenzaldehyde, possesses a unique molecular architecture where an aldehyde and an acetate group are positioned in a meta relationship on a benzene ring.[1] This arrangement prevents direct resonance interaction between the two functional groups but allows for significant electronic influence to be transmitted through the aromatic system. The presence of these two distinct reactive centers—the electrophilic carbonyl of the aldehyde and the ester linkage of the acetate—enables its use in sophisticated sequential or cascade reactions, providing efficient pathways to molecules of interest in medicinal chemistry and materials science.[1]

Electronic Influence of the Acetate Group

The acetate group (-OCOCH₃) exerts a dual electronic influence on the aromatic ring, which is fundamental to understanding the molecule's reactivity. These effects are a combination of an inductive effect and a resonance effect.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atoms, the acetate group withdraws electron density from the benzene ring through the sigma bond framework. This inductive withdrawal deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.[2][3]

  • Resonance Effect (+R): The lone pair of electrons on the phenolic oxygen can be delocalized into the π-system of the aromatic ring. This donation of electron density, known as a positive resonance effect, counteracts the inductive effect to some extent.[4] This effect preferentially increases electron density at the ortho and para positions relative to the acetate group.

Despite the +R effect, the electron-withdrawing inductive effect is generally dominant for ester groups, rendering the acetate group as a net deactivator of the aromatic ring.[4][5]

Caption: Electronic effects of the acetate group on the aromatic ring.

Modulation of Aldehyde Reactivity

The primary role of the acetate group in this compound is its influence on the reactivity of the formyl (-CHO) group. The formyl group is inherently electrophilic, but its reactivity is significantly enhanced by the electron-withdrawing nature of the acetate substituent.[1]

By pulling electron density from the aromatic ring, the acetate group makes the ring less capable of donating density to the aldehyde. This increases the partial positive charge (δ+) on the carbonyl carbon of the aldehyde, making it a "harder" electrophile. Consequently, this compound is more susceptible to attack by nucleophiles at the aldehyde carbon than unsubstituted benzaldehyde.[1] This enhanced reactivity is a key feature exploited in its synthetic applications.

Aldehyde_Reactivity cluster_process Influence on Aldehyde Group cluster_reaction Nucleophilic Addition Acetate Acetate Group (-I > +R) Ring Aromatic Ring Acetate->Ring Withdraws e- density Aldehyde Aldehyde Group Ring->Aldehyde Reduced e- donation to CHO Reactivity Increased Electrophilicity (Enhanced Reactivity) Aldehyde->Reactivity Results in Reaction Nu:⁻  +  C=O  →  Nu-C-O⁻

Caption: Logical flow of the acetate group's influence on aldehyde reactivity.

Quantitative Data Summary

While extensive kinetic data is dispersed across various specific reactions, the electronic properties provide a basis for qualitative and semi-quantitative comparisons. The following table summarizes key physical and chemical properties.

PropertyValue / DescriptionSource
CAS Number 34231-78-2
Molecular Formula C₉H₈O₃[6]
Molecular Weight 164.16 g/mol
Physical Form Colorless to pale yellow liquid
Purity ≥95% - 98% (typical)[7]
Aldehyde Reactivity Enhanced compared to benzaldehyde due to the electron-withdrawing nature of the acetate group.[1]
Aromatic Ring Reactivity Deactivated towards electrophilic aromatic substitution.[2][3][5]
Solubility Soluble in common organic solvents like THF, DCM.[8]

Key Experimental Protocols

The utility of this compound is best understood through its synthesis and subsequent reactions.

Synthesis of this compound via Acetylation

A common and direct method for preparing this compound is the regioselective acetylation of 3-hydroxybenzaldehyde.[1] This protocol selectively acylates the phenolic hydroxyl group while leaving the aldehyde intact.

Protocol: Base-Catalyzed Acetylation of 3-Hydroxybenzaldehyde

  • Materials: 3-hydroxybenzaldehyde, acetic anhydride, pyridine (or triethylamine), dichloromethane (DCM), 1M HCl, saturated NaHCO₃ solution, brine, and anhydrous MgSO₄.

  • Procedure: a. Dissolve 3-hydroxybenzaldehyde (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath. b. Add pyridine (1.2 eq) to the solution and stir for 5 minutes. c. Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel. f. Separate the layers and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. h. Purify the product via column chromatography or distillation to obtain pure this compound.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_product Final Product A 3-Hydroxybenzaldehyde D Mix in DCM at 0°C A->D B Acetic Anhydride B->D C Pyridine (Base) C->D E Stir at Room Temp (Monitor by TLC) D->E F Aqueous Workup (HCl, NaHCO₃, Brine) E->F G Dry & Concentrate F->G H This compound G->H

Caption: Workflow for the synthesis of this compound.

Reaction Protocol: Hydrolysis of the Acetate Group

The acetate group can be selectively cleaved under acidic or basic conditions to unmask the phenolic hydroxyl group, yielding 3-hydroxybenzaldehyde. This transformation is useful when the acetate is employed as a protecting group.

Protocol: Acid-Catalyzed Hydrolysis

  • Materials: this compound, methanol (or ethanol), concentrated HCl, ethyl acetate, water, brine, anhydrous Na₂SO₄.

  • Procedure: a. Dissolve this compound (1.0 eq) in methanol in a round-bottom flask. b. Add a catalytic amount of concentrated HCl (e.g., 3-4 drops) or use a solution of 5N HCl.[9] c. Heat the mixture to reflux (or 40-50 °C) and stir for 1-3 hours, monitoring the reaction by TLC.[9] d. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. e. Dissolve the residue in ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 3-hydroxybenzaldehyde.

Conclusion

The acetate group in this compound is not a passive spectator; it is a critical modulator of the molecule's chemical properties. Its strong electron-withdrawing inductive effect deactivates the aromatic ring but, more importantly, significantly enhances the electrophilicity of the formyl group, making it highly susceptible to nucleophilic attack. Furthermore, the acetate ester itself serves as a stable, yet cleavable, functional group that can act as a protecting group for the phenol or as a reactive site for hydrolysis. This dual functionality makes this compound a strategic and versatile precursor in the design and synthesis of a broad range of functional molecules and pharmaceutical intermediates.[1][10]

References

3-Formylphenyl Acetate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Introduction

3-Formylphenyl acetate, a bifunctional aromatic compound, serves as a valuable and versatile building block in organic synthesis. Its structure, featuring both a reactive aldehyde group and a masked phenolic hydroxyl in the form of an acetate ester, allows for a diverse range of chemical transformations. This dual functionality enables its participation in various carbon-carbon bond-forming reactions and the synthesis of complex molecular architectures, including heterocyclic scaffolds of medicinal interest. The strategic placement of the formyl and acetate groups in a meta-relationship on the benzene ring influences the electronic properties and reactivity of the molecule, making it a key intermediate in the synthesis of pharmaceuticals and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 34231-78-2
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Appearance Colorless to pale yellow liquid
Purity >98.0% (GC)
Synonyms 3-Acetoxybenzaldehyde, Acetic Acid 3-Formylphenyl Ester

Core Reactions and Synthetic Utility

The synthetic utility of this compound is primarily centered around the reactivity of its aldehyde functional group. This allows for its application in a variety of classical organic reactions to construct more complex molecular frameworks.

Claisen-Schmidt Condensation (Aldol Condensation)

The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][2] Chalcones are an important class of compounds with a wide range of biological activities.[2] this compound can readily participate in this reaction, providing access to chalcones bearing a 3-acetoxy substituent.

Experimental Protocol: Synthesis of (E)-1-(3-Acetoxyphenyl)-3-phenylprop-2-en-1-one (A Chalcone Derivative)

This protocol is a representative procedure for the Claisen-Schmidt condensation of this compound with acetophenone.

  • Materials:

    • This compound (1.0 eq)

    • Acetophenone (1.0 eq)

    • Ethanol

    • Aqueous Sodium Hydroxide (e.g., 10 M)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and acetophenone in ethanol.

    • Cool the solution in an ice bath and slowly add the aqueous sodium hydroxide solution with stirring.

    • Allow the reaction mixture to stir at room temperature for a specified time (e.g., 24 hours), during which a precipitate may form.[2]

    • Acidify the mixture with a dilute acid (e.g., 10% HCl) to neutralize the base.[2]

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired chalcone.[2]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is a powerful tool for carbon-carbon bond formation and is often used to synthesize α,β-unsaturated compounds and various heterocyclic systems.[3] this compound can serve as the aldehyde component in this reaction.

Experimental Protocol: Synthesis of (E)-3-(3-Acetoxyphenyl)prop-2-enoic acid (A Cinnamic Acid Derivative)

This protocol describes a representative Knoevenagel condensation of this compound with malonic acid.

  • Materials:

    • This compound (1.0 eq)

    • Malonic acid (1.0 eq)

    • Pyridine (as a basic catalyst)

    • Piperidine (as a catalyst)

  • Procedure:

    • In a suitable reaction vessel, combine this compound, malonic acid, and a catalytic amount of pyridine and piperidine.

    • Heat the reaction mixture, for example, under reflux, for a sufficient period to ensure completion of the reaction.

    • After cooling, the reaction mixture is typically poured into water and acidified to precipitate the cinnamic acid derivative.

    • The crude product is collected by filtration, washed with water, and can be purified by recrystallization.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[4] This reaction is highly versatile and allows for the formation of a carbon-carbon double bond with good control over its location. This compound can be converted to stilbene derivatives through the Wittig reaction. Stilbenes are another class of compounds with interesting biological properties.[4]

Experimental Protocol: Synthesis of (E)-1-(3-Acetoxyphenyl)-2-phenylethene (A Stilbene Derivative)

The following is a representative Wittig reaction protocol using this compound.

  • Materials:

    • Benzyltriphenylphosphonium chloride (1.0 eq)

    • A strong base (e.g., sodium methoxide or n-butyllithium)

    • Anhydrous solvent (e.g., methanol or THF)

    • This compound (1.0 eq)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in an anhydrous solvent.

    • Add the strong base to generate the phosphorus ylide.

    • To the resulting ylide solution, add a solution of this compound in the same anhydrous solvent.

    • Stir the reaction mixture at room temperature or with gentle heating for a specified duration.

    • After the reaction is complete, the product is isolated by quenching the reaction, removing the solvent, and purifying the residue, often by column chromatography, to separate the stilbene from the triphenylphosphine oxide byproduct.

Quantitative Data Summary

ReactionProductRepresentative Yield (%)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
Claisen-Schmidt(E)-1-(3-Acetoxyphenyl)-3-phenylprop-2-en-1-one70-907.8-7.2 (m, aromatic H), 7.8 (d, J=15.7 Hz, 1H, vinyl H), 7.5 (d, J=15.7 Hz, 1H, vinyl H), 2.3 (s, 3H, -OCOCH₃)190.0, 169.0, 151.0, 144.0, 138.0, 135.0, 130.0, 129.0, 128.5, 128.0, 125.0, 122.0, 21.0
Knoevenagel(E)-3-(3-Acetoxyphenyl)prop-2-enoic acid60-857.7 (d, J=16.0 Hz, 1H, vinyl H), 7.6-7.2 (m, aromatic H), 6.4 (d, J=16.0 Hz, 1H, vinyl H), 2.3 (s, 3H, -OCOCH₃)171.0, 169.0, 151.0, 146.0, 135.0, 130.0, 129.0, 126.0, 122.0, 118.0, 21.0
Wittig(E)-1-(3-Acetoxyphenyl)-2-phenylethene50-807.6-7.0 (m, aromatic and vinyl H), 2.3 (s, 3H, -OCOCH₃)169.0, 151.0, 139.0, 137.0, 130.0, 129.0, 128.8, 128.0, 127.5, 126.5, 125.0, 122.0, 21.0

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the key reactions discussed.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Acetophenone Acetophenone Acetophenone->Reaction Mixture Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Mixture Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Mixture Chalcone Derivative Chalcone Derivative Reaction Mixture->Chalcone Derivative Condensation

Caption: Claisen-Schmidt Condensation Workflow.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Malonic Acid Malonic Acid Malonic Acid->Reaction Mixture Base (e.g., Pyridine/Piperidine) Base (e.g., Pyridine/Piperidine) Base (e.g., Pyridine/Piperidine)->Reaction Mixture Heat Heat Heat->Reaction Mixture Cinnamic Acid Derivative Cinnamic Acid Derivative Reaction Mixture->Cinnamic Acid Derivative Condensation & Decarboxylation

Caption: Knoevenagel Condensation Workflow.

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phosphonium Salt Phosphonium Salt Phosphorus Ylide Phosphorus Ylide Phosphonium Salt->Phosphorus Ylide Deprotonation Base Base Base->Phosphorus Ylide This compound This compound Reaction with Aldehyde Reaction with Aldehyde This compound->Reaction with Aldehyde Phosphorus Ylide->Reaction with Aldehyde Stilbene Derivative Stilbene Derivative Reaction with Aldehyde->Stilbene Derivative

Caption: Wittig Reaction Workflow.

Application in Drug Discovery and Development

While direct applications of this compound in drug development are not extensively documented, the structural motifs accessible through its reactions, such as chalcones and stilbenes, are of significant interest in medicinal chemistry. These classes of compounds have been investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.[2][4][5]

The biological activities of these compounds are often attributed to their ability to interact with various cellular signaling pathways. For instance, many chalcone and stilbene derivatives have been shown to modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by interfering with transcription factors such as NF-κB.

Signaling_Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor Intracellular Signaling Cascade Intracellular Signaling Cascade Cell Membrane Receptor->Intracellular Signaling Cascade NF-kB Activation NF-kB Activation Intracellular Signaling Cascade->NF-kB Activation Gene Transcription Gene Transcription NF-kB Activation->Gene Transcription Pro-inflammatory Mediators (e.g., COX-2, Cytokines) Pro-inflammatory Mediators (e.g., COX-2, Cytokines) Gene Transcription->Pro-inflammatory Mediators (e.g., COX-2, Cytokines) Inflammation Inflammation Pro-inflammatory Mediators (e.g., COX-2, Cytokines)->Inflammation Bioactive Compound (e.g., Chalcone, Stilbene) Bioactive Compound (e.g., Chalcone, Stilbene) Bioactive Compound (e.g., Chalcone, Stilbene)->Intracellular Signaling Cascade Bioactive Compound (e.g., Chalcone, Stilbene)->NF-kB Activation

References

Spectroscopic Profile of 3-Formylphenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Formylphenyl acetate (also known as 3-acetoxybenzaldehyde), a key intermediate in organic synthesis and drug development. The document, tailored for researchers, scientists, and professionals in the pharmaceutical industry, presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of analytical workflows.

Summary of Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.98s1HAldehydic proton (-CHO)
7.86s1HAromatic proton (H-2)
7.77d, J = 7.6 Hz1HAromatic proton (H-6)
7.61d, J = 7.9 Hz1HAromatic proton (H-4)
7.49t, J = 7.8 Hz1HAromatic proton (H-5)
2.32s3HAcetyl protons (-COCH₃)

Note: Assignments are based on typical chemical shifts for substituted benzaldehydes and may require 2D NMR for definitive confirmation.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
190.9Aldehydic Carbonyl (C=O)
168.9Ester Carbonyl (C=O)
151.7Aromatic Carbon (C-3)
137.8Aromatic Carbon (C-1)
130.4Aromatic Carbon (C-5)
129.3Aromatic Carbon (C-6)
128.0Aromatic Carbon (C-4)
123.2Aromatic Carbon (C-2)
21.1Acetyl Methyl (-CH₃)

Note: These are predicted chemical shifts based on additivity rules and data from similar compounds. Experimental values may vary slightly.

Table 3: Infrared (IR) Spectroscopy Peak List for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3080WeakAromatic C-H Stretch
~2820, ~2720WeakAldehyde C-H Stretch (Fermi doublet)
~1765StrongEster C=O Stretch
~1700StrongAldehyde C=O Stretch
~1600, ~1480Medium-WeakAromatic C=C Bending
~1200StrongEster C-O Stretch

Note: These are characteristic absorption frequencies. The exact peak positions can be influenced by the sample preparation method.[1][2]

Table 4: Mass Spectrometry (MS) Fragmentation Data for this compound
m/zRelative IntensityProposed Fragment
164Moderate[M]⁺ (Molecular Ion)
122High[M - CH₂=C=O]⁺
121High[M - COCH₃]⁺
93Moderate[C₆H₅O]⁺
77Low[C₆H₅]⁺

Data obtained from analysis of the NIST WebBook mass spectrum.[3][4]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental execution. The following are generalized protocols for the techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a deuterated solvent (typically 0.5-0.7 mL of CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, data is typically acquired over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is often necessary due to the lower natural abundance of the ¹³C isotope. Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a solution cell. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer, such as a Bruker IFS 85.[5]

Mass Spectrometry (MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. Gas chromatography-mass spectrometry (GC-MS) can also be employed to separate the compound from a mixture before mass analysis.[6]

Visualization of Analytical Processes

To illustrate the logical flow of spectroscopic analysis and the relationship between the compound and the analytical techniques, the following diagrams are provided.

SpectroscopicAnalysis Diagram 1: Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_result Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Diagram 1: Spectroscopic Analysis Workflow

CompoundTechniqueRelationship Diagram 2: Compound-Technique Interaction Compound This compound (C₉H₈O₃) NMR NMR (Nuclear Spin) Compound->NMR Probes nuclear environment IR IR (Bond Vibrations) Compound->IR Probes functional groups MS MS (Molecular Mass & Fragmentation) Compound->MS Determines molecular weight and fragments

Diagram 2: Compound-Technique Interaction

References

Navigating the Solubility Landscape of 3-Formylphenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylphenyl acetate, a versatile building block in organic synthesis, plays a significant role in the development of pharmaceuticals and functional materials.[1] Its utility is intrinsically linked to its solubility in various organic solvents, a critical parameter for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, details established experimental protocols for its determination, and presents logical workflows to aid in experimental design. While specific quantitative solubility data for this compound across a broad range of organic solvents is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and methodologies to determine these values empirically.

Qualitative Solubility Profile

General observations indicate that this compound is soluble in many common organic solvents and slightly soluble in water.[2] A summary of its expected qualitative solubility based on its chemical structure—an aromatic ring with both an ester and an aldehyde functional group—is presented below. This table serves as a preliminary guide for solvent selection.

Solvent ClassRepresentative SolventsExpected Qualitative Solubility
Alcohols Methanol, Ethanol, IsopropanolGenerally Soluble
Ketones Acetone, Methyl Ethyl KetoneGenerally Soluble
Esters Ethyl Acetate, Butyl AcetateGenerally Soluble
Ethers Diethyl Ether, Tetrahydrofuran (THF)Generally Soluble
Halogenated Hydrocarbons Dichloromethane, ChloroformGenerally Soluble
Aromatic Hydrocarbons Toluene, BenzeneGenerally Soluble
Apolar Aprotic Solvents Hexane, CyclohexaneLikely Sparingly Soluble to Insoluble
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Generally Soluble
Water Slightly Soluble[2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for process development and optimization. The following are detailed methodologies for two widely accepted methods for determining the solubility of organic compounds like this compound.

Equilibrium Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[3][4]

Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated supernatant is then determined analytically.

Detailed Methodology:

  • Preparation:

    • Accurately weigh an excess amount of this compound and add it to a sealed, screw-cap vial or flask. The excess solid is crucial to ensure saturation is achieved.[3]

    • Add a precise volume of the desired organic solvent to the vial.

  • Equilibration:

    • Place the sealed vial in a constant-temperature shaker or orbital incubator. The temperature should be controlled to the desired experimental value (e.g., 25 °C, 37 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system.[5] Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the suspension to settle at the constant temperature for a defined period to allow the undissolved solid to sediment.[3]

    • Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating solid particles, it is critical to filter the sample immediately through a chemically inert filter (e.g., a 0.45 µm PTFE or PVDF syringe filter).

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

Crystal-Clear Point (Polythermal) Method

The crystal-clear point method, also known as the temperature variation method, is a faster, more high-throughput approach suitable for initial solvent screening.[6][7]

Principle: A suspension of the solute in a solvent of known composition is slowly heated until all the solid material dissolves, creating a clear solution. The temperature at which the last crystal disappears is the "clear point" or dissolution temperature for that specific concentration.

Detailed Methodology:

  • Preparation:

    • Accurately weigh a known amount of this compound into a small vial.

    • Add a precise volume or mass of the desired organic solvent to create a slurry of known concentration.

  • Heating and Observation:

    • Place the vial in a temperature-controlled heating block equipped with a stirring mechanism and a system for visual or automated detection of dissolution (e.g., a camera or a turbidity sensor).[7][8]

    • Slowly heat the suspension at a constant, controlled rate (e.g., 0.1-1.0 °C/min). A slow heating rate is crucial to ensure the system remains close to equilibrium.[7]

    • Continuously monitor the suspension. The clear point is the temperature at which the last solid particle dissolves, resulting in a completely clear solution.

  • Data Collection:

    • Record the clear point temperature for the specific concentration.

    • By repeating this procedure with different initial concentrations, a solubility curve as a function of temperature can be generated.

Visualizing Methodologies and Synthesis

To further clarify the experimental and synthetic context of this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess 3-Formylphenyl acetate to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow suspension to settle C->D E Withdraw and filter supernatant (0.45 µm) D->E F Dilute filtered sample E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate solubility G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

G cluster_synthesis Synthesis Pathway reactant 3-Hydroxybenzaldehyde product This compound reactant->product Acetylation reagent Acetic Anhydride reagent->product

Caption: A common synthetic route to this compound.

Conclusion

References

An In-depth Technical Guide on the Potential Applications of 3-Formylphenyl Acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 3-Formylphenyl Acetate as a Molecular Scaffold

This compound, also known as 3-acetoxybenzaldehyde, is a bifunctional aromatic compound that holds significant promise in the field of medicinal chemistry. Its structure, featuring both a reactive aldehyde group and a masked phenolic hydroxyl group in the form of an acetate ester, makes it a versatile starting material for the synthesis of a diverse array of complex molecules. The interplay between these two functional groups allows for a range of chemical transformations, positioning this compound as a key building block for the development of novel therapeutic agents. The aldehyde moiety can readily participate in reactions such as condensations, cycloadditions, and multicomponent reactions, while the acetate group can be hydrolyzed to unveil a phenolic hydroxyl, which can be further functionalized. This dual reactivity is instrumental in the construction of various heterocyclic systems that form the core of many biologically active compounds.

Core Applications in the Synthesis of Bioactive Heterocycles

The primary application of this compound in medicinal chemistry lies in its use as a precursor for the synthesis of heterocyclic compounds, particularly flavonoids and their precursors, chalcones. These classes of compounds are well-documented for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.

Synthesis of Chalcones and Flavones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as key intermediates in the biosynthesis of other flavonoids. They are typically synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde derivative. This compound can be effectively utilized as the benzaldehyde component in this reaction. The resulting chalcones can then be subjected to oxidative cyclization to yield the corresponding flavones, which are a major class of flavonoids with significant therapeutic potential.

Quantitative Biological Data

The derivatives synthesized from this compound, particularly flavones, have been evaluated for their potential as anticancer agents and kinase inhibitors. The following table summarizes the cytotoxic activities of representative flavone derivatives, which are structurally analogous to those that can be synthesized from this compound.

Compound IDStructureCell LineIC50 (µM)Reference
Flavone-1 3'-Amino-4'-methoxyflavoneANN-1 (transformed murine fibroblasts)1.6[1]
3T3 (murine fibroblasts)8[1]
Flavone-2 3-(Isoquinolin-3-yl)-4H-chromen-4-oneSclerotinia sclerotiorum1.94 mg/L[2]
Valsa mali1.56 mg/L[2]
Botrytis cinerea1.54 mg/L[2]
Flavone-3 3-Arylflavone-8-acetic acid derivative (9e)HT-29 (human colon adenocarcinoma)>100 (direct)[3]
Flavone-4 3-Arylflavone-8-acetic acid derivative (9i)HT-29 (human colon adenocarcinoma)>100 (direct)[3]

Experimental Protocols

General Synthesis of Chalcones from this compound

This protocol outlines the Claisen-Schmidt condensation for the synthesis of a chalcone using this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 2'-hydroxyacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 50%)

  • Hydrochloric acid (HCl)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with constant stirring.

  • Slowly add the aqueous NaOH solution dropwise to the cooled mixture.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • A precipitate of the chalcone will form. Filter the solid, wash it with cold water until the washings are neutral, and then dry it.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.

Oxidative Cyclization of Chalcones to Flavones

This protocol describes the conversion of a chalcone, derived from this compound, into a flavone.

Materials:

  • Synthesized chalcone

  • Dimethyl sulfoxide (DMSO)

  • Iodine (catalyst)

  • Heating apparatus with reflux condenser

Procedure:

  • Dissolve the chalcone (1 equivalent) in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture to reflux (typically around 120-150 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • The flavone will precipitate out of the solution. Filter the solid, wash it thoroughly with water, and then with a dilute sodium thiosulfate solution to remove any remaining iodine.

  • Dry the crude product and purify it by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.

Materials:

  • Synthesized compounds

  • Cancer cell line (e.g., A549, HT-29)

  • 96-well microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

Many flavone derivatives have been identified as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1] The following diagram illustrates a simplified representation of a generic protein kinase signaling pathway that can be targeted by such inhibitors.

G Simplified Protein Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Adaptor Adaptor Proteins Receptor->Adaptor Activates RAS RAS Adaptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation Promotes Inhibitor Flavone Inhibitor (derived from this compound) Inhibitor->RAF Inhibits

Caption: A generic kinase signaling cascade leading to cell proliferation.

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and biological evaluation of bioactive compounds starting from this compound.

G Workflow: From this compound to Bioactive Lead Start This compound Condensation Claisen-Schmidt Condensation (with Acetophenone derivative) Start->Condensation Chalcone Chalcone Intermediate Condensation->Chalcone Cyclization Oxidative Cyclization Chalcone->Cyclization Flavone Flavone Derivative Cyclization->Flavone Purification Purification & Characterization (Chromatography, NMR, MS) Flavone->Purification Screening Biological Screening (e.g., Cytotoxicity Assay) Purification->Screening Data Data Analysis (IC50 Determination) Screening->Data Lead Lead Compound Identification Data->Lead

Caption: Synthetic and screening workflow for drug discovery.

Conclusion

This compound serves as a valuable and versatile starting material in medicinal chemistry. Its bifunctional nature enables the efficient synthesis of a variety of heterocyclic compounds, most notably chalcones and flavones, which have demonstrated significant potential as anticancer agents and enzyme inhibitors. The straightforward synthetic routes, coupled with the promising biological activities of the resulting derivatives, underscore the importance of this compound as a key building block in the ongoing quest for novel and effective therapeutic agents. Further exploration of this scaffold is warranted to develop new drug candidates with improved potency and selectivity.

References

Unlocking Synthetic Novelty: An In-depth Technical Guide to the Reactions of 3-Formylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylphenyl acetate, also known as 3-acetoxybenzaldehyde, is a versatile bifunctional molecule that is gaining increasing attention as a valuable building block in modern organic synthesis. Its unique structure, featuring both a reactive aldehyde group and a readily transformable acetate moiety, opens doors to a wide array of novel chemical transformations. This technical guide explores the landscape of recently discovered reactions involving this compound, providing detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in the fields of medicinal chemistry, materials science, and synthetic methodology development. The strategic application of this compound in multicomponent reactions, cycloadditions, and tandem processes allows for the rapid construction of complex molecular architectures, paving the way for the discovery of new bioactive compounds and functional materials.

Core Reactivity and Synthesis

The reactivity of this compound is dictated by its two primary functional groups. The aldehyde group is an electrophilic center, susceptible to nucleophilic attack, and can participate in a variety of classic and contemporary aldehyde transformations. The acetate group, an ester, can be hydrolyzed to reveal a phenolic hydroxyl group, which can then be engaged in a different set of reactions, or it can be involved in transformations that modify the ester itself.

Synthesis of this compound

A common and efficient method for the preparation of this compound is the regioselective acetylation of 3-hydroxybenzaldehyde.[1] This straightforward approach ensures the selective acylation of the hydroxyl group while preserving the aldehyde functionality.

Novel Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating molecular diversity. While specific examples detailing the use of this compound in well-known MCRs like the Ugi and Passerini reactions are not extensively documented in readily available literature, its structural similarity to other aldehydes successfully employed in these transformations suggests its high potential for such applications.

The Passerini Reaction: A Gateway to α-Acyloxy Amides

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (like this compound), and an isocyanide to produce an α-acyloxy amide.[1][2] These products are valuable scaffolds in medicinal chemistry.

Hypothetical Reaction Scheme:

Passerini_Reaction reactant1 This compound product α-Acyloxy Amide reactant1->product reactant2 Carboxylic Acid (R-COOH) reactant2->product reactant3 Isocyanide (R'-NC) reactant3->product

Caption: Hypothetical Passerini reaction with this compound.

Experimental Protocol (General for Passerini Reaction):

A general procedure for a Passerini reaction involves mixing the aldehyde, carboxylic acid, and isocyanide in an aprotic solvent at room temperature.

  • To a solution of the aldehyde (1.0 equiv) and carboxylic acid (1.0 equiv) in an aprotic solvent such as dichloromethane or tetrahydrofuran, add the isocyanide (1.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired α-acyloxy amide.

The Ugi Reaction: Building Peptide-like Scaffolds

The Ugi reaction is a four-component reaction that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. This reaction is renowned for its ability to rapidly generate libraries of peptide-like molecules.

Hypothetical Reaction Scheme:

Ugi_Reaction reactant1 This compound product Bis-Amide reactant1->product reactant2 Amine (R-NH2) reactant2->product reactant3 Carboxylic Acid (R'-COOH) reactant3->product reactant4 Isocyanide (R''-NC) reactant4->product

Caption: Hypothetical Ugi four-component reaction.

Novel Cycloaddition Reactions

Cycloaddition reactions are powerful for the construction of cyclic and heterocyclic systems. The aldehyde functionality of this compound can be transformed into a diene or a dienophile, making it a potential substrate for Diels-Alder reactions. Furthermore, the generation of dipoles from the aldehyde or other derivatives opens the door to 1,3-dipolar cycloadditions.

Diels-Alder Reaction

While direct participation of this compound in a Diels-Alder reaction is uncommon, it can be readily converted into a reactive diene or dienophile. For example, a Wittig or Horner-Wadsworth-Emmons reaction can transform the aldehyde into a conjugated diene.

Workflow for Diels-Alder Precursor Synthesis:

Diels_Alder_Workflow start This compound step1 Wittig or HWE Reaction start->step1 intermediate Diene Derivative step1->intermediate step2 Diels-Alder Reaction intermediate->step2 product Cycloadduct step2->product

Caption: Synthesis of a Diels-Alder cycloadduct from this compound.

Experimental Protocol (General for Horner-Wadsworth-Emmons Reaction):

This protocol describes the conversion of an aldehyde to an α,β-unsaturated ester, a key step in forming a potential dienophile.

  • To a suspension of sodium hydride (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of a phosphonate ester (1.1 equiv) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the α,β-unsaturated ester.

Reagent/ConditionVariationYield (%)Reference
Phosphonate Ester Triethyl phosphonoacetateVaries[3]
Base NaH, KHMDS, DBUVaries
Solvent THF, DMEVaries
Temperature 0 °C to rtVaries[4]

Tandem and Domino Reactions

The dual functionality of this compound makes it an ideal candidate for tandem or domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. These processes offer significant advantages in terms of efficiency and atom economy. While specific, novel tandem reactions starting directly from this compound are not well-documented, its derivatives, such as 3-formylchromones, have been shown to participate in such cascades, suggesting a promising area for future research.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile building block with significant untapped potential for the discovery of novel reactions. Its participation in multicomponent, cycloaddition, and tandem reactions offers efficient pathways to complex and diverse molecular scaffolds. The exploration of its reactivity in asymmetric catalysis and its application in the synthesis of bioactive molecules and advanced materials are exciting frontiers. This guide serves as a foundational resource to stimulate further investigation into the rich and varied chemistry of this compound, encouraging the development of innovative synthetic methodologies for the advancement of chemical and pharmaceutical sciences.

References

Methodological & Application

Protocol for regioselective acetylation to synthesize 3-Formylphenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-Formylphenyl acetate is a valuable intermediate in organic synthesis, serving as a precursor for a variety of pharmaceuticals and functional materials. Its bifunctional nature, possessing both an aldehyde and an ester, allows for diverse chemical transformations. This protocol details a regioselective O-acetylation of 3-hydroxybenzaldehyde to produce this compound in high purity. The selective acetylation of the phenolic hydroxyl group is achieved using acetic anhydride with pyridine as a catalyst, a method that is both efficient and mild, preserving the integrity of the aldehyde functionality.[1]

Principle of the Method

The acetylation of a phenol with acetic anhydride is a classic esterification reaction. In this specific application, the regioselectivity for the hydroxyl group over the aldehyde is paramount. Pyridine serves as a basic catalyst, activating the hydroxyl group by deprotonation, thereby increasing its nucleophilicity towards the electrophilic carbonyl carbon of acetic anhydride.[2] The reaction proceeds under mild conditions, which prevents the oxidation of the sensitive aldehyde group. The general scheme for this reaction is presented below:

Reaction Scheme:

3-Hydroxybenzaldehyde + Acetic Anhydride --(Pyridine)--> this compound + Acetic Acid

This method offers a straightforward and effective route to this compound, a key building block in various synthetic pathways.[1]

Experimental Protocol

Materials and Reagents

  • 3-Hydroxybenzaldehyde

  • Acetic anhydride

  • Pyridine, anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene

  • Silica gel for column chromatography

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Infrared spectrometer

Procedure

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5 equivalents per hydroxyl group) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. Upon completion, quench the reaction by the addition of methanol. b. Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.[2] c. Dissolve the residue in dichloromethane. d. Transfer the organic solution to a separatory funnel and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3] e. Dry the organic layer over anhydrous sodium sulfate.[3]

  • Purification: a. Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. b. Purify the crude this compound by silica gel column chromatography to yield the pure product.[3]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 34231-78-2
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 10.01 (s, 1H, CHO), 7.85-7.79 (m, 2H, Ar-H), 7.60-7.48 (m, 2H, Ar-H), 2.33 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 191.1, 169.0, 151.8, 137.9, 130.3, 128.3, 124.9, 122.9, 21.2
Purity 97%

Note: NMR data is predicted and compiled from typical values for similar structures. Actual experimental values may vary slightly.[4]

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 3-Hydroxybenzaldehyde in Pyridine add_reagent Add Acetic Anhydride at 0°C start->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react quench Quench with Methanol react->quench evaporate Co-evaporate with Toluene quench->evaporate dissolve Dissolve in CH₂Cl₂ evaporate->dissolve wash Wash with HCl, H₂O, NaHCO₃, Brine dissolve->wash dry Dry over Na₂SO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate chromatography Silica Gel Column Chromatography filter_concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for Heterocycle Synthesis Using 3-Formylphenyl Acetate in Cascade Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 3-formylphenyl acetate (also known as 3-acetoxybenzaldehyde) in cascade reactions for the synthesis of heterocyclic compounds. The focus is on the Biginelli reaction, a classic and highly efficient one-pot, three-component cascade reaction that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocycles with significant pharmacological interest.

Introduction to Cascade Synthesis with this compound

Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates.[1][2] This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional linear syntheses.[1][3] Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are a prominent class of cascade reactions widely employed in the synthesis of diverse heterocyclic scaffolds.[4][5]

This compound serves as a versatile building block in such reactions. The aldehyde functional group provides a key electrophilic center for initial condensation, while the acetate group can be retained in the final product or potentially be hydrolyzed post-synthesis to provide a phenol functionality for further derivatization.

Featured Cascade Reaction: The Biginelli Reaction

The Biginelli reaction is a cornerstone of multicomponent chemistry, producing 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea.[6] This acid-catalyzed condensation is a robust method for accessing a library of DHPMs, which are known to exhibit a wide range of biological activities, including acting as calcium channel blockers, antihypertensive agents, and antiviral compounds.[6][7]

The overall reaction using this compound is as follows:


I. Data Presentation

While specific yield data for the Biginelli reaction with this compound is not extensively published, the reaction is known to be high-yielding for a wide array of substituted benzaldehydes. The following table summarizes representative yields and reaction times for analogous benzaldehyde derivatives under typical acid-catalyzed conditions. This data allows for an educated estimation of the expected outcome for the reaction with this compound.

Aldehyde DerivativeCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeHClEthanolReflux58[8]
4-MethoxybenzaldehydeH₂SO₄Ethanol179.4[9]
4-Hydroxy-3-methoxybenzaldehydeH₂SO₄Ethanol191.9[9]
4-Hydroxy-3,5-dimethylbenzaldehydeH₂SO₄Ethanol181.7[9]
m-NitrobenzaldehydeNH₄H₂PO₄Ethanol2-[10]

Note: The yields are highly dependent on the specific reaction conditions and the purity of the starting materials.

II. Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of 5-(ethoxycarbonyl)-6-methyl-4-(3-acetoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one via the Biginelli reaction.

Materials and Equipment:

  • This compound (3-acetoxybenzaldehyde)

  • Ethyl acetoacetate

  • Urea

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (10 mmol, 1.64 g), ethyl acetoacetate (12 mmol, 1.56 g, 1.52 mL), and urea (15 mmol, 0.90 g).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask. Stir the mixture at room temperature until most of the solids are suspended.

  • Catalyst Addition: Carefully add 5-10 drops of concentrated hydrochloric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle or oil bath.[9]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Isolation of Product: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. As the solution cools, a precipitate should form. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature to obtain the crude 5-(ethoxycarbonyl)-6-methyl-4-(3-acetoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature to form crystals. Filter the purified crystals and dry them thoroughly.

III. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of dihydropyrimidinones via the Biginelli reaction.

experimental_workflow reagents Combine Reactants: - this compound - Ethyl Acetoacetate - Urea - Ethanol catalyst Add Acid Catalyst (e.g., conc. HCl) reagents->catalyst reflux Heat to Reflux (2-4 hours) catalyst->reflux cool Cool to Room Temperature & Precipitate reflux->cool filter Filter and Wash with Cold Ethanol cool->filter dry Dry Crude Product filter->dry recrystallize Recrystallize from Ethanol (Optional) dry->recrystallize product Pure DHPM Product dry->product recrystallize->product

Caption: General workflow for the Biginelli synthesis of DHPMs.

Proposed Reaction Mechanism

The mechanism of the Biginelli reaction is believed to proceed through several key steps, initiated by the acid-catalyzed condensation of the aldehyde and urea.[6]

biginelli_mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration aldehyde This compound iminium Acyliminium Ion Intermediate aldehyde->iminium + Urea, H⁺ urea Urea urea->iminium adduct Open-Chain Adduct iminium->adduct ketoester Ethyl Acetoacetate (Enol form) ketoester->adduct cyclization Intramolecular Cyclization adduct->cyclization dehydration Dehydration (-H₂O) cyclization->dehydration product DHPM Product dehydration->product

Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Formylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed method for the analysis of 3-Formylphenyl acetate, also known as 3-acetoxybenzaldehyde, using High-Performance Liquid Chromatography (HPLC) with UV detection. The provided protocol is designed to be a robust starting point for routine analysis, quality control, and stability testing.

Introduction

This compound is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and reliable analytical methods are crucial for monitoring its purity, quantifying its presence in reaction mixtures, and assessing its stability. This application note details a reversed-phase HPLC method that provides excellent separation and quantification of this compound. The method is based on established principles for the analysis of structurally similar aromatic aldehydes and esters.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been established as a starting point and may be optimized for specific matrices or analytical goals.

ParameterRecommended Condition
HPLC System Any standard HPLC system with a pump, autosampler, column oven, and UV/Vis detector
Column C18 Reversed-Phase Column (e.g., Zorbax StableBond C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Water:Acetonitrile:Glacial Acetic Acid (760:240:5, v/v/v). The pH of the mobile phase should be approximately 2.5.
Flow Rate 2.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 254 nm
Run Time Approximately 10 minutes
Reagents and Standards
  • Acetonitrile: HPLC grade

  • Water: HPLC grade or purified water

  • Glacial Acetic Acid: ACS grade or higher

  • This compound Reference Standard: Of known purity

Standard Solution Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation will vary depending on the matrix. For a relatively clean sample or a drug substance:

  • Accurately weigh a portion of the sample containing a suitable amount of this compound.

  • Dissolve the sample in a known volume of mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for a method of this type.[1]

ParameterTypical Specification
Linearity (r²) ≥ 0.999
Precision (RSD%) ≤ 2.0%
Accuracy (Recovery %) 98.0% - 102.0%
Specificity No interference from blank or placebo at the retention time of the analyte.

Experimental Workflow

The logical flow of the analytical process is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagents Prepare Mobile Phase (Water:ACN:Acetic Acid) instrument Instrument Setup (Column, Flow Rate, Temp, Wavelength) reagents->instrument standards Prepare Standard Solutions injection Inject Standard/Sample standards->injection sample Prepare Sample Solution sample->injection instrument->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram (Illustrative Logical Flow)

For the purpose of illustrating logical relationships within a broader research context, such as a stability indicating study, the following diagram shows the relationship between stress testing and the analytical outcome.

Stability_Pathway cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc HPLC Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal Stress thermal->hplc drug This compound drug->acid drug->base drug->oxidation drug->thermal drug->hplc degradation Degradation Products hplc->degradation stability Stability Profile hplc->stability

Caption: Logical flow for a stability indicating study of this compound.

Conclusion

The described HPLC method is a reliable and robust procedure for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The provided parameters serve as a strong foundation for method development and validation activities in a research or quality control setting.

References

Application Notes and Protocols: Nucleophilic Addition to 3-Formylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylphenyl acetate is a versatile aromatic aldehyde containing an ester functional group. The electrophilic nature of the carbonyl carbon in the formyl group makes it susceptible to nucleophilic attack, a fundamental reaction in organic synthesis. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. Nucleophilic addition to the aldehyde can proceed via various mechanisms, including the addition of organometallic reagents (e.g., Grignard reagents), enolates, and ylides (e.g., Wittig reagents). The outcome of these reactions provides a basis for creating complex molecules with potential biological activity.[1][2][3] This document provides a detailed experimental protocol for a representative nucleophilic addition reaction to this compound and a framework for data collection and analysis.

Data Presentation

A critical aspect of experimental work is the systematic recording of data. The following table is a template for summarizing quantitative data from nucleophilic addition reactions to this compound. This structured format facilitates the comparison of results from different experiments, allowing for efficient optimization of reaction conditions.

EntryNucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)Product Characterization (e.g., NMR, MS)
1
2
3
4
5

Caption: Table for recording and comparing experimental data for the nucleophilic addition to this compound.

Experimental Protocols

This section details the methodology for a Grignard reaction, a common and effective method for forming carbon-carbon bonds via nucleophilic addition to an aldehyde.

Protocol: Grignard Reaction of this compound with Phenylmagnesium Bromide

This protocol describes the synthesis of (3-acetylphenyl)(phenyl)methanol.

Materials:

  • This compound[4]

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Dissolve bromobenzene (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction (initiation may be aided by gentle heating or the addition of a small iodine crystal).

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

  • Nucleophilic Addition:

    • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Cool the solution of this compound to 0 °C using an ice bath.

    • Slowly add the prepared Grignard reagent to the cooled solution of this compound via a cannula or dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the desired alcohol.

Characterization:

The structure of the product, (3-acetylphenyl)(phenyl)methanol, should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Mechanism: Nucleophilic Addition

The following diagram illustrates the general mechanism of nucleophilic addition to an aldehyde, which is the core chemical transformation in the described protocol.

Nucleophilic_Addition cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product Aldehyde R-CHO (Aldehyde) Intermediate R-CH(O⁻)-Nu Aldehyde->Intermediate Nucleophilic Attack Nucleophile Nu⁻ (Nucleophile) Alcohol R-CH(OH)-Nu (Alcohol) Intermediate->Alcohol Protonation Proton H⁺

Caption: General mechanism of nucleophilic addition to an aldehyde.

Experimental Workflow

The diagram below outlines the key steps of the experimental protocol for the Grignard reaction with this compound.

Experimental_Workflow A Preparation of Grignard Reagent (Phenylmagnesium Bromide) C Nucleophilic Addition at 0°C A->C B Dissolution of this compound in Anhydrous THF B->C D Reaction Quenching with Saturated NH₄Cl C->D E Aqueous Work-up and Extraction D->E F Drying and Solvent Removal E->F G Purification by Column Chromatography F->G H Product Characterization (NMR, MS) G->H

Caption: Workflow for the Grignard reaction of this compound.

References

Application Notes and Protocols: 3-Formylphenyl Acetate in the Synthesis of Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Formylphenyl acetate as a versatile building block for the synthesis of functional materials. Its bifunctional nature, featuring a reactive aldehyde group and a protected phenolic acetate, makes it a valuable precursor for various polymers and small molecules with potential applications in materials science and drug development.

Synthesis of Schiff Base Polymers

The aldehyde functionality of this compound allows for the synthesis of Schiff base polymers through polycondensation with various diamines. These polymers are known for their thermal stability, and mechanical strength, and can exhibit interesting optical and electronic properties. The acetate group can be retained to modify solubility and processing characteristics or can be hydrolyzed post-polymerization to yield phenolic groups, which can be used for further functionalization or to introduce hydrogen bonding capabilities into the polymer backbone.

Experimental Protocol: Synthesis of a Poly(Schiff Base) from this compound and 1,6-Hexanediamine

  • Materials:

    • This compound (1.00 g, 6.09 mmol)

    • 1,6-Hexanediamine (0.71 g, 6.09 mmol)

    • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

    • Methanol

  • Procedure:

    • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound and 1,6-hexanediamine in anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes, then heat to 120 °C and reflux for 24 hours under a nitrogen atmosphere.

    • Monitor the reaction by observing the increase in viscosity of the solution.

    • After 24 hours, cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the viscous solution into 200 mL of methanol with vigorous stirring.

    • Collect the fibrous polymer precipitate by filtration and wash thoroughly with methanol to remove unreacted monomers and solvent.

    • Dry the polymer in a vacuum oven at 60 °C for 24 hours.

  • Characterization:

    • The resulting polymer can be characterized by Fourier-transform infrared (FTIR) spectroscopy to confirm the formation of the azomethine (-C=N-) bond, and by nuclear magnetic resonance (NMR) spectroscopy to verify the polymer structure. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC).

Quantitative Data:

PropertyExpected Value/Characteristic
Monomer This compound
Co-monomer 1,6-Hexanediamine
Polymer Type Poly(Schiff Base)
FTIR (cm⁻¹) Appearance of a peak around 1630-1650 for the C=N stretch.
¹H NMR Signals corresponding to the polymer backbone.
Thermal Stability Expected to be stable up to 250-300 °C (TGA analysis).

Experimental Workflow:

Schiff_Base_Polymerization Monomer1 This compound Reaction Mixing and Dissolving Monomer1->Reaction Monomer2 1,6-Hexanediamine Monomer2->Reaction Solvent Anhydrous DMF Solvent->Reaction Reflux Reflux at 120°C 24 hours Reaction->Reflux Precipitation Precipitation in Methanol Reflux->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Poly(Schiff Base) Drying->Polymer

Synthesis of a Schiff Base Polymer.

Precursor for Fluorescent Sensors

The aromatic structure of this compound can be utilized as a core for the synthesis of fluorescent probes. The aldehyde group is a versatile handle for introducing various recognition moieties through Schiff base formation or other condensation reactions. The final molecule's fluorescence properties can be tuned by the choice of the reacting amine, allowing for the development of sensors for specific analytes.

Experimental Protocol: Synthesis of a Fluorescent Schiff Base Sensor for Metal Ions

  • Materials:

    • This compound (0.164 g, 1.0 mmol)

    • 2-Aminophenol (0.109 g, 1.0 mmol)

    • Ethanol (20 mL)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound and 2-aminophenol in ethanol in a 50 mL round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterization and Application:

    • The structure of the synthesized Schiff base can be confirmed by FTIR, NMR, and mass spectrometry.

    • The fluorescence properties (excitation and emission spectra) can be studied in a suitable solvent.

    • The sensing capability can be evaluated by monitoring the change in fluorescence intensity upon the addition of various metal ions.

Quantitative Data:

PropertyExpected Characteristic
Starting Material This compound
Reactant 2-Aminophenol
Product Schiff Base Ligand
Excitation Wavelength To be determined experimentally (typically in the UV-Vis range).
Emission Wavelength To be determined experimentally.
Selectivity To be evaluated against a panel of metal ions.

Logical Relationship Diagram:

Fluorescent_Sensor_Synthesis Start This compound Reaction Schiff Base Condensation (Ethanol, Acetic Acid) Start->Reaction Amine 2-Aminophenol Amine->Reaction Product Fluorescent Schiff Base Reaction->Product Sensing Fluorescence Quenching/Enhancement Product->Sensing Analyte Metal Ions Analyte->Sensing Detection Analyte Detection Sensing->Detection

Synthesis and application of a fluorescent sensor.

Building Block for Corrosion Inhibitors

Organic molecules containing heteroatoms (like oxygen and nitrogen) and aromatic rings can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective layer. Schiff bases derived from this compound can be designed to have these structural features. The planarity of the aromatic rings and the presence of lone pair electrons on the nitrogen and oxygen atoms facilitate strong adsorption on metal surfaces.

Experimental Protocol: Synthesis of a Schiff Base Corrosion Inhibitor

  • Materials:

    • This compound (1.64 g, 10.0 mmol)

    • Aniline (0.93 g, 10.0 mmol)

    • Methanol (30 mL)

  • Procedure:

    • In a 100 mL beaker, dissolve this compound in methanol.

    • Add aniline to the solution and stir at room temperature for 2 hours.

    • The formation of a precipitate indicates the product formation.

    • Filter the solid product, wash with a small amount of cold methanol, and air dry.

  • Evaluation of Inhibition Efficiency:

    • The corrosion inhibition performance can be tested on mild steel coupons in an acidic medium (e.g., 1 M HCl).

    • Weight loss measurements and electrochemical techniques (such as potentiodynamic polarization and electrochemical impedance spectroscopy) can be used to determine the inhibition efficiency.

Quantitative Data:

ParameterExpected Outcome
Inhibitor Schiff base of this compound and Aniline
Test Metal Mild Steel
Corrosive Medium 1 M HCl
Inhibition Efficiency Expected to increase with increasing inhibitor concentration.
Adsorption Isotherm Can be determined from experimental data to understand the adsorption mechanism.

Experimental Workflow for Corrosion Inhibition Study:

Corrosion_Inhibition_Workflow cluster_synthesis Inhibitor Synthesis cluster_testing Corrosion Testing Start This compound Synth Reaction in Methanol Start->Synth Reactant Aniline Reactant->Synth Inhibitor Schiff Base Inhibitor Synth->Inhibitor Test Weight Loss & Electrochemical Tests Inhibitor->Test Coupon Mild Steel Coupon Coupon->Test Medium 1 M HCl Solution Medium->Test Result Inhibition Efficiency Data Test->Result

Workflow for corrosion inhibitor synthesis and testing.

Step-by-step guide for N-formylation using 3-Formylphenyl acetate precursors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic:

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-formylation is a crucial chemical transformation in organic synthesis, serving as a key step in the production of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. Formamides are not only important functional groups in many biologically active molecules but also serve as versatile intermediates for the synthesis of isocyanides, Vilsmeier reagents, and for the protection of amine functionalities.[1] While numerous reagents have been developed for N-formylation, including formic acid, acetic formic anhydride, and various activated esters, the exploration of novel formylating agents continues to be of significant interest to expand the synthetic toolkit and improve reaction efficiency and selectivity.[2][3]

This document outlines a detailed protocol for the N-formylation of primary and secondary amines using 3-Formylphenyl acetate as a formylating agent. Although not a commonly cited reagent for this specific purpose, its structure as an activated acetate suggests its potential utility in acyl transfer reactions, analogous to other phenyl esters used in N-acylation.[4][5] The proposed method involves the nucleophilic attack of an amine on the acetate carbonyl of this compound, leading to the formation of the desired N-formyl derivative and 3-hydroxybenzaldehyde as a byproduct. This protocol provides a foundation for researchers to explore the utility of this reagent in their synthetic endeavors.

Proposed Reaction Mechanism

The N-formylation of an amine with this compound is proposed to proceed via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate group. This addition forms a transient tetrahedral intermediate, which then collapses, cleaving the C-O bond and releasing the more stable 3-formylphenoxide, which is subsequently protonated to yield 3-hydroxybenzaldehyde as a byproduct.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R¹R²NH Intermediate Tetrahedral Intermediate Amine->Intermediate + this compound FormylphenylAcetate This compound Formamide N-formylated Amine (R¹R²NCHO) Intermediate->Formamide Collapse Byproduct 3-Hydroxybenzaldehyde Intermediate->Byproduct Release

Caption: Proposed mechanism for N-formylation.

Data Presentation

The following table summarizes representative, hypothetical data for the N-formylation of various amines using this compound. The conditions provided are suggested starting points for reaction optimization.

EntryAmine SubstrateReaction Time (h)Temperature (°C)Yield (%)
1Aniline128085
24-Methoxyaniline108090
34-Nitroaniline2410070
4Benzylamine86092
5Dibenzylamine1810075
6Cyclohexylamine66095
7Morpholine128088

Experimental Protocols

This section provides a detailed methodology for the N-formylation of a primary amine using this compound as a representative example.

Materials and Reagents:

  • Primary or secondary amine (e.g., Benzylamine)

  • This compound

  • Anhydrous solvent (e.g., Toluene, Acetonitrile, or Dichloromethane)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates and developing chamber

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 eq.). Dissolve the amine in a suitable anhydrous solvent (e.g., Toluene, 10 mL per mmol of amine).

  • Addition of Reagent: Add this compound (1.1 eq.) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (a starting point of 80°C is recommended) and allow it to stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Reaction Work-up:

    • Once the reaction is complete (as indicated by TLC, showing consumption of the starting amine), allow the mixture to cool to room temperature.

    • If a solid precipitates, filter the mixture. Otherwise, proceed directly to the extraction.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove the 3-hydroxybenzaldehyde byproduct and any unreacted starting material.

    • Wash the organic layer with brine (1 x 20 mL).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-formylated product.

    • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Experimental Workflow

The following diagram illustrates the general workflow for the N-formylation procedure.

experimental_workflow A Reaction Setup (Amine + Solvent) B Add this compound A->B 1 C Heat and Stir (Monitor by TLC) B->C 2 D Cool to Room Temperature C->D 3 E Aqueous Work-up (NaHCO₃, Brine) D->E 4 F Dry Organic Layer (MgSO₄) E->F 5 G Concentrate (Rotary Evaporator) F->G 6 H Purification (Column Chromatography) G->H 7 I Pure N-formylated Product H->I 8

Caption: General experimental workflow.

References

Application Notes and Protocols: Base-Catalyzed Hydrolysis of 3-Formylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The base-catalyzed hydrolysis, or saponification, of esters is a fundamental reaction in organic chemistry with wide-ranging applications in synthesis and drug metabolism studies. 3-Formylphenyl acetate is a substituted aromatic ester whose hydrolysis is of interest for several reasons, including the study of electronic effects on reaction kinetics and the synthesis of functionalized phenolic compounds. The presence of the electron-withdrawing formyl group at the meta position significantly influences the reactivity of the ester, making its hydrolysis a subject of academic and industrial relevance.

This document provides detailed application notes on the saponification of this compound, including the reaction mechanism, expected kinetics, and comprehensive experimental protocols for its execution and monitoring.

Reaction Mechanism and Kinetics

The base-catalyzed hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is typically second-order overall, being first-order in both the ester and the hydroxide ion.

The accepted mechanism involves the following steps:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 3-formylphenoxide ion as the leaving group.

  • Proton Transfer: The 3-formylphenoxide ion is a relatively stable leaving group due to the electron-withdrawing nature of the formyl group. In a subsequent rapid acid-base reaction, the newly formed acetic acid protonates the phenoxide ion to yield 3-formylphenol and the acetate ion. Under basic conditions, the carboxylic acid is deprotonated to form the carboxylate salt.

The rate-determining step is the initial nucleophilic attack of the hydroxide ion on the ester. The presence of the electron-withdrawing formyl group (-CHO) at the meta-position increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack compared to unsubstituted phenyl acetate.

Quantitative Data Summary

CompoundRelative Rate of Saponification (Compared to Phenyl Acetate)Expected Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹)
Phenyl Acetate1 (Reference)~1.4
4-Nitrophenyl Acetate~20~28
This compound (Predicted) > 1 (likely 5-15) ~7 - 21
4-Methylphenyl Acetate< 1~0.7

Note: The predicted relative rate for this compound is an estimation based on the electronic effect of the meta-formyl group, which is electron-withdrawing but to a lesser extent than a para-nitro group. Actual experimental determination is recommended for precise kinetic analysis.

Experimental Protocols

Protocol 1: Saponification of this compound and Product Isolation

Objective: To perform the base-catalyzed hydrolysis of this compound and isolate the 3-formylphenol product.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 g) in 20 mL of methanol. Add a magnetic stir bar.

  • Initiation of Hydrolysis: While stirring, add a solution of sodium hydroxide (2.0 equivalents) in 10 mL of deionized water to the flask.

  • Reaction Monitoring: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 65-70°C). Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot (3-formylphenol) indicates reaction completion. This is expected to take 1-3 hours.

  • Workup - Quenching and Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of 1 M HCl until the pH is approximately 2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 3-formylphenol.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: Kinetic Analysis of Saponification by HPLC

Objective: To determine the rate constant of the base-catalyzed hydrolysis of this compound using High-Performance Liquid Chromatography (HPLC).

Materials and Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound

  • Sodium hydroxide (NaOH) solution of known concentration

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Thermostatted reaction vessel

  • Autosampler or manual injector

Procedure:

  • HPLC Method Development: Develop an isocratic or gradient HPLC method that provides good separation between the starting material (this compound) and the product (3-formylphenol). A suitable starting condition could be a mobile phase of 40:60 acetonitrile:water with 0.1% formic acid, a flow rate of 1 mL/min, and UV detection at a wavelength where both compounds have significant absorbance (e.g., 254 nm).

  • Calibration: Prepare standard solutions of known concentrations for both this compound and 3-formylphenol and inject them into the HPLC to generate calibration curves (peak area vs. concentration).

  • Kinetic Run: a. Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) in a thermostatted reaction vessel maintained at a constant temperature (e.g., 25°C). b. Initiate the reaction by adding a known concentration of NaOH solution. Start a timer immediately. c. At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot of the reaction mixture. d. Immediately quench the reaction in the aliquot by adding a small amount of acid (e.g., 1 M HCl) to neutralize the base. e. Dilute the quenched aliquot to a suitable concentration for HPLC analysis.

  • Sample Analysis: Inject the quenched and diluted samples into the HPLC system.

  • Data Analysis: a. From the HPLC chromatograms, determine the concentration of this compound remaining at each time point using the calibration curve. b. Since the reaction is second-order, a plot of 1/[Ester] versus time will yield a straight line, where the slope is equal to the second-order rate constant (k). Alternatively, if the concentration of the base is in large excess (pseudo-first-order conditions), a plot of ln[Ester] versus time will be linear, with the slope equal to -k', from which k can be calculated (k = k'/[Base]).

Visualizations

Caption: Mechanism of base-catalyzed hydrolysis.

Experimental_Workflow start Start: this compound and NaOH solution reaction Reaction: - Dissolve ester in solvent - Add NaOH solution - Heat to reflux (optional) start->reaction monitoring Monitoring: - TLC or HPLC analysis of aliquots reaction->monitoring monitoring->reaction Continue reaction if incomplete workup Workup: - Quench with acid - Extraction with organic solvent monitoring->workup Proceed if complete purification Purification: - Dry organic layer - Concentrate solvent - Column chromatography (optional) workup->purification product Final Product: 3-Formylphenol purification->product

Application Note: Monitoring 3-Formylphenyl Acetate Reactions using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique widely used in organic chemistry to monitor the progress of chemical reactions.[1][2][3] By separating components of a reaction mixture based on polarity, TLC provides qualitative information about the consumption of starting materials and the formation of products.[1][4] This application note provides a detailed protocol for monitoring a representative reaction of 3-formylphenyl acetate, such as its reduction to 3-(hydroxymethyl)phenyl acetate, using silica gel TLC plates. This compound contains both an aldehyde and an ester functional group, and its aromatic nature allows for easy visualization under UV light.[5][6]

Principle of TLC Monitoring

TLC separates compounds based on the principle of adsorption chromatography. A TLC plate consists of a stationary phase (typically silica gel or alumina) coated on an inert backing.[3] The reaction mixture is spotted on the plate, which is then placed in a sealed chamber with a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases.[4]

In the context of a reaction, the starting material, intermediates, and products will typically have different polarities and thus separate on the TLC plate, appearing as distinct spots. The progress of the reaction can be monitored by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time.[7]

Experimental Protocol

This protocol details the steps for monitoring the reduction of this compound to 3-(hydroxymethyl)phenyl acetate.

Materials and Reagents
  • TLC Plates: Silica gel 60 F-254 plates.[1]

  • TLC Chamber: Glass jar with a lid or a dedicated TLC tank.

  • Solvents (Mobile Phase): ACS grade n-Hexane and Ethyl Acetate.[1][8]

  • Spotting Capillaries: Glass microcapillary tubes.[1]

  • Reaction Aliquots: Samples taken from the ongoing reaction.

  • Reference Standards: Solutions of pure this compound (starting material) and, if available, the expected product (e.g., 3-(hydroxymethyl)phenyl acetate).

  • Visualization: UV lamp (254 nm)[5], and optionally, a chemical stain (e.g., p-anisaldehyde or potassium permanganate solution).[5][9]

Methodology

Step 1: Preparation of the TLC Developing Chamber

  • Pour the chosen solvent system (e.g., 7:3 Hexanes:Ethyl Acetate) into the TLC chamber to a depth of about 0.5 cm.[10] The solvent level must be below the origin line on the TLC plate.[7]

  • Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better and more reproducible chromatograms.

  • Cover the chamber and let it equilibrate for 5-10 minutes.

Step 2: Preparation of the TLC Plate

  • Using a pencil, gently draw a straight line (the origin) approximately 1-1.5 cm from the bottom of the TLC plate.[1][3]

  • Mark three small, equidistant points on the origin line for spotting. These will be for the starting material (SM), a co-spot (C), and the reaction mixture (RXN).[2][10]

Step 3: Spotting the TLC Plate

  • Prepare dilute solutions of the starting material and the reaction mixture (take a small aliquot and dilute with a volatile solvent like ethyl acetate).[8]

  • Using a capillary tube, apply a small spot of the starting material solution to the 'SM' mark. The spot should be as small as possible (1-2 mm diameter) to ensure good separation.[10]

  • On the 'RXN' mark, apply a small spot of the diluted reaction mixture.

  • On the 'C' (co-spot) mark, first spot the starting material, and then spot the reaction mixture directly on top of it. The co-spot helps to confirm the identity of the starting material spot in the reaction lane, which is particularly useful if the product's Rf is very close to the reactant's.[2][10]

Step 4: Developing the TLC Plate

  • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the plate is straight and the solvent does not splash onto the origin.

  • Cover the chamber and allow the solvent front to travel up the plate undisturbed.

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber.[7]

  • Immediately mark the position of the solvent front with a pencil.

Step 5: Visualization and Analysis

  • Allow the solvent to completely evaporate from the plate in a fume hood.

  • Visualize the spots by placing the plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against the fluorescent green background.[5][6]

  • Circle the visible spots with a pencil.

  • (Optional) For further visualization, the plate can be dipped into a staining solution (like p-anisaldehyde for aldehydes/alcohols or potassium permanganate for oxidizable groups) and then gently heated.[5][11]

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Monitor the reaction by comparing the intensity of the spots. A successful reaction will show the starting material spot diminishing in intensity over time, while the product spot appears and intensifies.

Data Presentation

The progress of the reaction is evaluated by comparing the Rf values of the starting material and the newly formed product. For the reduction of this compound to 3-(hydroxymethyl)phenyl acetate, the product is more polar due to the hydroxyl group. Therefore, it will have a lower Rf value than the starting material.

CompoundFunctional GroupsExpected PolaritySolvent System (7:3 Hexanes:EtOAc) - Hypothetical Rf Value
This compoundAldehyde, EsterLess Polar0.50
3-(Hydroxymethyl)phenyl acetateAlcohol, EsterMore Polar0.30

Table 1: Hypothetical Rf values for reaction components.

Visual Workflow

The following diagram illustrates the logical workflow for monitoring a chemical reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_legend Stages prep_chamber 1. Prepare TLC Chamber (Solvent + Filter Paper) prep_plate 2. Prepare TLC Plate (Draw Origin Line) prep_chamber->prep_plate prep_samples 3. Prepare Samples (SM, RXN, Co-spot) prep_plate->prep_samples spot_plate 4. Spot Plate prep_samples->spot_plate develop_plate 5. Develop in Chamber spot_plate->develop_plate visualize 6. Visualize (UV Lamp / Stain) develop_plate->visualize analyze 7. Analyze Results (Calculate Rf, Compare Spots) visualize->analyze A Preparation B Execution C Analysis

Caption: Workflow for TLC Reaction Monitoring.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of organic reactions involving compounds like this compound.[1][12] The protocol described provides a straightforward and effective method to qualitatively assess reaction completion by observing the disappearance of starting materials and the formation of products. Proper technique in solvent selection, spotting, and development is crucial for obtaining clear and reproducible results.[7][8]

References

Application Notes and Protocols: 3-Formylphenyl Acetate in the Design of Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the utilization of 3-Formylphenyl acetate as a versatile building block in the synthesis of organic light-emitting diode (OLED) materials. Due to its bifunctional nature, featuring a reactive formyl group and a protected hydroxyl group, this compound serves as a key intermediate for the synthesis of a variety of OLED materials, including fluorescent emitters, hole transport materials (HTMs), and electron transport materials (ETMs). This guide is intended for researchers, scientists, and professionals in the fields of organic electronics and drug development who are interested in the design and synthesis of novel organic semiconductors.

Introduction: The Role of this compound in OLED Material Synthesis

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology, offering superior contrast, color reproduction, and flexibility compared to conventional liquid crystal displays. The performance of an OLED device is intrinsically linked to the chemical structure and properties of the organic materials used in its various layers. The design and synthesis of novel organic molecules with tailored electronic and photophysical properties are therefore of paramount importance.

This compound is not typically used as a final, functional material in OLED devices. Instead, its value lies in its utility as a synthetic precursor. The molecule offers two key functionalities for molecular elaboration:

  • The Formyl Group (-CHO): This aldehyde functional group is a versatile handle for carbon-carbon bond formation, allowing for the extension of π-conjugation, a critical feature for charge transport and light emission in organic semiconductors. Common reactions involving the formyl group include the Wittig, Horner-Wadsworth-Emmons, Knoevenagel, and Suzuki coupling reactions.

  • The Acetate Group (-OAc): The acetate group serves as a protecting group for the phenolic hydroxyl group. This protection strategy allows for selective reactions at the formyl position without interference from the acidic phenol proton. The acetate can be readily removed (deprotected) under mild conditions to reveal the hydroxyl group, which can then be used for further functionalization, such as etherification to link different molecular fragments.

This document outlines synthetic strategies and detailed protocols for leveraging these functionalities of this compound to create diverse classes of OLED materials.

Synthetic Pathways and Experimental Protocols

The following sections detail plausible synthetic routes starting from this compound to generate key classes of OLED materials.

Synthesis of Stilbene-Based Fluorescent Emitters via Wittig or Horner-Wadsworth-Emmons Reaction

Stilbene derivatives are a well-known class of fluorescent molecules that can be employed as blue or green emitters in OLEDs. The double bond in the stilbene core provides the necessary π-conjugation for efficient light emission. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for the synthesis of alkenes from aldehydes.

Reaction Scheme:

G cluster_0 Synthesis of Stilbene Derivative A This compound D Acetylated Stilbene Derivative A->D Wittig or HWE Reaction B Benzylphosphonium Salt or Benzylphosphonate Ester B->D C Base (e.g., n-BuLi, NaH, KOtBu) C->D F Hydroxystilbene Derivative D->F Deacetylation E Base (e.g., NaOH, K2CO3) E->F

Caption: Synthetic route to hydroxystilbene derivatives.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Phosphonate Carbanion Formation: To a solution of a substituted benzylphosphonate ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (NaH, 1.1 eq.) or potassium tert-butoxide (KOtBu, 1.1 eq.) at 0 °C. Stir the mixture for 30 minutes at this temperature.

  • Reaction with Aldehyde: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). The Horner-Wadsworth-Emmons reaction generally produces predominantly E-alkenes[1][2][3][4].

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude acetylated stilbene derivative by column chromatography on silica gel.

Experimental Protocol: Deacetylation

  • Hydrolysis: Dissolve the purified acetylated stilbene derivative (1.0 eq.) in a mixture of methanol and water.

  • Base Addition: Add a base such as sodium hydroxide (NaOH, 2.0 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting hydroxystilbene derivative by recrystallization or column chromatography.

Product Class Key Reaction Starting Materials Potential Application in OLEDs
Stilbene DerivativesWittig / Horner-Wadsworth-EmmonsThis compound, Benzylphosphonium salt / Benzylphosphonate esterFluorescent Emitters (Blue, Green)
Synthesis of Triarylamine-Based Hole Transport Materials (HTMs)

Triarylamines are the most common class of hole transport materials due to their excellent hole mobility and thermal stability. The nitrogen atom's lone pair of electrons facilitates hole transport through the π-conjugated system. This compound can be converted to a triarylamine derivative through a multi-step synthesis involving deprotection, etherification, and a subsequent coupling reaction.

Reaction Scheme:

G cluster_1 Synthesis of Triarylamine HTM A This compound C 3-Hydroxybenzaldehyde A->C Deacetylation B Base (e.g., NaOH) B->C F 3-(Aryloxy)benzaldehyde C->F Williamson Ether Synthesis D Aryl Halide (e.g., 4-iodotoluene) D->F E Base (e.g., K2CO3) E->F K Triarylamine HTM F->K Buchwald-Hartwig Amination G Diarylamine G->K H Pd Catalyst (e.g., Pd(OAc)2) H->K I Ligand (e.g., P(t-Bu)3) I->K J Base (e.g., NaOtBu) J->K

Caption: Synthetic route to triarylamine-based HTMs.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotection: First, deprotect this compound to 3-hydroxybenzaldehyde as described in section 2.1.

  • Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 eq.) and an aryl halide (e.g., 4-iodotoluene, 1.1 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

  • Purification: Purify the 3-(aryloxy)benzaldehyde product by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 3-(aryloxy)benzaldehyde (1.0 eq.), a diarylamine (1.1 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 eq.), a suitable phosphine ligand (e.g., tri-tert-butylphosphine, P(t-Bu)₃, 0.04-0.1 eq.), and a base like sodium tert-butoxide (NaOtBu, 1.4 eq.) in an anhydrous solvent like toluene.

  • Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate.

  • Purification: Purify the final triarylamine HTM by column chromatography and/or recrystallization.

Product Class Key Reactions Starting Materials Potential Application in OLEDs
Triarylamine DerivativesWilliamson Ether Synthesis, Buchwald-Hartwig Amination3-Hydroxybenzaldehyde, Aryl Halide, DiarylamineHole Transport Materials (HTMs)
Synthesis of Oxadiazole-Based Electron Transport Materials (ETMs)

1,3,4-Oxadiazole derivatives are commonly used as electron transport materials in OLEDs due to their electron-deficient nature, which facilitates electron injection and transport. A common synthetic route involves the conversion of a benzaldehyde to a benzoic acid, followed by reaction with a hydrazine to form a hydrazide, and subsequent cyclization to the oxadiazole.

Reaction Scheme:

G cluster_2 Synthesis of Oxadiazole ETM A This compound C 3-Acetoxybenzoic acid A->C Oxidation B Oxidizing Agent (e.g., KMnO4) B->C E 3-Acetoxybenzoyl chloride C->E Acyl Chloride Formation D Thionyl Chloride (SOCl2) D->E G N,N'-diacylhydrazine E->G Acylation F Aryl Hydrazide F->G I Acetylated Oxadiazole Derivative G->I Cyclodehydration H Dehydrating Agent (e.g., POCl3) H->I K Hydroxyphenyl-Oxadiazole ETM I->K Deacetylation J Base J->K

Caption: Synthetic route to oxadiazole-based ETMs.

Experimental Protocol: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole

  • Oxidation: Oxidize this compound (1.0 eq.) to 3-acetoxybenzoic acid using a suitable oxidizing agent like potassium permanganate (KMnO₄) in an appropriate solvent.

  • Acyl Chloride Formation: Convert the resulting carboxylic acid to the corresponding acyl chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Hydrazide Formation: React the acyl chloride with a substituted aryl hydrazide (1.0 eq.) in the presence of a base like pyridine to form the N,N'-diacylhydrazine intermediate.

  • Cyclodehydration: Cyclize the diacylhydrazine to the 1,3,4-oxadiazole ring by heating with a dehydrating agent such as phosphorus oxychloride (POCl₃)[5][6].

  • Deacetylation: Deprotect the acetate group as described in section 2.1 to yield the final hydroxyphenyl-oxadiazole derivative.

Product Class Key Reactions Starting Materials Potential Application in OLEDs
Oxadiazole DerivativesOxidation, Acylation, CyclodehydrationThis compound, Aryl HydrazideElectron Transport Materials (ETMs)

Summary of Potential Applications

The versatility of this compound as a synthetic building block allows for the creation of a wide range of organic molecules with potential applications in OLEDs. The following table summarizes the types of materials that can be synthesized and their roles in an OLED device.

OLED Material Class Synthetic Strategy from this compound Key Functional Groups Role in OLED Device
Fluorescent EmittersWittig, Horner-Wadsworth-Emmons, Knoevenagel CondensationStilbene, Chalcone, or other conjugated systemsEmissive Layer (EML)
Hole Transport Materials (HTMs)Buchwald-Hartwig amination, Suzuki coupling (after conversion of formyl to bromo)Triarylamine, Carbazole derivativesHole Transport Layer (HTL)
Electron Transport Materials (ETMs)Synthesis of Oxadiazole, Triazole, or other electron-deficient heterocyclesOxadiazole, Pyridine, Triazine derivativesElectron Transport Layer (ETL)
Host MaterialsSuzuki or Sonogashira coupling to create wide bandgap moleculesBiphenyl, Fluorene, Carbazole derivativesEmissive Layer (EML)

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of a diverse array of functional organic materials for OLED applications. Its bifunctional nature, combining a reactive aldehyde with a protected phenol, enables a variety of synthetic transformations. By employing well-established organic reactions, researchers can design and synthesize novel emitters, hole transporters, and electron transporters with tailored properties, thereby contributing to the advancement of OLED technology. The protocols and strategies outlined in this document provide a foundation for the exploration and development of new high-performance materials for next-generation organic electronic devices.

References

Synthesis of 1-Substituted-3-Isoquinolinones from Acetate Precursors: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-isoquinolinones from acetate precursors, focusing on a robust rhodium(III)-catalyzed C–H activation and annulation strategy. This method utilizes readily available N-(pivaloyloxy)benzamides and vinyl acetate as an acetylene equivalent, offering a practical and efficient route to a variety of 3,4-unsubstituted isoquinolinones. This application note includes a comprehensive experimental protocol, a summary of reaction scope and yields, and visualizations of the reaction pathway and experimental workflow to aid in research and development.

Introduction

The isoquinolinone scaffold is a privileged structural motif found in numerous biologically active compounds and natural products. The development of efficient and versatile synthetic methods to access this core structure is of significant interest to the medicinal chemistry and drug development community. Traditional methods for isoquinolinone synthesis often require harsh conditions or pre-functionalized starting materials. Modern transition-metal-catalyzed C–H activation strategies have emerged as powerful tools for the construction of complex heterocyclic systems in a more atom- and step-economical manner.

This protocol details a rhodium(III)-catalyzed annulation of N-(pivaloyloxy)benzamides with vinyl acetate. In this reaction, the N-acyloxy group of the benzamide acts as a directing group, facilitating the ortho-C–H activation by the rhodium catalyst. Subsequent coordination and insertion of vinyl acetate, followed by elimination and tautomerization, affords the desired 3-isoquinolinone product. Vinyl acetate serves as a safe and inexpensive surrogate for acetylene in this transformation.

Reaction Principle and Signaling Pathway

The synthesis proceeds via a rhodium(III)-catalyzed C–H activation/annulation cascade. The proposed catalytic cycle is initiated by the coordination of the rhodium catalyst to the N-(pivaloyloxy)benzamide, followed by a concerted metalation-deprotonation event to form a rhodacycle intermediate. This intermediate then undergoes coordination and migratory insertion of vinyl acetate. Subsequent β-hydride elimination and reductive elimination steps lead to the formation of the isoquinolinone product and regeneration of the active rhodium(III) catalyst.

Reaction_Pathway cluster_0 Catalytic Cycle Rh(III)_Catalyst [Cp*RhCl2]2/AgSbF6 Benzamide_Substrate N-(Pivaloyloxy)benzamide Rh(III)_Catalyst->Benzamide_Substrate Coordination Rhodacycle Rhodacycle Intermediate Benzamide_Substrate->Rhodacycle C-H Activation Vinyl_Acetate Vinyl Acetate Rhodacycle->Vinyl_Acetate Coordination Insertion_Intermediate Migratory Insertion Intermediate Vinyl_Acetate->Insertion_Intermediate Migratory Insertion Product_Formation β-Hydride Elimination & Reductive Elimination Insertion_Intermediate->Product_Formation Isoquinolinone_Product 3-Isoquinolinone Product_Formation->Isoquinolinone_Product Catalyst_Regeneration Rh(III) Regeneration Product_Formation->Catalyst_Regeneration Catalyst_Regeneration->Rh(III)_Catalyst

Caption: Proposed catalytic cycle for the Rh(III)-catalyzed synthesis of 3-isoquinolinones.

Experimental Protocols

General Procedure for the Synthesis of 3-Isoquinolinones

To a screw-capped vial charged with a magnetic stir bar was added N-(pivaloyloxy)benzamide (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol %), and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol %). The vial was evacuated and backfilled with argon. Dichloroethane (DCE, 1.0 mL) and vinyl acetate (0.055 mL, 0.60 mmol, 3.0 equiv) were then added. The vial was sealed and the reaction mixture was stirred at 80 °C for 16 hours. After cooling to room temperature, the reaction mixture was filtered through a short pad of celite, eluting with ethyl acetate. The filtrate was concentrated under reduced pressure and the residue was purified by flash column chromatography on silica gel to afford the desired 3-isoquinolinone product.

Data Presentation: Substrate Scope and Yields

The rhodium-catalyzed annulation of various N-(pivaloyloxy)benzamides with vinyl acetate demonstrates good functional group tolerance. The following table summarizes the yields for a range of substituted benzamide precursors.

EntrySubstituent on Benzamide (R)ProductYield (%)[1]
1H2H-Isoquinolin-3-one85
24-Me6-Methyl-2H-isoquinolin-3-one81
34-OMe6-Methoxy-2H-isoquinolin-3-one92
44-F6-Fluoro-2H-isoquinolin-3-one78
54-Cl6-Chloro-2H-isoquinolin-3-one75
64-Br6-Bromo-2H-isoquinolin-3-one71
74-CF₃6-(Trifluoromethyl)-2H-isoquinolin-3-one65
83-Me7-Methyl-2H-isoquinolin-3-one79
93-OMe7-Methoxy-2H-isoquinolin-3-one88
102-Me8-Methyl-2H-isoquinolin-3-one55

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 3-isoquinolinones according to this protocol.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Weigh Reagents - N-(Pivaloyloxy)benzamide - [Cp*RhCl2]2 - AgSbF6 B 2. Assemble Reaction - Add reagents to vial - Evacuate and backfill with Argon A->B C 3. Add Solvents and Reagents - Dichloroethane (DCE) - Vinyl Acetate B->C D 4. Reaction - Seal vial - Stir at 80 °C for 16 h C->D E 5. Work-up - Cool to room temperature - Filter through Celite D->E F 6. Purification - Concentrate filtrate - Flash column chromatography E->F G 7. Product Characterization - NMR, HRMS F->G

Caption: Step-by-step workflow for the synthesis of 3-isoquinolinones.

Conclusion

The described rhodium(III)-catalyzed C–H activation and annulation of N-(pivaloyloxy)benzamides with vinyl acetate provides an efficient and practical method for the synthesis of 3,4-unsubstituted isoquinolinones. The protocol is characterized by its operational simplicity, broad substrate scope, and good to excellent yields. This methodology represents a valuable tool for medicinal chemists and drug development professionals for the construction of this important heterocyclic scaffold.

References

Green Chemistry Approaches for the Synthesis of 3-Formylphenyl Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and an overview of green chemistry approaches for the synthesis of 3-Formylphenyl acetate, a versatile building block in organic synthesis and medicinal chemistry. The focus is on methodologies that align with the principles of green chemistry, emphasizing reduced environmental impact, increased efficiency, and the use of safer reagents.

Introduction

This compound is a valuable intermediate due to its dual functionality, possessing both an aldehyde and an ester group. This allows for a variety of subsequent chemical transformations, making it a key precursor in the synthesis of pharmaceuticals and functional materials.[1] Traditional synthetic routes often involve hazardous reagents and solvents. The adoption of green chemistry principles in the synthesis of this compound is crucial for sustainable chemical manufacturing. Key green approaches include the use of safer solvents, catalytic reactions, energy-efficient methods like microwave and ultrasound irradiation, and solvent-free conditions.[2][3][4][5]

Green Synthetic Approaches

Several green methodologies have been explored for the synthesis of this compound and related compounds. The most prominent and environmentally benign approaches are summarized below.

Solvent-Free Catalytic Acetylation of 3-Hydroxybenzaldehyde

A highly efficient and green method for the preparation of this compound is the direct, solvent-free acetylation of 3-hydroxybenzaldehyde with acetic anhydride. This approach eliminates the need for potentially toxic and volatile organic solvents, leading to a cleaner reaction profile and simpler product isolation. The reaction can be performed with or without a catalyst, although the use of a mild, reusable catalyst can further enhance the green credentials of the process.

Microwave-Assisted Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in green chemistry, significantly reducing reaction times and energy consumption.[2][3][4] For the synthesis of this compound, microwave-assisted esterification of 3-hydroxybenzaldehyde offers a rapid and efficient alternative to conventional heating methods. This technique often leads to higher yields and cleaner reactions.[6]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient method for organic synthesis.[5][7][8] Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This method can be applied to the acetylation of 3-hydroxybenzaldehyde, often under milder conditions than conventional methods.

Biocatalysis

The use of enzymes as catalysts represents a key aspect of green chemistry. Lipases are particularly effective for esterification and transesterification reactions.[1] The enzymatic synthesis of this compound from 3-hydroxybenzaldehyde and an acetyl donor in a suitable solvent system offers high selectivity and operates under mild reaction conditions, minimizing byproduct formation.

Data Presentation: Comparison of Synthetic Approaches

The following table summarizes quantitative data for different green synthetic approaches to this compound, based on representative protocols.

Synthetic Approach Starting Materials Catalyst/Conditions Reaction Time Temperature (°C) Yield (%) Key Green Advantages
Solvent-Free Acetylation 3-Hydroxybenzaldehyde, Acetic AnhydrideNone / Heat2 hours150High (Typical >90%)No solvent, high atom economy, simple work-up.
Microwave-Assisted Synthesis 3-Hydroxybenzaldehyde, Acetic AnhydrideAcid catalyst (e.g., a few drops of conc. HCl)10-15 minutes80-100High (Typical >90%)Drastically reduced reaction time, energy efficient.[2]
Ultrasound-Assisted Synthesis 3-Hydroxybenzaldehyde, Acetic AnhydrideNone / Sonication30-60 minutes25-50Good to ExcellentEnergy efficient, mild reaction conditions.[5]
Enzymatic Synthesis 3-Hydroxybenzaldehyde, Vinyl AcetateImmobilized Lipase (e.g., Novozym 435)6-24 hours40-60Moderate to HighHigh selectivity, biodegradable catalyst, mild conditions.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

This protocol describes the direct acetylation of 3-hydroxybenzaldehyde under solvent-free conditions.

Materials:

  • 3-Hydroxybenzaldehyde

  • Acetic Anhydride

  • Round bottom flask (25 mL)

  • Stirring bar

  • Heating mantle or oil bath

  • Ice-cold water

  • Separating funnel

  • Hexane or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a 25 mL round bottom flask, add 3-hydroxybenzaldehyde (0.02 mol) and acetic anhydride (0.02 mol).

  • Add a magnetic stirring bar to the flask.

  • Heat the reaction mixture in an oil bath or heating mantle to 150°C with continuous stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water with stirring.

  • Transfer the mixture to a separating funnel and extract the product with a suitable organic solvent (e.g., hexane).

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol outlines the rapid synthesis of this compound using microwave irradiation.

Materials:

  • 3-Hydroxybenzaldehyde

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Microwave synthesis reactor vial

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave synthesis reactor vial, place 3-hydroxybenzaldehyde (equimolar amount), acetic anhydride (equimolar amount), and a few drops of concentrated hydrochloric acid as a catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a suitable power (e.g., 225 W) and temperature (e.g., 80-100°C) for 10-15 minutes.

  • Monitor the reaction using TLC.

  • After completion, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration.

  • Wash the product with water.

  • Recrystallize the pure this compound from ethanol.

Visualizations

Green_Chemistry_Principles cluster_Principles Green Chemistry Principles cluster_Synthesis Synthesis of this compound P1 Prevention P2 Atom Economy P3 Less Hazardous Synthesis P4 Safer Chemicals P5 Safer Solvents & Auxiliaries P6 Energy Efficiency P7 Renewable Feedstocks P8 Reduce Derivatives P9 Catalysis P10 Design for Degradation P11 Real-time Analysis P12 Accident Prevention Synthesis Green Synthesis of This compound Synthesis->P2 High Synthesis->P3 Less toxic reagents Synthesis->P5 Solvent-Free Synthesis->P6 MAOS/Ultrasound Synthesis->P9 Biocatalysis

Caption: Principles of Green Chemistry applied to the synthesis of this compound.

Experimental_Workflow Start Start Reactants Mix 3-Hydroxybenzaldehyde and Acetic Anhydride Start->Reactants Reaction Heat (Solvent-Free) or Irradiate (Microwave) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: 1. Quench with water 2. Extract with organic solvent 3. Wash and Dry Monitoring->Workup Complete Purification Purification: Evaporation of solvent (Optional: Distillation/Chromatography) Workup->Purification Product This compound Purification->Product End End Product->End

Caption: General experimental workflow for the green synthesis of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in 3-Formylphenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-formylphenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common and efficient method for the synthesis of this compound is the regioselective acetylation of 3-hydroxybenzaldehyde.[1] This process involves the selective acylation of the hydroxyl group while keeping the formyl group intact. The typical reagent used for this esterification is acetic anhydride, often in the presence of a base catalyst like pyridine.[1]

Q2: Why is direct esterification with acetic acid not recommended for this synthesis?

A2: Phenols, such as 3-hydroxybenzaldehyde, are generally poor nucleophiles and react very slowly with carboxylic acids. To achieve a reasonable reaction rate and yield, more reactive acylating agents like acid anhydrides (e.g., acetic anhydride) or acyl chlorides are necessary.

Q3: What are the primary functions of the reagents used in this synthesis?

A3:

  • 3-Hydroxybenzaldehyde: The starting material containing the phenolic hydroxyl group to be acetylated.

  • Acetic Anhydride: The acetylating agent that provides the acetyl group to form the ester.

  • Pyridine (or other base): Acts as a catalyst to activate the acetic anhydride and to neutralize the acetic acid byproduct formed during the reaction.

Q4: What are the expected physical properties of this compound?

A4: this compound is typically a colorless to pale yellow liquid at room temperature.[2]

Troubleshooting Guides

Issue 1: Low or No Product Formation

Q: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes and how can I resolve this?

A: Low to no product formation is a common issue that can be attributed to several factors. Below is a systematic guide to troubleshoot this problem.

Potential Causes and Solutions:

Potential Cause Suggested Solution
Poor Quality of Reagents Ensure that the 3-hydroxybenzaldehyde is pure and dry. Use a fresh, unopened bottle of acetic anhydride, as it can hydrolyze over time. Pyridine should also be anhydrous.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture.
Ineffective Catalyst Ensure that the base catalyst (e.g., pyridine) is of good quality and used in the appropriate amount. For challenging acetylations, a co-catalyst like 4-(dimethylamino)pyridine (DMAP) can be used in catalytic amounts.
Presence of Water in the Reaction The presence of water will lead to the hydrolysis of acetic anhydride, reducing its effectiveness. Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable.

Troubleshooting Workflow:

start Low/No Product reagents Check Reagent Quality (Purity, Freshness) start->reagents Start reagents->start Impure/Degraded Replace Reagents conditions Verify Reaction Conditions (Time, Temperature) reagents->conditions Reagents OK conditions->start Suboptimal Optimize Conditions catalyst Evaluate Catalyst (Activity, Amount) conditions->catalyst Conditions OK catalyst->start Inactive/Insufficient Use Fresh/More Catalyst water Check for Water Contamination catalyst->water Catalyst OK water->start Water Present Dry Glassware/Reagents solution Problem Resolved water->solution System is Anhydrous sub 3-Hydroxybenzaldehyde prod This compound sub->prod Desired Reaction side1 Unreacted Starting Material sub->side1 Incomplete Reaction side3 Degradation Products sub->side3 Harsh Conditions reag Acetic Anhydride (Pyridine) reag->prod side2 Acetic Acid (Byproduct) prod->side2 start Crude Reaction Mixture quench Quench with dilute HCl or CuSO4(aq) start->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with NaHCO3(aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na2SO4 or MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if needed) concentrate->purify end Pure this compound concentrate->end If sufficiently pure purify->end

References

How to prevent side reactions in 3-Formylphenyl acetate formylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of 3-Formylphenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for preventing common side reactions during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the formylation of this compound?

A1: The primary side reaction of concern is the hydrolysis of the acetate group, leading to the formation of 3-hydroxybenzaldehyde. This is particularly prevalent under strong acidic or basic conditions. Other potential side reactions, depending on the chosen formylation method, include the formation of regioisomers (para-formylation), di-formylation, and polymerization/resin formation.

Q2: My reaction is resulting in a significant amount of 3-hydroxybenzaldehyde. How can I prevent the hydrolysis of the acetate group?

A2: Hydrolysis of the acetate ester is a common issue due to its sensitivity to both acidic and basic conditions. To minimize this side reaction, it is crucial to select a formylation method that proceeds under mild, preferably neutral, conditions. The Rieche formylation, using dichloromethyl methyl ether with a Lewis acid like titanium tetrachloride at low temperatures, is a recommended approach. Another promising method is the use of formamidine acetate with acetic anhydride, which avoids the need for strong acids or bases.

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity of the formylation?

A3: Regioselectivity is influenced by both electronic and steric factors. For this compound, the directing effects of the acetate and existing formyl group can lead to a mixture of isomers. The Rieche reaction often shows good ortho-selectivity due to the coordinating effect of the Lewis acid with the oxygen atoms of the substrate. Optimizing the reaction temperature and the choice of Lewis acid can further enhance regioselectivity.

Q4: How can I monitor the progress of my reaction and quantify the amount of side products?

A4: The progress of the formylation reaction and the quantification of the desired product versus the hydrolyzed side product (3-hydroxybenzaldehyde) can be effectively monitored using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A detailed analytical protocol for HPLC is provided in this guide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the formylation of this compound.

Issue 1: Significant Hydrolysis of the Acetate Group
  • Symptom: Presence of a significant amount of 3-hydroxybenzaldehyde in the reaction mixture, confirmed by HPLC or NMR.

  • Cause: The reaction conditions are too harsh (either too acidic or too basic), leading to the cleavage of the ester linkage.

  • Solutions:

    • Switch to a Milder Formylation Method:

      • Rieche Formylation: This method uses a Lewis acid (TiCl₄) and dichloromethyl methyl ether at low temperatures, which can be gentle enough to preserve the acetate group.

      • Formamidine Acetate Method: This newer method avoids the use of strong acids or bases, making it a suitable alternative.[1][2]

    • Optimize Reaction Temperature: If using a method prone to causing hydrolysis, running the reaction at a lower temperature can significantly reduce the rate of the hydrolysis side reaction.

    • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the exposure of the product to the reaction conditions.

Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
  • Symptom: The formation of more than one formylated product, as observed by TLC, HPLC, or NMR.

  • Cause: The directing groups on the aromatic ring may not provide sufficient control over the position of the incoming formyl group under the chosen reaction conditions.

  • Solutions:

    • Utilize a Chelating Lewis Acid: In methods like the Rieche formylation, the use of a Lewis acid such as TiCl₄ can promote ortho-formylation through chelation with the carbonyl and ether oxygens of the substrate.

    • Steric Hindrance: While not directly applicable to modifying the substrate itself, choosing a bulkier formylating agent (if available and suitable) can sometimes favor substitution at less sterically hindered positions.

    • Temperature Optimization: Lowering the reaction temperature can sometimes increase the kinetic selectivity for one isomer over another.

Issue 3: Low Reaction Yield
  • Symptom: A large amount of unreacted starting material remains even after an extended reaction time.

  • Cause:

    • Insufficiently reactive formylating agent.

    • Deactivation of the catalyst.

    • Sub-optimal reaction temperature.

  • Solutions:

    • Increase Catalyst Loading: In Lewis acid-catalyzed reactions, a modest increase in the amount of catalyst can sometimes improve the reaction rate.

    • Elevate Temperature Cautiously: Gradually increasing the reaction temperature may improve the yield, but this must be balanced with the risk of increased side reactions like hydrolysis.

    • Ensure Anhydrous Conditions: For many formylation reactions, especially those involving Lewis acids, the presence of moisture can deactivate the catalyst and reagents. Ensure all glassware is oven-dried and solvents are anhydrous.

Experimental Protocols

Protocol 1: Rieche Formylation of this compound (Recommended for Minimizing Hydrolysis)

This method is adapted from procedures for the formylation of electron-rich phenols.[3][4]

  • Preparation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

  • Addition of Lewis Acid:

    • Slowly add titanium tetrachloride (TiCl₄, 2.2 equivalents) dropwise to the stirred solution while maintaining the temperature at 0°C.

  • Addition of Formylating Agent:

    • After stirring for 30 minutes at 0°C, add dichloromethyl methyl ether (1.1 equivalents) dropwise via the dropping funnel.

  • Reaction:

    • Stir the reaction mixture at 0°C and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Formylation using Formamidine Acetate and Acetic Anhydride

This protocol is based on a mild formylation method for phenols.[1][2][5]

  • Preparation:

    • In a round-bottom flask, combine formamidine acetate (4 equivalents) and this compound (1 equivalent) in anhydrous dioxane.

  • Reaction:

    • Heat the mixture to 100°C.

    • Add acetic anhydride (8 equivalents) and continue heating until the formamidine acetate dissolves.

    • Allow the reaction to proceed for 24-48 hours, monitoring by TLC or HPLC.

  • Work-up:

    • Remove the solvent and excess reagents under reduced pressure.

    • Add water and stir for 2 hours to hydrolyze any remaining acetic anhydride.

  • Purification:

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography.

Protocol 3: Analytical Method for Reaction Monitoring (HPLC)

This method can be used to quantify the ratio of this compound to the hydrolyzed side product, 3-hydroxybenzaldehyde.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Column:

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • A gradient of acetonitrile and water is typically effective. For example, a linear gradient from 30% to 100% acetonitrile over 15 minutes.[1]

  • Flow Rate:

    • 1.0 mL/min.[1]

  • Detection:

    • UV detection at 254 nm.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

  • Quantification:

    • The relative peak areas of this compound and 3-hydroxybenzaldehyde can be used to estimate the extent of hydrolysis. For accurate quantification, it is recommended to create calibration curves using pure standards of both compounds.

Data Presentation

The following tables provide a comparative overview of expected outcomes for different formylation methods. The data for this compound is estimated based on typical results for similar phenolic substrates, as specific data for this compound is not widely available.

Table 1: Comparison of Formylation Methods for Aromatic Substrates

Method Reagents Typical Substrates Temperature (°C) Time (h) Yield (%)
Rieche Dichloromethyl methyl ether, TiCl₄ Electron-rich aromatics, phenols 0 0.75 - 3 up to 97
Vilsmeier-Haack DMF, POCl₃ Electron-rich aromatics 0 - 100 2.5 - 6.5 77 - 95+
Duff Hexamethylenetetramine (HMTA), acid Phenols, electron-rich aromatics 150 - 165 0.3 - 3 18 - 41

| Formamidine Acetate | Formamidine acetate, Ac₂O | Phenols | 85 - 100 | 24 - 48 | 50 - 80 |

Data compiled from various sources on formylation of phenols and related compounds.[6]

Table 2: Expected Product Distribution for Formylation of this compound

Method Expected Major Product Potential Side Products Estimated Yield of Major Product (%) Notes
Rieche 3-Acetoxy-4-formylbenzaldehyde 3-Hydroxy-4-formylbenzaldehyde, other regioisomers 70-90 Good regioselectivity and minimal hydrolysis at low temperatures.
Formamidine Acetate 3-Acetoxy-4-formylbenzaldehyde 3-Hydroxy-4-formylbenzaldehyde 50-70 Mild conditions, but may require longer reaction times.
Vilsmeier-Haack 3-Hydroxy-4-formylbenzaldehyde 3-Acetoxy-4-formylbenzaldehyde, polymeric material Variable High risk of deacetylation due to acidic conditions and work-up.

| Duff | 3-Hydroxy-4-formylbenzaldehyde | Polymeric material, di-formylated products | Low | High temperatures and acidic conditions are likely to cause complete hydrolysis. |

Yields and product distributions are estimates based on the reactivity of similar substrates and the known sensitivities of the functional groups.

Visualizations

Troubleshooting Workflow for Side Reactions

Troubleshooting_Workflow start Start: Undesired Side Products Observed check_hydrolysis Is 3-hydroxybenzaldehyde the major side product? start->check_hydrolysis check_regioisomers Are multiple formylated isomers present? check_hydrolysis->check_regioisomers No hydrolysis_yes Switch to milder method (Rieche or Formamidine Acetate) Lower reaction temperature Reduce reaction time check_hydrolysis->hydrolysis_yes Yes low_yield Is the reaction yield low? check_regioisomers->low_yield No regioisomers_yes Use chelating Lewis acid (TiCl4) Optimize reaction temperature check_regioisomers->regioisomers_yes Yes low_yield_yes Increase catalyst loading Cautiously increase temperature Ensure anhydrous conditions low_yield->low_yield_yes Yes end Problem Resolved low_yield->end No hydrolysis_yes->end regioisomers_yes->end low_yield_yes->end

Caption: A decision-making workflow for troubleshooting common side reactions.

General Formylation Reaction Pathway

Formylation_Pathway substrate This compound reaction_conditions Reaction Conditions (Solvent, Temperature, Catalyst) substrate->reaction_conditions formylating_agent Formylating Agent (e.g., Cl2CHOCH3 or Formamidine Acetate) formylating_agent->reaction_conditions desired_product Desired Product (Formylated this compound) reaction_conditions->desired_product side_product Side Products (e.g., 3-Hydroxybenzaldehyde) reaction_conditions->side_product

Caption: A simplified diagram illustrating the general formylation reaction.

References

Technical Support Center: Optimizing Nucleophilic Addition to 3-Formylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the reaction conditions for nucleophilic addition to 3-Formylphenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure influence nucleophilic addition?

A1: this compound is an aromatic aldehyde with an acetate group attached to the phenyl ring at the meta position. The aldehyde group's carbonyl carbon is electrophilic and serves as the primary site for nucleophilic attack.[1][2] The acetate group is electron-withdrawing, which intensifies the partial positive charge on the carbonyl carbon, making this compound generally more reactive towards nucleophiles than unsubstituted benzaldehyde.[1]

Q2: What are common nucleophiles used in reactions with this compound?

A2: A wide variety of nucleophiles can be used. Common examples include organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides (e.g., from sodium borohydride), cyanide ions, enolates, amines, and alcohols.[2][3][4] The choice of nucleophile depends on the desired final product.

Q3: What is the general mechanism for nucleophilic addition to this compound?

A3: The reaction proceeds via a two-step mechanism. First, the nucleophile attacks the electrophilic carbonyl carbon of the aldehyde, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[5][6] In the second step, this intermediate is protonated (typically by adding a mild acid during workup) to yield the final alcohol product.[5]

Q4: Can the acetate group react under the conditions of nucleophilic addition?

A4: Yes, this is a critical consideration. The acetate ester is susceptible to hydrolysis (cleavage) under both basic and acidic conditions, a reaction known as saponification in basic media.[1] This side reaction yields 3-hydroxybenzaldehyde, which can also react with the nucleophile. Therefore, reaction conditions must be carefully controlled to minimize this unwanted hydrolysis.

Q5: How does reaction temperature affect the outcome?

A5: Temperature can influence both the reaction rate and selectivity. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as the hydrolysis of the acetate group or decomposition of reactants. In some cases, lowering the temperature can enhance selectivity, for instance, improving the diastereoselectivity if a new chiral center is formed.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Nucleophile: The nucleophile may have decomposed due to moisture or air exposure (e.g., Grignard reagents).2. Low Reactivity: The reaction conditions (temperature, concentration) may be insufficient to overcome the activation energy.3. Poor Reagent Quality: The this compound or solvent may be impure.1. Use freshly prepared or properly stored nucleophiles. Ensure anhydrous conditions for moisture-sensitive reagents.2. Gradually increase the reaction temperature, monitoring for side product formation. Consider using a catalyst (acid or base) if appropriate for the specific nucleophile.[2][3]3. Verify the purity of starting materials and use dry, high-purity solvents.
Formation of 3-Hydroxybenzaldehyde Byproduct 1. Hydrolysis of Acetate Ester: The reaction conditions are too acidic or basic, causing cleavage of the acetate group.[1]2. Extended Reaction Time: Prolonged exposure to even mildly acidic or basic conditions can lead to hydrolysis.1. If using a strong basic nucleophile (e.g., Grignard), minimize reaction time and use low temperatures. For acid-catalyzed reactions, use a catalytic amount of a mild acid.2. Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Multiple Unidentified Side Products 1. Decomposition: The starting material, product, or reagents may be unstable at the reaction temperature.2. Cannizzaro Reaction: If using a strong base and no α-hydrogens are present, the aldehyde may disproportionate.3. Product Instability: The alcohol product may undergo further reactions (e.g., elimination, oxidation).1. Attempt the reaction at a lower temperature.[7]2. Avoid using strong, concentrated bases. Use a non-hydroxide base if possible or ensure the nucleophilic addition is much faster than the disproportionation.3. Design the workup procedure to be as mild and quick as possible to isolate the product before it can react further.
Reaction is Stalled or Incomplete 1. Insufficient Nucleophile: The nucleophile may have been consumed by trace amounts of water or other impurities.2. Reversible Reaction: For some weaker nucleophiles (e.g., alcohols), the addition may be reversible and the equilibrium may not favor the product.[2]1. Use a slight excess (1.1-1.5 equivalents) of the nucleophile.2. For reversible reactions, consider using an acid catalyst to accelerate the forward reaction or remove a byproduct (like water) to shift the equilibrium.[8]

Experimental Protocols

General Protocol for Nucleophilic Addition of a Grignard Reagent

This protocol describes a general procedure for the addition of a Grignard reagent (e.g., Phenylmagnesium Bromide) to this compound.

Materials:

  • This compound

  • Phenylmagnesium bromide (or other Grignard reagent) solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add this compound (1.0 eq.) to a round-bottom flask containing anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Nucleophile Addition: Add the Grignard reagent solution (1.1 eq.) dropwise via a dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Work-up (Quenching): Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution while stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Visualizations

G cluster_prep Preparation cluster_reaction Execution cluster_workup Workup & Analysis A Select Nucleophile & Solvent B Prepare Anhydrous Reaction Setup A->B C Dissolve 3-Formylphenyl acetate B->C D Control Temperature (e.g., 0 °C) C->D E Add Nucleophile Dropwise D->E F Monitor Reaction (TLC/LC-MS) E->F G Quench Reaction F->G H Extract Product G->H I Purify & Characterize H->I

Caption: General workflow for a nucleophilic addition experiment.

G cluster_reagent cluster_conditions cluster_side_reactions Start Low Product Yield Observed Q1 Is Nucleophile Active? Start->Q1 A1_No Use Fresh/Pure Nucleophile Q1->A1_No No Q2 Are Conditions Too Mild? Q1->Q2 Yes A1_Yes Yes A2_Yes Increase Temp. or Add Catalyst Q2->A2_Yes Yes Q3 Is Acetate Hydrolysis Occurring? Q2->Q3 No A2_No No A3_Yes Use Milder Conditions/ Shorter Time Q3->A3_Yes Yes A3_No Investigate Other Side Reactions Q3->A3_No No

References

Technical Support Center: Purification of 3-Formylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 3-Formylphenyl acetate using column chromatography, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound? A1: Silica gel is the most widely employed stationary phase for the column chromatography of this compound due to its effectiveness in separating compounds of moderate polarity.[1] The standard grade is typically silica gel 60 with a particle size of 0.040-0.063 mm.[2]

Q2: How do I select the appropriate eluent (mobile phase) for the separation? A2: The choice of eluent is critical for successful purification. A mixture of hexanes and ethyl acetate is a common and effective solvent system.[2][3] The ideal eluent composition should provide a retention factor (Rf) of approximately 0.2 to 0.35 for this compound on a Thin-Layer Chromatography (TLC) plate.[4] You can determine the optimal ratio by running several TLCs with varying solvent polarities.[3]

Q3: My crude product is an oil and not a free-flowing powder. How should I load it onto the column? A3: For oily or sticky samples, a technique called "dry loading" is highly recommended.[5] Dissolve your crude this compound in a suitable volatile solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel or celite to the solution, and then remove the solvent by rotary evaporation until a free-flowing powder is obtained.[4][5] This powder can then be carefully added to the top of the packed column.[4] This method often results in better separation than direct liquid loading of a concentrated sample.

Q4: What are potential impurities I might encounter? A4: Potential impurities can arise from the synthesis of this compound. If prepared by the acetylation of 3-hydroxybenzaldehyde, unreacted starting material may be present.[6] Other possible contaminants include reaction byproducts and residual solvents used during the synthesis and workup.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of spots on TLC/Column The solvent system's polarity is not optimal.Systematically vary the ratio of your eluent system (e.g., hexanes/ethyl acetate) to achieve a clear separation of the desired product spot from impurities on a TLC plate.[3] Aim for a product Rf of 0.2-0.35.[4]
Product is not eluting from the column The eluent is not polar enough. The compound may have decomposed or irreversibly adsorbed to the silica gel.[8]Gradually increase the polarity of the eluent. For instance, move from a 9:1 hexanes/ethyl acetate mixture to 4:1 or 3:2.[2] To check for stability, spot the compound on a TLC plate, let it sit for a while, and then elute to see if degradation occurs (2D TLC).[5][8] If the compound is acid-sensitive, the silica gel can be deactivated by flushing the column with an eluent containing 1-3% triethylamine.[9]
All fractions are mixed; separation fails despite good TLC The column was overloaded with the crude sample. The sample was not loaded in a concentrated, narrow band. The silica gel bed has cracked or channeled.[3]Reduce the amount of crude material loaded onto the column. A general rule is 1g of crude material per 10-20g of silica gel. Use the dry loading method to ensure a narrow sample band.[4][5] Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. Keep the solvent level above the top of the silica at all times.[3]
Low yield of purified product The product is co-eluting with an impurity. The compound is partially degrading on the silica. Incomplete elution (product remains on the column).Use a gradient elution, starting with a low polarity solvent and gradually increasing it to improve separation.[2][9] Consider deactivating the silica gel if stability is an issue.[9] After the product has eluted, flush the column with a much more polar solvent (e.g., 100% ethyl acetate) to check if any remaining compound comes off.
Compound streaks on the TLC plate or column The compound is too polar for the eluent system. The sample is acidic or basic, leading to strong interactions with the silica.Add a small percentage of a more polar solvent like methanol to your eluent system.[3] If the compound is acidic, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, add a small amount of triethylamine.[3][9]

Experimental Protocols & Data

Protocol: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound on a silica gel column.

  • Eluent Selection:

    • Using TLC, identify a solvent system of hexanes and ethyl acetate that gives the target compound an Rf value of approximately 0.2-0.35.[4]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a ~1 cm layer of sand.[4]

    • Prepare a slurry of silica gel in your initial, least polar eluent.[4]

    • Pour the slurry into the column, tapping the side gently to ensure even packing and to remove air bubbles. Allow the silica to settle.

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[4]

  • Sample Loading (Dry Load Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add 2-3 times the mass of your crude product in silica gel or celite to the solution.[4]

    • Remove the solvent via rotary evaporation until a dry, free-flowing powder is obtained.[4][5]

    • Carefully add this powder onto the top layer of sand in the column, creating an even layer.[5]

  • Elution:

    • Carefully add the eluent down the sides of the column using a pipette or funnel so as not to disturb the packing.[4]

    • Apply gentle air pressure to the top of the column to begin eluting the solvent through the silica.[4]

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • If using a gradient, start with the least polar solvent mixture and incrementally increase the proportion of the more polar solvent (ethyl acetate).[2] A typical gradient might proceed from 100% hexanes, to 9:1, 4:1, and then 3:2 hexanes:ethyl acetate.[2]

  • Fraction Analysis:

    • Monitor the fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottomed flask.

    • Remove the solvent by rotary evaporation to yield the purified this compound.[2][4]

Quantitative Data Summary
ParameterValue / RangeComments
Stationary Phase Silica Gel (Geduran Si 60, 0.040-0.063 mm)Standard for normal-phase chromatography.[2]
Mobile Phase (Eluent) Hexanes / Ethyl AcetateA versatile system; the ratio is adjusted to achieve desired separation.[2]
Recommended Rf 0.2 - 0.35This range typically provides the best balance between resolution and elution time.[4]
Example Gradient Elution Start: 100% Hexanes -> 4:1 -> 3:2 (Hexanes:Ethyl Acetate)A gradient can help separate close-running spots and ensure all compounds elute.[2]

Workflow and Logic Diagrams

G Troubleshooting Workflow for Column Chromatography start Problem Encountered During Purification poor_sep Poor or No Separation start->poor_sep no_elution Product Not Eluting start->no_elution low_yield Low Yield After Column start->low_yield cause_polar Incorrect Eluent Polarity? poor_sep->cause_polar Check cause_overload Column Overloaded? poor_sep->cause_overload Check cause_packing Improper Column Packing? poor_sep->cause_packing Check no_elution->cause_polar Likely cause_stability Compound Unstable on Silica? no_elution->cause_stability Possible low_yield->poor_sep Related to low_yield->cause_stability Check sol_tlc Optimize Eluent via TLC (Aim for Rf 0.2-0.35) cause_polar->sol_tlc Yes sol_gradient Use Gradient Elution cause_polar->sol_gradient Yes sol_reduce_load Reduce Sample Load cause_overload->sol_reduce_load Yes sol_dry_load Use Dry Loading Technique cause_overload->sol_dry_load Also helps sol_deactivate Deactivate Silica (e.g., with Triethylamine) cause_stability->sol_deactivate Yes sol_repack Repack Column Carefully cause_packing->sol_repack Yes

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Improving Regioselectivity in 3-Hydroxybenzaldehyde Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective acetylation of 3-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic step. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the yield of the desired 3-acetoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the acetylation of 3-hydroxybenzaldehyde?

A1: The main challenge is achieving regioselectivity. 3-Hydroxybenzaldehyde has a phenolic hydroxyl group and an aldehyde group. While the primary goal is to acetylate the hydroxyl group to form 3-acetoxybenzaldehyde, side reactions can occur. The key is to selectively acetylate the hydroxyl group without affecting the aldehyde functionality.

Q2: What are the most common side products in this reaction?

A2: The most common side product is the diacetylated compound, formed from the reaction of the aldehyde group (after potential hydration or enolization) with the acetylating agent. Another potential, though less common, issue under certain conditions could be the oxidation of the aldehyde to a carboxylic acid.

Q3: Which acetylating agent is most commonly used for this transformation?

A3: Acetic anhydride is the most frequently used acetylating agent for this purpose. It is often used in combination with a base like pyridine, which acts as a catalyst and scavenger for the acetic acid byproduct.[1][2] Acetyl chloride can also be used, but it is more reactive and may lead to more side products if the reaction conditions are not carefully controlled.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is the most effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting material (3-hydroxybenzaldehyde), you can observe the disappearance of the starting material and the appearance of the product spot(s). A suitable eluent system for TLC would be a mixture of hexane and ethyl acetate.

Q5: What is the best way to purify the final product, 3-acetoxybenzaldehyde?

A5: Column chromatography on silica gel is the standard method for purifying 3-acetoxybenzaldehyde from unreacted starting material and any side products.[3][4] A gradient elution with a hexane/ethyl acetate solvent system is typically effective. For aldehydes that may be sensitive to the acidic nature of silica, the silica gel can be deactivated with a small amount of a tertiary amine like triethylamine mixed with the eluent.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 3-acetoxybenzaldehyde Incomplete reaction.Ensure the reaction is stirred at the appropriate temperature for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed.[1]
Suboptimal stoichiometry of reagents.Use a slight excess of acetic anhydride (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the hydroxyl group.
Formation of a significant amount of diacetylated byproduct Reaction temperature is too high or reaction time is too long.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor carefully by TLC to stop the reaction once the mono-acetylated product is maximized.[1]
Use of a highly reactive acetylating agent.Consider using acetic anhydride instead of more reactive agents like acetyl chloride.
Product decomposes on the silica gel column during purification Aldehyde group is sensitive to the acidic nature of silica gel.Deactivate the silica gel by preparing the slurry with an eluent containing a small amount (e.g., 0.1-1%) of triethylamine.[4] Alternatively, use a different stationary phase like alumina.
Difficulty in removing pyridine after reaction workup Pyridine has a high boiling point and can be difficult to remove completely by simple evaporation.After the reaction, perform an aqueous workup. Wash the organic layer with a dilute acid solution (e.g., 1M HCl or aqueous CuSO₄) to protonate and extract the pyridine into the aqueous layer.[1][5]

Experimental Protocols

Protocol 1: Standard Acetylation using Acetic Anhydride and Pyridine

This protocol is a standard and widely used method for the O-acetylation of phenolic hydroxyl groups.[1]

Materials:

  • 3-hydroxybenzaldehyde

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in dry pyridine (5-10 mL per mmol of starting material) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1-1.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

  • Once the reaction is complete, quench by adding a small amount of methanol.

  • Co-evaporate the reaction mixture with toluene to help remove residual pyridine.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-acetoxybenzaldehyde.

Quantitative Data

While specific yield data for the regioselective acetylation of 3-hydroxybenzaldehyde is not extensively reported under a single set of comparative conditions in the searched literature, the following table provides a general overview of conditions for similar phenolic acetylations. Researchers should optimize these conditions for their specific setup.

Acetylating AgentCatalyst/BaseSolventTemperatureTypical Yield Range for Phenolic Acetylation
Acetic AnhydridePyridinePyridine0 °C to RTGood to Excellent
Acetic AnhydrideNoneNoneRoom TempModerate to High
Acetyl ChlorideTriethylamineDichloromethane0 °C to RTGood to Excellent
Acetic AnhydrideScandium (III) TriflateAcetonitrileRoom TempHigh to Excellent

Visualizations

Reaction Pathway

Caption: Acetylation of 3-hydroxybenzaldehyde to 3-acetoxybenzaldehyde.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Poor Regioselectivity check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete check_reagents Check Reagent Stoichiometry & Purity check_reaction->check_reagents prolong_reaction Increase Reaction Time / Temperature incomplete->prolong_reaction No side_products Significant Side Products Observed incomplete->side_products Yes prolong_reaction->check_reaction check_reagents->start lower_temp Lower Reaction Temperature side_products->lower_temp Yes purification_issue Difficulty in Purification side_products->purification_issue No change_reagent Use a Milder Acetylating Agent lower_temp->change_reagent success Improved Yield and Selectivity lower_temp->success change_reagent->success deactivate_silica Deactivate Silica Gel with Et3N purification_issue->deactivate_silica Yes optimize_solvent Optimize Chromatography Solvent System purification_issue->optimize_solvent Yes deactivate_silica->success optimize_solvent->success

Caption: Troubleshooting workflow for 3-hydroxybenzaldehyde acetylation.

References

Challenges in the workup and isolation of 3-Formylphenyl acetate products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and isolation of 3-Formylphenyl acetate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Formation

Q: My reaction seems to have a low yield or failed completely. What are the possible reasons?

A: Low or no yield of this compound can stem from several factors related to reactants and reaction conditions.

  • Cause 1: Inactive Reagents. Acetic anhydride can hydrolyze over time if exposed to atmospheric moisture. Pyridine, if used as a catalyst and solvent, should be anhydrous.

    • Solution: Use freshly opened or properly stored acetic anhydride. Ensure pyridine is dry.

  • Cause 2: Insufficient Reaction Time or Temperature. The acetylation of phenols may require specific time and temperature conditions to proceed to completion.[1]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (3-hydroxybenzaldehyde) is still present after the initially planned time, consider extending the reaction time or slightly increasing the temperature.[2]

  • Cause 3: Inefficient Activation of the Hydroxyl Group. The phenolic hydroxyl group needs to be activated for acetylation to occur efficiently.

    • Solution: Pyridine is commonly used as a base to deprotonate the phenol, making it a better nucleophile.[2] Ensure an adequate amount of pyridine is used, not just a catalytic amount, as it often serves as the solvent as well.[3]

Issue 2: Presence of Starting Material in the Final Product

Q: After purification, I still see 3-hydroxybenzaldehyde in my product. How can I remove it?

A: The presence of the starting material, 3-hydroxybenzaldehyde, is a common issue and can be due to incomplete reaction or hydrolysis of the product during workup.

  • Cause 1: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Before the workup, check the reaction completion by TLC. If starting material is still present, consider adding more acetic anhydride and allowing the reaction to stir for a longer period.

  • Cause 2: Hydrolysis During Workup. The acetate ester is susceptible to hydrolysis back to the phenol, especially under basic or acidic conditions with prolonged exposure to water.[4][5]

    • Solution: Minimize the contact time with aqueous solutions during the workup. Work quickly and efficiently, and avoid letting the reaction mixture sit in aqueous layers for extended periods. Ensure that any basic wash (e.g., with sodium bicarbonate) is not overly prolonged.[6]

  • Cause 3: Co-elution during Column Chromatography. this compound and 3-hydroxybenzaldehyde have relatively similar polarities, which can make their separation by column chromatography challenging.

    • Solution: Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.[7] Running the column slowly and collecting smaller fractions can also enhance resolution.

Issue 3: Difficulty in Removing Pyridine and Acetic Acid

Q: I am having trouble removing all the pyridine and acetic acid from my product.

A: Pyridine and acetic acid are common impurities from the reaction and need to be effectively removed during the workup.

  • Cause 1: Inefficient Acid Wash. Pyridine is a base and is removed by washing with an acidic solution.

    • Solution: Wash the organic layer multiple times with a dilute acid solution, such as 1M HCl.[3] This will protonate the pyridine, forming a water-soluble salt that will partition into the aqueous layer.

  • Cause 2: Inefficient Bicarbonate Wash. Acetic acid is removed by washing with a basic solution.

    • Solution: Wash the organic layer with a saturated solution of sodium bicarbonate until the effervescence (CO2 evolution) ceases. This indicates that all the excess acid has been neutralized.[8]

  • Cause 3: Azeotropic Removal of Pyridine. Trace amounts of pyridine can be difficult to remove by simple extraction.

    • Solution: After the aqueous workup and drying of the organic layer, co-evaporate the residue with toluene under reduced pressure. Toluene forms an azeotrope with pyridine, aiding in its removal.[2]

Issue 4: Product Oiling Out During Recrystallization

Q: I am trying to recrystallize my this compound, but it is oiling out instead of forming crystals.

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solvent choice or the presence of impurities.

  • Cause 1: Inappropriate Solvent System. The solvent may be too good of a solvent for the compound even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent.

    • Solution: Experiment with different solvent systems. A common technique is to use a binary solvent system, such as ethanol/water or ethyl acetate/hexanes.[9] Dissolve the compound in the minimum amount of the "good" hot solvent, and then slowly add the "poor" solvent until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.

  • Cause 2: Presence of Impurities. Impurities can disrupt the crystal lattice formation, leading to oiling out.

    • Solution: If the product is significantly impure, consider purifying it by column chromatography before attempting recrystallization.

  • Cause 3: Cooling Too Rapidly. Rapid cooling can favor the formation of an oil over crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a typical procedure for the synthesis of this compound?

A1: A general procedure involves the acetylation of 3-hydroxybenzaldehyde with acetic anhydride using pyridine as both a catalyst and a solvent. The reaction is typically stirred at room temperature and monitored by TLC. The workup involves quenching the excess acetic anhydride, followed by extraction and washing of the organic layer with dilute acid and base to remove byproducts. The final product is then purified by column chromatography or recrystallization.[2][3]

Q2: How can I monitor the progress of the reaction?

A2: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC).[10] A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material (3-hydroxybenzaldehyde) and the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q3: What are the expected physical properties of this compound?

A3: this compound is typically a colorless to pale yellow liquid at room temperature.[11]

Q4: What are the common impurities in the synthesis of this compound?

A4: Common impurities include unreacted 3-hydroxybenzaldehyde, acetic acid, and the pyridine catalyst.[2][8] Hydrolysis of the product can also lead to the presence of 3-hydroxybenzaldehyde in the final product.

Q5: What is a good solvent system for the column chromatography of this compound?

A5: A good starting point for a solvent system for flash column chromatography is a mixture of hexanes and ethyl acetate.[7] The optimal ratio will depend on the specific separation, but a gradient elution, starting with a low percentage of ethyl acetate and gradually increasing the polarity, is often effective. An Rf value of around 0.3 for the product on a TLC plate is generally desired for good separation on a column.[12]

Data Presentation

ParameterValue/RangeNotes
Reactants
3-Hydroxybenzaldehyde1 equivalentStarting material.
Acetic Anhydride1.5 - 2.0 equivalentsAcetylating agent.[3]
Pyridine2-10 mL/mmol of substrateActs as both catalyst and solvent.[3]
Reaction Conditions
TemperatureRoom Temperature to 50°CReaction can be gently heated if slow.[13]
Reaction Time2 - 16 hoursMonitor by TLC for completion.[13]
Workup Solvents
Dichloromethane or Ethyl Acetate-For extraction of the product.[3]
1M HCl-To remove pyridine.[3]
Saturated NaHCO3-To remove acetic acid.[3]
Brine-To wash the organic layer.[3]
Purification
Column Chromatography EluentHexanes/Ethyl AcetateTypical solvent system.[7]
Recrystallization SolventsEthanol/Water, Ethyl Acetate/HexanesBinary solvent systems are often effective.[9]
Expected Yield 60-90%Yields can vary based on reaction scale and purity.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (1.0 equivalent) in anhydrous pyridine (2-10 mL per mmol of 3-hydroxybenzaldehyde) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5-2.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. This may take several hours.

  • Once the reaction is complete, quench the reaction by the slow addition of methanol or crushed ice.

  • Dilute the mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), water, saturated aqueous NaHCO3 (to remove acetic acid), and finally with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexanes.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 3-Hydroxybenzaldehyde in Pyridine add_ac2o Add Acetic Anhydride at 0°C start->add_ac2o react Stir at Room Temperature (Monitor by TLC) add_ac2o->react quench Quench with Methanol/Ice react->quench extract Extract with Organic Solvent quench->extract wash_hcl Wash with 1M HCl extract->wash_hcl wash_nahco3 Wash with Sat. NaHCO3 wash_hcl->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry and Concentrate wash_brine->dry purify Column Chromatography or Recrystallization dry->purify product Pure 3-Formylphenyl Acetate purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_low_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities start Problem with This compound Isolation low_yield Low Yield/ No Product start->low_yield impurity Impure Product start->impurity reagents Check Reagent Quality (Anhydrous) low_yield->reagents conditions Optimize Reaction Time/Temperature low_yield->conditions sm_present Starting Material Present impurity->sm_present catalyst_present Catalyst/Byproduct Present impurity->catalyst_present oiling_out Oiling Out during Recrystallization impurity->oiling_out Optimize Chromatography Optimize Chromatography sm_present->Optimize Chromatography Prevent Hydrolysis Prevent Hydrolysis sm_present->Prevent Hydrolysis Thorough Washing Thorough Washing catalyst_present->Thorough Washing Change Solvent System Change Solvent System oiling_out->Change Solvent System

Caption: Logical troubleshooting guide for common issues in this compound workup.

References

Technical Support Center: Formylation Reactions Using Formyl Acetate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing acetylated byproducts when using formyl acetate as a formylating agent.

Troubleshooting Guides

This section addresses specific issues that may arise during your formylation experiments.

Issue 1: Significant Acetylated Byproduct Formation

  • Symptom: Your final product mixture contains a notable amount of the acetylated compound in addition to the desired formylated product, as confirmed by analytical techniques such as NMR, GC-MS, or HPLC.

  • Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Residual Acetic Anhydride When formyl acetate is generated in situ from acetic anhydride and formic acid, unreacted acetic anhydride can act as a competing acetylating agent.[1][2]1. Adjust Stoichiometry: Use a slight excess of formic acid (e.g., 1.1 equivalents) to ensure the complete consumption of acetic anhydride.[2] 2. Purify Reagent: If feasible, use purified formyl acetate to eliminate the presence of acetic anhydride.[1]
High Reaction Temperature Higher temperatures can provide sufficient energy to overcome the activation barrier for the less reactive acetylation pathway.[2]1. Lower the Temperature: Conduct the reaction at a lower temperature (e.g., -20°C to 0°C) to enhance selectivity for formylation.[1][2] The formyl group is generally more electrophilic and less sterically hindered, favoring its reaction at lower temperatures.[1]
Reaction Conditions The choice of solvent and the order of addition can influence the reaction's selectivity.1. Solvent Selection: Employ aprotic solvents like THF or DCM for N-formylation, as they can influence the relative nucleophilicity of functional groups.[1] 2. Order of Addition: Consider adding the formyl acetate solution to your substrate rather than the other way around to control the concentration of the electrophile.[1]

Issue 2: Low Yield of the Formylated Product

  • Symptom: The overall yield of your desired formylated product is lower than expected.

  • Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Decomposition of Formyl Acetate Formyl acetate is thermally unstable and sensitive to moisture, decomposing into acetic acid and carbon monoxide, which reduces the effective concentration of the formylating agent.[1][2]1. Use Freshly Prepared Reagent: Prepare formyl acetate in situ and use it immediately.[3] 2. Maintain Low Temperature: Store formyl acetate at low temperatures (e.g., 4°C) in a vented container if not for immediate use.[1]
Incomplete Reaction The reaction may not have proceeded to completion due to insufficient reaction time or steric hindrance.1. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material.[1] 2. Extend Reaction Time: For sterically hindered substrates, a longer reaction time may be necessary.[2]
Product Loss During Workup The formylated product may be lost during the extraction and purification steps.1. Optimize Workup Conditions: Use milder workup conditions, such as quenching with a cold saturated aqueous solution of sodium bicarbonate.[1] 2. Refine Purification: Optimize your chromatography or recrystallization methods to minimize product loss.[1]

Frequently Asked Questions (FAQs)

Q1: What is formyl acetate and why is it used?

Formyl acetate, also known as acetic formic anhydride, is a potent formylating agent used to introduce a formyl group (-CHO) onto various functional groups, including amines, alcohols, and phenols.[1] It is often preferred for its high reactivity, which allows for formylation under mild conditions.[1] Due to its instability, it is commonly generated in situ by reacting formic acid with acetic anhydride.[4]

Q2: Why am I seeing an acetylated byproduct when I'm trying to perform a formylation?

Acetylation is the most common side reaction when using formyl acetate that has been generated in situ from acetic anhydride and formic acid.[1] This occurs because any remaining acetic anhydride in the reaction mixture can also acylate the substrate, leading to the formation of an acetylated byproduct.[1]

Q3: How can I improve the selectivity of my formylation reaction?

To improve selectivity for formylation over acetylation, you should focus on two key parameters:

  • Stoichiometry: When preparing formyl acetate in situ, use a slight excess of formic acid to ensure all the acetic anhydride is consumed.[1][2]

  • Temperature: Lowering the reaction temperature can significantly improve selectivity, as the formyl group is more electrophilic and less sterically hindered than the acetyl group.[1]

Q4: What are the stability concerns with formyl acetate?

Formyl acetate is thermally unstable and sensitive to moisture.[1] It can decompose, especially at higher temperatures, to produce acetic acid and carbon monoxide.[1] This decomposition not only reduces the yield of the desired product but can also lead to pressure buildup in a sealed container.[1] It is recommended to store it at low temperatures (e.g., 4°C) in a vented container.[1]

Experimental Protocols

Protocol 1: In Situ Generation of Formyl Acetate and N-Formylation of a Primary Amine

This protocol describes the in situ generation of formyl acetate and its subsequent use for the N-formylation of a primary amine, with conditions optimized to minimize acetylation.

Materials:

  • Acetic anhydride (1.0 eq.)

  • Formic acid (1.1 eq.)

  • Primary amine (1.0 eq.)

  • Anhydrous aprotic solvent (e.g., THF, DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Formyl Acetate:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add acetic anhydride.

    • Cool the flask to -20°C using a suitable cooling bath.

    • Slowly add formic acid to the cooled acetic anhydride with vigorous stirring, maintaining the temperature at -20°C.

    • Stir the mixture at -20°C for 15-30 minutes to allow for the formation of formyl acetate.[2]

  • Substrate Addition:

    • In a separate flask, dissolve the primary amine in the anhydrous aprotic solvent and cool to 0°C.

  • Reaction:

    • Slowly add the freshly prepared formyl acetate solution to the amine solution via cannula or syringe, keeping the temperature at 0°C.[1]

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Quenching:

    • Once the reaction is complete, quench by the slow addition of cold saturated aqueous sodium bicarbonate solution.[1]

  • Workup and Purification:

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Quantification of Formylated vs. Acetylated Product Ratio by HPLC

This protocol provides a general method for quantifying the ratio of formylated to acetylated products in a reaction mixture.

Instrumentation and Conditions:

  • HPLC System: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where both products have significant absorbance (e.g., 254 nm).[1]

Analysis:

The formylated and acetylated products will typically have different retention times due to differences in polarity. The relative peak areas can be used to determine the product ratio.[1]

Data Presentation

Table 1: Effect of Reaction Temperature on Product Selectivity

Entry Temperature (°C) Formylated Product (%) Acetylated Byproduct (%)
1258515
20955
3-20>99<1

Note: Data are representative and may vary depending on the substrate and specific reaction conditions.

Table 2: Effect of Formic Acid Stoichiometry on Byproduct Formation

Entry Equivalents of Formic Acid Formylated Product (%) Acetylated Byproduct (%)
11.09010
21.1>99<1
31.2>99<1

Note: Data are representative and based on a 1:1 reaction of substrate to acetic anhydride at 0°C.

Visualizations

experimental_workflow cluster_prep In Situ Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup and Purification prep_start Mix Acetic Anhydride (1.0 eq) prep_cool Cool to -20°C prep_start->prep_cool prep_add Add Formic Acid (1.1 eq) prep_cool->prep_add prep_stir Stir for 15-30 min prep_add->prep_stir react_add Add Formyl Acetate Solution prep_stir->react_add Freshly Prepared Reagent react_substrate Dissolve Substrate in Solvent react_cool Cool to 0°C react_substrate->react_cool react_cool->react_add react_monitor Monitor by TLC/LC-MS react_add->react_monitor workup_quench Quench with NaHCO3 (aq) react_monitor->workup_quench Reaction Complete workup_extract Extract with Organic Solvent workup_quench->workup_extract workup_dry Dry and Concentrate workup_extract->workup_dry workup_purify Purify Product workup_dry->workup_purify

Caption: Experimental workflow for in situ generation and use of formyl acetate.

troubleshooting_logic issue High Acetylated Byproduct? cause1 Residual Acetic Anhydride? issue->cause1 Yes cause2 High Reaction Temperature? issue->cause2 Yes no_issue Proceed with Protocol issue->no_issue No solution1 Use Excess Formic Acid (1.1 eq) cause1->solution1 Yes solution3 Use Purified Formyl Acetate cause1->solution3 Alternative solution2 Lower Reaction Temp (-20°C to 0°C) cause2->solution2 Yes

Caption: Troubleshooting logic for minimizing acetylated byproducts.

References

How to handle moisture sensitivity in reactions with 3-Formylphenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Formylphenyl acetate, focusing on challenges related to its moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect this compound?

Moisture can lead to the hydrolysis of the ester group in this compound, yielding 3-hydroxybenzaldehyde and acetic acid.[1] This reaction is pH-dependent and is accelerated under basic conditions in a process known as saponification.[1] While the aldehyde group is generally less reactive towards water, it can form an unstable hydrate (a geminal diol), which could potentially interfere with certain reactions.

Q2: What are the signs of degradation in this compound due to moisture?

Degradation of this compound may not always be visually apparent. However, the presence of 3-hydroxybenzaldehyde and acetic acid as impurities can be detected by analytical techniques such as NMR spectroscopy. In terms of physical appearance, the typically colorless to pale yellow liquid may become cloudy or show changes in viscosity, although this is not a definitive indicator. For reactions, unexpectedly low yields or the formation of side products can be a strong indication of reagent degradation.

Q3: How should this compound be properly stored to minimize moisture exposure?

To maintain the integrity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area should be cool and dry. For long-term storage, refrigeration is recommended to slow down any potential degradation.

Q4: Can I use this compound that has been exposed to air for a non-sensitive reaction?

For reactions that are not sensitive to small amounts of water or the hydrolysis byproducts (3-hydroxybenzaldehyde and acetic acid), short-term exposure to air might be acceptable. However, for reactions that are sensitive to water, such as those involving organometallics, or where the presence of a free hydroxyl group would interfere, it is crucial to use a fresh, unopened bottle or a properly stored and handled reagent.

Troubleshooting Guides

Issue 1: Low Yield in a Grignard or Organolithium Reaction
  • Symptom: The reaction with a Grignard or organolithium reagent results in a significantly lower yield than expected, with a substantial amount of starting material recovered or the formation of a biphenyl byproduct from the organometallic reagent.

  • Potential Cause: The primary cause is likely the presence of moisture in the this compound or the reaction setup. Organometallic reagents are highly reactive towards water and any protic sources, including the hydroxyl group of 3-hydroxybenzaldehyde formed from hydrolysis. This quenches the organometallic reagent, reducing the amount available to react with the aldehyde.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly flame-dried or oven-dried before use and cooled under an inert atmosphere (argon or nitrogen).

    • Use Anhydrous Solvents: Solvents must be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in a sealed, anhydrous grade bottle.

    • Verify Reagent Quality: Use a fresh, unopened bottle of this compound or a sample that has been stored under an inert atmosphere. If in doubt, consider purifying the reagent by distillation.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup.

Issue 2: Unexpected Side Product in a Base-Catalyzed Reaction
  • Symptom: In a base-catalyzed reaction, such as a Knoevenagel or Claisen-Schmidt condensation, an unexpected side product is observed, or the reaction fails to proceed to completion.

  • Potential Cause: If the reaction is run in the presence of moisture, the basic conditions will accelerate the hydrolysis of the acetate group, forming 3-hydroxybenzaldehyde.[1] The resulting phenoxide under basic conditions is a different nucleophile and can lead to undesired side reactions or may not participate in the intended reaction in the same manner.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: As with organometallic reactions, ensure all glassware, solvents, and reagents are free of water.

    • Choice of Base: Use a non-hydroxide base if possible, such as an amine base (e.g., triethylamine, DBU) that has been dried over a suitable desiccant.

    • Monitor the Reaction: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the reaction progress and check for the formation of unexpected spots that could correspond to side products.

Issue 3: Inconsistent Results in a Reformatsky Reaction
  • Symptom: The Reformatsky reaction with this compound gives inconsistent yields and product purity.

  • Potential Cause: The Reformatsky reaction relies on the formation of an organozinc reagent, which is sensitive to moisture.[2] Water will quench the organozinc intermediate, leading to lower yields. Furthermore, the hydrolysis of this compound to 3-hydroxybenzaldehyde introduces a protic functional group that can also interfere with the organozinc reagent.

  • Troubleshooting Steps:

    • Activate Zinc: Ensure the zinc metal is activated prior to the reaction to remove any passivating oxide layer.

    • Anhydrous Protocol: Follow a strict anhydrous protocol for the entire experimental setup, including the use of dry solvents and reagents.

    • Fresh Reagents: Use freshly opened or properly stored this compound and α-halo ester.

Data Presentation

Table 1: Summary of Moisture Sensitivity and Handling of this compound

ParameterRecommendationRationale
Storage Tightly sealed container under inert atmosphere (Ar or N₂) in a cool, dry place.To prevent ingress of atmospheric moisture which can lead to hydrolysis of the ester.
Handling Handle under an inert atmosphere; use dry syringes and needles for transfers.To minimize exposure to moisture during experimental setup.
Solvents Use anhydrous grade solvents from a sealed bottle or freshly distilled from a drying agent.Solvents are a common source of water contamination in reactions.
Glassware Flame-dry or oven-dry all glassware immediately before use and cool under inert gas.To remove adsorbed water from the surfaces of the glassware.
pH Sensitivity Avoid strongly basic aqueous conditions unless hydrolysis is intended.The ester linkage is susceptible to base-catalyzed hydrolysis (saponification).[1]

Experimental Protocols

General Protocol for Handling this compound in a Moisture-Sensitive Reaction

This protocol provides a general workflow for setting up a reaction with this compound under anhydrous conditions.

  • Glassware Preparation:

    • All glassware (reaction flask, dropping funnel, condenser, etc.) should be thoroughly cleaned and then dried in an oven at >120 °C for at least 4 hours, or flame-dried under vacuum.

    • Assemble the glassware while still hot and immediately place it under a positive pressure of a dry inert gas (argon or nitrogen). Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent and Solvent Preparation:

    • Use anhydrous grade solvents, either from a commercially sealed bottle or freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether, calcium hydride for dichloromethane).

    • This compound should be from a fresh bottle or a previously opened bottle that has been stored under an inert atmosphere. If there is any doubt about its purity, it should be purified by distillation.

  • Reaction Setup:

    • Under a positive flow of inert gas, add any solid reagents to the reaction flask.

    • Add the anhydrous solvent to the reaction flask via a cannula or a dry syringe.

    • Add this compound to the reaction mixture using a dry syringe. If it is a solid at the reaction temperature, it can be added as a solution in the anhydrous reaction solvent.

    • Maintain the inert atmosphere throughout the course of the reaction using a balloon or a bubbler system.

  • Work-up:

    • Quench the reaction with a suitable reagent as dictated by the specific reaction chemistry. Be aware that quenching with water or aqueous solutions will introduce moisture, which may affect the stability of the product depending on its structure.

Visualizations

Hydrolysis_of_3_Formylphenyl_Acetate cluster_reactants Reactants cluster_products Products This compound This compound 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde This compound->3-Hydroxybenzaldehyde Hydrolysis (H+ or OH- catalysis) Acetic Acid Acetic Acid This compound->Acetic Acid Hydrolysis (H+ or OH- catalysis) H2O H2O

Caption: Hydrolysis of this compound in the presence of water.

Anhydrous_Reaction_Workflow start Start dry_glassware Oven/Flame-Dry Glassware start->dry_glassware assemble_hot Assemble Glassware Hot dry_glassware->assemble_hot cool_inert Cool Under Inert Gas assemble_hot->cool_inert add_solvent Add Anhydrous Solvent via Syringe/Cannula cool_inert->add_solvent add_reagents Add this compound & Other Reagents add_solvent->add_reagents run_reaction Run Reaction Under Inert Atmosphere add_reagents->run_reaction workup Reaction Work-up run_reaction->workup end End workup->end

Caption: Workflow for handling this compound in moisture-sensitive reactions.

References

Optimizing Solvent Choice for Reactions Involving 3-Formylphenyl Acetate: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when working with 3-Formylphenyl acetate, a versatile bifunctional building block.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Solubility of this compound in Common Solvents (Qualitative)

SolventPolarityTypeSolubility
Dichloromethane (DCM)Polar AproticChlorinatedSoluble
Tetrahydrofuran (THF)Polar AproticEtherSoluble
Ethyl Acetate (EtOAc)Polar AproticEsterSoluble
AcetonePolar AproticKetoneSoluble
Acetonitrile (MeCN)Polar AproticNitrileSoluble
Methanol (MeOH)Polar ProticAlcoholSoluble
Ethanol (EtOH)Polar ProticAlcoholSoluble
TolueneNonpolarAromaticLikely Soluble
WaterPolar ProticAqueousSlightly Soluble/Insoluble[1]

Q2: How does the choice of a protic vs. aprotic solvent affect reactions involving this compound?

A2: The choice between a protic and an aprotic solvent is crucial due to the presence of both an aldehyde and an ester functional group.

  • Aldehyde Group Reactivity: In nucleophilic addition reactions at the aldehyde, polar aprotic solvents are often preferred. Protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity.[3]

  • Acetate Group Stability: The acetate group is an ester, which is susceptible to hydrolysis under both acidic and basic conditions. This hydrolysis can be accelerated in protic solvents like water and alcohols, especially at elevated temperatures or in the presence of acid or base catalysts.[4][5] Therefore, for reactions requiring anhydrous conditions to protect the acetate group, polar aprotic solvents are the better choice.

Q3: Can the acetate group on this compound act as a leaving group?

A3: While the acetate group is not an exceptionally good leaving group, it can be displaced under certain nucleophilic aromatic substitution conditions, though this is less common than reactions involving the aldehyde. More typically, the acetate serves as a protecting group for the phenol, which can be cleaved intentionally after the desired transformation of the aldehyde has been completed.

Troubleshooting Guides

Issue 1: Low Yield in Reactions

Low yields in reactions with this compound can arise from several factors related to solvent choice.

Troubleshooting Flowchart for Low Yield

LowYield Start Low Reaction Yield CheckSolubility Is the starting material fully dissolved? Start->CheckSolubility CheckSideReaction Is there evidence of side reactions (e.g., hydrolysis of acetate)? CheckSolubility->CheckSideReaction Yes SolventScreen Perform a solvent screen. CheckSolubility->SolventScreen No CheckSolventPurity Is the solvent anhydrous and pure? CheckSideReaction->CheckSolventPurity Yes OptimizeConditions Optimize reaction conditions (temperature, concentration). CheckSideReaction->OptimizeConditions No CheckSolventPurity->OptimizeConditions Yes CheckSolventPurity->SolventScreen No End Improved Yield OptimizeConditions->End SolventScreen->End

Caption: A logical workflow to troubleshoot and optimize low reaction yields.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Dissolution of Starting Material - Choose a solvent in which this compound has higher solubility. - Gently warm the mixture to aid dissolution, being mindful of potential side reactions.
Side Reaction: Hydrolysis of the Acetate Group - If the reaction is conducted under acidic or basic conditions, consider using a less nucleophilic or non-protic solvent. - Ensure all reagents and solvents are anhydrous. - Run the reaction at a lower temperature to minimize hydrolysis.
Solvent-Mediated Decomposition - Some solvents can react with aldehydes. For example, primary or secondary amines used as solvents can form imines. - Ensure the chosen solvent is inert under the reaction conditions.
Poor Reactivity of Nucleophile - In protic solvents, strong hydrogen bonding can "cage" the nucleophile, reducing its reactivity. - Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[3]
Issue 2: Unwanted Side Products

The bifunctional nature of this compound can lead to the formation of undesired side products.

Common Side Reactions and Mitigation Strategies:

Side Reaction Solvent-Related Mitigation Strategy
Acetate Hydrolysis Use anhydrous aprotic solvents. Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a non-nucleophilic organic base in an aprotic solvent.
Cannizzaro Reaction (Disproportionation of the aldehyde) This can occur under strongly basic conditions. Use of aprotic solvents can sometimes moderate the basicity of reagents. Consider reaction conditions that do not require strong bases.
Solvent Adduct Formation Ensure the solvent is inert. For example, when performing a Grignard reaction, use an ether solvent like THF or diethyl ether, and avoid protic solvents which will quench the Grignard reagent.

Experimental Protocols: Solvent Selection for Key Reactions

The following are general protocols for common reactions involving aldehydes, with specific considerations for this compound.

Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with an active methylene compound.

Reaction Scheme:

Experimental Workflow for Knoevenagel Condensation

Knoevenagel cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Dissolve this compound and active methylene compound in solvent AddBase Add catalyst (e.g., piperidine) dropwise at room temperature Dissolve->AddBase Stir Stir at room temperature or heat as required AddBase->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with dilute acid Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by recrystallization or column chromatography Extract->Purify

Caption: A typical experimental workflow for a Knoevenagel condensation reaction.

Solvent Recommendations:

  • Ethanol/Water Mixtures: A common choice, particularly for greener synthesis.[6] However, the potential for acetate hydrolysis should be monitored, especially if heating is required.

  • Toluene with a Dean-Stark trap: Ideal for driving the reaction to completion by removing the water byproduct, thus minimizing the risk of hydrolysis of the product.

  • Solvent-free: In some cases, the reaction can be performed neat, which is an environmentally friendly option.[7]

Wittig Reaction

The Wittig reaction converts the aldehyde to an alkene.

Reaction Scheme:

Logical Relationship for Wittig Reagent and Solvent Choice

Wittig cluster_stabilized Stabilized Ylide cluster_unstabilized Unstabilized Ylide Ylide Phosphonium Ylide Stability StabilizedYlide e.g., R = CO2Et UnstabilizedYlide e.g., R = alkyl Solvent Solvent Choice Base Base Choice Product Alkene Stereochemistry WeakBase Weak Base (e.g., Na2CO3) StabilizedYlide->WeakBase AproticSolvent Aprotic Solvent (e.g., DCM) WeakBase->AproticSolvent E_Alkene (E)-Alkene AproticSolvent->E_Alkene StrongBase Strong Base (e.g., n-BuLi) UnstabilizedYlide->StrongBase EtherSolvent Anhydrous Ether (e.g., THF) StrongBase->EtherSolvent Z_Alkene (Z)-Alkene EtherSolvent->Z_Alkene

Caption: The relationship between ylide stability, base, solvent, and the resulting alkene stereochemistry in a Wittig reaction.

Solvent Recommendations:

  • Anhydrous Ethers (THF, Diethyl Ether): These are the most common solvents for Wittig reactions, especially when strong, air- and moisture-sensitive bases like n-butyllithium are used to generate the ylide.

  • Dichloromethane (DCM): Often used for stabilized ylides that do not require a strong base for their formation.

  • Aqueous Conditions: Some Wittig reactions can be performed in aqueous media, which can be a greener alternative.[8] However, the stability of the acetate group under these conditions should be carefully evaluated.

Reductive Amination

This reaction converts the aldehyde to an amine in the presence of an amine and a reducing agent.

Reaction Scheme:

Experimental Protocol for Reductive Amination:

  • Imine Formation: Dissolve this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF). A small amount of acetic acid can be added to catalyze imine formation.

  • Reduction: To the solution containing the imine (or the aldehyde/amine mixture), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at room temperature.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Solvent Considerations:

  • Chlorinated Solvents (DCM, DCE): These are excellent choices as they are aprotic and generally do not interfere with the reaction.

  • Ethers (THF): Also a good option, but ensure it is anhydrous.

  • Alcohols (Methanol, Ethanol): While sometimes used, they can react with the aldehyde to form hemiacetals and can also reduce the activity of the reducing agent. They may also promote acetate hydrolysis if the reaction is run for an extended period or at elevated temperatures.

By carefully considering the interplay between the reactivity of the aldehyde and the stability of the acetate group, and by selecting the appropriate solvent and reaction conditions, researchers can successfully utilize this compound in a wide range of synthetic transformations.

References

Scaling up the synthesis of 3-Formylphenyl acetate for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the laboratory-scale synthesis of 3-Formylphenyl acetate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can result from several factors:

  • Sub-optimal Reaction Conditions: Ensure the reaction temperature is appropriately controlled. For the acetylation of 3-hydroxybenzaldehyde, temperatures are typically kept moderate to prevent side reactions.[1]

  • Moisture Contamination: this compound is susceptible to hydrolysis back to 3-hydroxybenzaldehyde and acetic acid.[2] Ensure all glassware is oven-dried and reagents, especially solvents, are anhydrous.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or ¹H NMR to determine the optimal reaction time.[1][3]

  • Inefficient Purification: Product may be lost during the workup or purification steps. Ensure proper phase separation during extractions and minimize transfers.

Q2: I'm observing significant impurities in my final product. How can I identify and minimize them?

Impurity formation is a common challenge. Here are the likely culprits and solutions:

  • Unreacted Starting Material: The most common impurity is unreacted 3-hydroxybenzaldehyde. This can be detected by TLC or ¹H NMR. To minimize this, you can try slightly increasing the molar excess of the acetylating agent (acetic anhydride) or extending the reaction time.

  • Hydrolysis Product: As mentioned, the presence of moisture will lead to the formation of 3-hydroxybenzaldehyde and acetic acid.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Byproducts from Side Reactions: Over-acetylation or other side reactions can occur, especially if the reaction temperature is too high. Maintaining the recommended temperature range is crucial.

Q3: How can I effectively monitor the progress of the reaction?

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for qualitative monitoring.[1] Spot the reaction mixture alongside the starting material (3-hydroxybenzaldehyde) on a silica gel plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • ¹H NMR Spectroscopy: For quantitative analysis, you can withdraw a small aliquot from the reaction, quench it, and dissolve it in a deuterated solvent.[3] The appearance of the acetate methyl peak (a singlet around δ 2.3 ppm) and the characteristic shifts in the aromatic protons can be used to monitor the formation of the product.[3]

Q4: What are the best practices for purifying crude this compound?

Purification is critical for obtaining a high-purity product.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves washing the organic layer with water and brine to remove water-soluble impurities and unreacted reagents.

  • Column Chromatography: For laboratory scale, flash column chromatography on silica gel is a highly effective method for separating the product from unreacted starting material and non-volatile impurities. A solvent system like ethyl acetate/hexane is commonly used.

  • Distillation: If scaling up, vacuum distillation can be an effective purification method, provided the product is thermally stable under the required conditions.

Experimental Protocols

The most common and reliable laboratory method for synthesizing this compound is the regioselective acetylation of 3-hydroxybenzaldehyde.[1]

Protocol: Acetylation of 3-Hydroxybenzaldehyde

This protocol describes the base-catalyzed acetylation using acetic anhydride and pyridine.

Materials:

  • 3-Hydroxybenzaldehyde

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add acetic anhydride (1.1 eq) dropwise to the mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel.

Data Presentation

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
3-HydroxybenzaldehydeC₇H₆O₂122.123Colorless solid100-103240
This compoundC₉H₈O₃164.16Colorless to pale yellow liquidN/A191 (at 50 mmHg)

Data sourced from[4][5][6][7]

Table 2: Typical Reaction Parameters and Outcomes

ParameterValue / Observation
Starting Material Purity ≥99% recommended[5]
Typical Yield High (often >90% with optimized conditions)[1]
Product Purity (Post-Chromatography) ≥97%[4]
TLC Mobile Phase (example) 30% Ethyl Acetate in Hexane
Product R_f (typical) ~0.5 (varies with exact mobile phase)
Starting Material R_f (typical) ~0.2 (varies with exact mobile phase)

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Starting Materials: - 3-Hydroxybenzaldehyde - Acetic Anhydride - Pyridine - Anhydrous DCM reaction 1. Dissolve 3-Hydroxybenzaldehyde in DCM 2. Cool to 0 °C 3. Add Pyridine, then Acetic Anhydride 4. Stir at Room Temperature (2-4h) start->reaction workup 1. Dilute with DCM 2. Aqueous Washes (HCl, H₂O, NaHCO₃, Brine) 3. Dry Organic Layer (Na₂SO₄) 4. Concentrate in vacuo reaction->workup Reaction Monitoring (TLC) crude Crude Product workup->crude purify Flash Column Chromatography (Silica Gel) crude->purify product Pure this compound purify->product analysis Characterization: - ¹H NMR - TLC product->analysis

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Troubleshooting ¹H NMR of 3-Formylphenyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks in ¹H NMR spectra during reactions involving 3-Formylphenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: The expected ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the aldehydic, aromatic, and acetate protons. The typical chemical shifts are summarized in the table below.

ProtonChemical Shift (ppm)MultiplicityIntegration
Aldehyde (-CHO)9.9 - 10.1Singlet1H
Aromatic (Ar-H)7.4 - 8.0Multiplet4H
Acetate (-COCH₃)2.3 - 2.4Singlet3H

Q2: My ¹H NMR spectrum shows a broad peak around 10-13 ppm. What could this be?

A2: A broad singlet in the 10-13 ppm region is characteristic of a carboxylic acid proton. This could indicate the presence of 3-formylbenzoic acid or 3-acetoxybenzoic acid, which can be formed through oxidation of the aldehyde group of this compound.

Q3: I see unexpected peaks in the 4.5-5.5 ppm region. What might they correspond to?

A3: Peaks in this region often suggest the presence of benzylic protons (Ar-CH₂-O). This could arise from the reduction of the aldehyde group, potentially through a Cannizzaro reaction, forming 3-(hydroxymethyl)phenyl acetate.

Q4: There are sharp singlets appearing around 2.1 ppm and 8.1 ppm that I can't identify.

A4: A sharp singlet around 2.1 ppm could be due to unreacted acetic anhydride if it was used in the synthesis of your starting material. A singlet around 8.1 ppm might correspond to a formate ester, which could be a byproduct of a Baeyer-Villiger oxidation.

Troubleshooting Guide for Unexpected Peaks

This guide addresses common unexpected peaks observed in the ¹H NMR of reactions involving this compound.

Issue 1: Peaks Indicating Incomplete Reaction or Starting Material Impurities

If you observe peaks corresponding to starting materials, it's crucial to identify them to assess reaction completion.

Troubleshooting Workflow:

Start Unexpected peaks observed in ¹H NMR Check_SM Compare unexpected peaks to known shifts of starting materials Start->Check_SM Impurity_ID Identify potential impurities from synthesis of this compound Check_SM->Impurity_ID Peaks match known starting materials Optimize_Reaction Optimize reaction conditions (time, temp, stoichiometry) Check_SM->Optimize_Reaction Peaks do not match starting materials Analyze_Purity Analyze purity of this compound starting material Impurity_ID->Analyze_Purity Analyze_Purity->Optimize_Reaction

Caption: Troubleshooting workflow for starting material impurities.

Potential Impurities and Their ¹H NMR Signals:

CompoundStructureKey ¹H NMR Signals (CDCl₃, ppm)
3-Hydroxybenzaldehyde9.9 (s, 1H, CHO), 7.1-7.5 (m, 4H, Ar-H), 5.0-6.0 (br s, 1H, OH)[1]
Acetic Anhydride2.2 (s, 6H, 2x CH₃)[2]
Issue 2: Peaks Suggesting Side Reactions

Unexpected peaks can often be attributed to byproducts from common side reactions of aromatic aldehydes.

The aldehyde group is susceptible to oxidation, especially if the reaction is exposed to air or oxidizing agents.

¹H NMR Evidence: A broad singlet between 10-13 ppm (carboxylic acid proton) and aromatic signals consistent with a 3-substituted benzoic acid derivative.

Potential Byproduct:

CompoundStructureKey ¹H NMR Signals (DMSO-d₆, ppm)
3-Formylbenzoic acid13.4 (br s, 1H, COOH), 10.1 (s, 1H, CHO), 7.7-8.4 (m, 4H, Ar-H)[3]

In the presence of a strong base, aldehydes lacking an alpha-hydrogen, like this compound, can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid.

Reaction Pathway:

Reactant 2 x this compound Base Strong Base (e.g., NaOH) Reactant->Base Product1 3-(hydroxymethyl)phenyl acetate Base->Product1 Reduction Product2 3-Formylbenzoate Base->Product2 Oxidation

Caption: Cannizzaro reaction pathway.

Potential Byproducts and Their Estimated ¹H NMR Signals:

CompoundStructureEstimated Key ¹H NMR Signals (CDCl₃, ppm)
3-(hydroxymethyl)phenyl acetate7.0-7.4 (m, 4H, Ar-H), 4.7 (s, 2H, CH₂), 2.3 (s, 3H, COCH₃)
3-Formylbenzoic acid10.1 (s, 1H, CHO), 7.7-8.4 (m, 4H, Ar-H), 11-13 (br s, 1H, COOH)[3]

If peroxy acids or other peroxides are present, a Baeyer-Villiger oxidation can occur, converting the aldehyde to a formate ester.

Reaction Pathway:

Reactant This compound Peracid Peroxy Acid (e.g., m-CPBA) Reactant->Peracid Product 3-Acetoxyphenyl formate Peracid->Product

Caption: Baeyer-Villiger oxidation pathway.

Potential Byproduct and Its Estimated ¹H NMR Signals:

CompoundStructureEstimated Key ¹H NMR Signals (CDCl₃, ppm)
3-Acetoxyphenyl formate8.3 (s, 1H, OCHO), 7.1-7.6 (m, 4H, Ar-H), 2.3 (s, 3H, COCH₃)

In a Wittig reaction, incomplete reaction or side reactions can lead to the presence of triphenylphosphine oxide.

Potential Byproduct:

CompoundStructureKey ¹H NMR Signals (CDCl₃, ppm)
Triphenylphosphine oxide7.4-7.8 (m, 15H, Ar-H)[4][5]

Experimental Protocols

Detailed methodologies for key reactions are provided below. These can be adapted based on the specific substrate and desired product.

Synthesis of this compound

This protocol describes a general method for the acetylation of 3-hydroxybenzaldehyde.

Materials:

  • 3-Hydroxybenzaldehyde

  • Acetic anhydride

  • Pyridine or a catalytic amount of a strong acid (e.g., H₂SO₄)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-hydroxybenzaldehyde in the chosen solvent.

  • Add acetic anhydride and the catalyst (pyridine or acid).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water or saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

General Protocol for Wittig Reaction with an Aromatic Aldehyde

This procedure outlines a typical Wittig reaction using a stabilized ylide.

Materials:

  • Phosphonium salt

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

  • This compound

  • Saturated ammonium chloride solution

Procedure:

  • Suspend the phosphonium salt in the anhydrous solvent under an inert atmosphere.

  • Add the strong base and stir until the ylide is formed (often indicated by a color change).

  • Cool the ylide solution to 0 °C or lower.

  • Add a solution of this compound in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography to remove triphenylphosphine oxide.[6]

General Protocol for Aldol Condensation with an Aromatic Aldehyde

This protocol describes a base-catalyzed aldol condensation.

Materials:

  • This compound

  • A ketone with alpha-hydrogens (e.g., acetone, acetophenone)

  • Base (e.g., NaOH, KOH)

  • Solvent (e.g., ethanol, water, or a mixture)

Procedure:

  • Dissolve this compound and the ketone in the chosen solvent.

  • Add the base to the solution and stir at room temperature.[1][5]

  • Monitor the reaction by TLC. The product may precipitate out of the solution.

  • If a precipitate forms, collect it by filtration and wash with cold solvent.

  • If no precipitate forms, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify the product by recrystallization or column chromatography.

References

Validation & Comparative

Validating the Structure of 3-Formylphenyl Acetate: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on the structural verification of 3-Formylphenyl acetate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with its ortho- and para- isomers, detailed experimental protocols, and a logical workflow for unambiguous structural determination.

The correct identification of isomeric structures is a critical step in chemical synthesis and drug development. This compound, a valuable building block in organic synthesis, can be easily mistaken for its isomers, 2-formylphenyl acetate and 4-formylphenyl acetate. This guide demonstrates the power of ¹H and ¹³C NMR spectroscopy as a rapid and reliable tool for the structural validation of this compound by highlighting the distinct spectral differences between the three isomers.

Comparative ¹H NMR Data

The substitution pattern on the benzene ring significantly influences the chemical shifts and coupling constants of the aromatic protons. In this compound (meta-substituted), the protons are less deshielded compared to the ortho- and para- isomers where the electron-withdrawing aldehyde group has a more direct influence on the electronic environment of the adjacent protons. The table below summarizes the key ¹H NMR spectral data for the three isomers.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound Aldehyde (-CHO)~10.0s-
Aromatic (H2)~7.86s-
Aromatic (H4)~7.77d7.6
Aromatic (H5)~7.49t7.8
Aromatic (H6)~7.61d7.9
Acetate (-COCH₃)~2.3s-
2-Formylphenyl acetate Aldehyde (-CHO)~10.2s-
Aromatic~7.2-7.9m-
Acetate (-COCH₃)~2.2s-
4-Formylphenyl acetate Aldehyde (-CHO)~9.95s-
Aromatic (H2, H6)~7.87d-
Aromatic (H3, H5)~7.26d-
Acetate (-COCH₃)~2.30s-

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Comparative ¹³C NMR Data

The position of the substituents also leads to distinct chemical shifts in the ¹³C NMR spectra. The carbonyl carbon of the aldehyde and the carbons of the aromatic ring are particularly sensitive to the substitution pattern.

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound Aldehyde (-CHO)~190.9
Acetate (C=O)~169.0
Aromatic (C1)~151.0
Aromatic (C2)~128.0
Aromatic (C3)~137.8
Aromatic (C4)~130.4
Aromatic (C5)~129.3
Aromatic (C6)~135.5
Acetate (-CH₃)~21.0
2-Formylphenyl acetate Aldehyde (-CHO)-
Acetate (C=O)-
Aromatic-
Acetate (-CH₃)-
4-Formylphenyl acetate Aldehyde (-CHO)~191.0
Acetate (C=O)-
Aromatic-
Acetate (-CH₃)-

Note: Complete experimental data for 2- and 4-formylphenyl acetate were not fully available in the searched literature. The presented data for this compound is based on available literature values.

Experimental Protocols

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-25 mg of the formylphenyl acetate isomer for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (typically 8 to 16 for a sample of this concentration).

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., -10 to 220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans (typically 1024 or more, depending on the sample concentration and desired signal-to-noise ratio).

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Pick the peaks and report the chemical shifts and coupling constants.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Comparison cluster_3 Conclusion SamplePrep Sample Preparation H1_NMR ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR ¹³C NMR Acquisition SamplePrep->C13_NMR Process_H1 ¹H NMR Processing (FT, Phasing, Referencing) H1_NMR->Process_H1 Process_C13 ¹³C NMR Processing (FT, Phasing, Referencing) C13_NMR->Process_C13 Analyze_H1 ¹H NMR Analysis (Chemical Shift, Multiplicity, Integration, J-Coupling) Process_H1->Analyze_H1 Analyze_C13 ¹³C NMR Analysis (Chemical Shift) Process_C13->Analyze_C13 Compare Comparison with Alternative Structures (2- and 4-isomers) Analyze_H1->Compare Analyze_C13->Compare Validation Structure Validation of This compound Compare->Validation

A Comparative Analysis of the Reactivity of 2-Formylphenyl Acetate and 3-Formylphenyl Acetate in Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 2-formylphenyl acetate and 3-formylphenyl acetate, with a focus on their behavior under hydrolytic conditions. Understanding the differential reactivity of these isomers is crucial for applications in organic synthesis, prodrug design, and the development of targeted therapeutic agents. This document summarizes key experimental data, outlines detailed experimental protocols, and provides visualizations to elucidate the underlying mechanistic principles governing their reactivity.

Executive Summary

2-Formylphenyl acetate exhibits significantly enhanced reactivity towards hydrolysis compared to its meta-isomer, this compound. This rate enhancement is primarily attributed to the phenomenon of neighboring group participation (NGP) by the ortho-formyl group, which is absent in the meta-isomer. Experimental data from alkaline and neutral hydrolysis studies quantitatively support this observation. The electronic and steric effects of the substituent positions play a pivotal role in dictating the reaction pathways and rates.

Data Presentation: Comparative Hydrolysis Rates

CompoundReaction ConditionRate ConstantReference
2-Formylphenyl Acetate Alkaline Hydrolysis (in water at 25°C)k₂ = 1.83 dm³ mol⁻¹ s⁻¹[1]
Neutral Hydrolysis (in water at 25°C)k₀ = 1.35 x 10⁻⁵ s⁻¹[1]
This compound Alkaline Hydrolysis (in water at 25°C)Estimated to be significantly lower than the 2-isomer-
Neutral Hydrolysis (in water at 25°C)Estimated to be significantly lower than the 2-isomer-

Note: The reactivity of this compound is inferred based on the electronic effects of a meta-formyl group, which is electron-withdrawing but cannot participate in intramolecular catalysis.

Mechanistic Insights: The Role of Neighboring Group Participation

The profound difference in the hydrolysis rates of the two isomers can be explained by the mechanism of neighboring group participation, which is operative only for the 2-formylphenyl acetate.

Signaling Pathway for the Hydrolysis of 2-Formylphenyl Acetate

hydrolysis_2_formylphenyl_acetate cluster_step1 Step 1: Intramolecular Attack cluster_step2 Step 2: Hydrolysis 2-FPA 2-Formylphenyl Acetate Cyclic_Intermediate Hemiacetal Intermediate 2-FPA->Cyclic_Intermediate Intramolecular nucleophilic attack Products Salicylaldehyde + Acetate Cyclic_Intermediate->Products Hydrolysis OH- OH⁻

Caption: Hydrolysis of 2-formylphenyl acetate via neighboring group participation.

In the case of 2-formylphenyl acetate, the proximate aldehyde group acts as an intramolecular nucleophile, attacking the ester carbonyl carbon. This leads to the formation of a cyclic hemiacetal intermediate. This intramolecular pathway has a lower activation energy than the direct intermolecular attack of a hydroxide ion, thus accelerating the overall reaction rate. The subsequent hydrolysis of this intermediate is rapid, yielding salicylaldehyde and acetate.

For this compound, the formyl group is positioned too far from the ester group to participate in such an intramolecular cyclization. Therefore, its hydrolysis proceeds through the standard, slower mechanism of direct nucleophilic attack by a hydroxide ion on the ester carbonyl.

Experimental Protocols

Synthesis of 2-Formylphenyl Acetate

Materials:

  • Salicylaldehyde

  • Acetic anhydride

  • Pyridine

  • Chloroform

  • Ice

  • Water

  • Sodium bicarbonate solution

Procedure:

  • Dissolve salicylaldehyde (10 g) in a mixture of acetic anhydride (30 ml) and pyridine (30 ml).[2]

  • Stir the solution at room temperature for 3 hours.[2]

  • Pour the reaction mixture into ice-water.[2]

  • Collect the resulting precipitate by filtration.[2]

  • Dissolve the precipitate in chloroform (100 ml), wash with water, and then with a saturated aqueous solution of sodium bicarbonate.[2]

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 2-formylphenyl acetate (also known as 2-acetoxybenzaldehyde).[2]

Synthesis of this compound

Materials:

  • 3-Hydroxybenzaldehyde

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or other suitable solvent)

  • Water

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 3-hydroxybenzaldehyde in a suitable solvent such as dichloromethane.

  • Add pyridine as a catalyst.

  • Slowly add acetic anhydride to the solution while stirring.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain this compound.

General Protocol for Kinetic Measurement of Alkaline Hydrolysis

Materials:

  • 2-formylphenyl acetate or this compound

  • Sodium hydroxide solution of known concentration

  • Buffer solution (e.g., phosphate buffer)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the phenyl acetate ester in a suitable solvent (e.g., acetonitrile).

  • Prepare a series of aqueous solutions containing a known concentration of sodium hydroxide and a buffer to maintain a constant pH.

  • Initiate the hydrolysis reaction by adding a small aliquot of the ester stock solution to the temperature-controlled alkaline solution in a cuvette.

  • Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the change in absorbance at a wavelength where the product (the corresponding phenoxide ion) shows strong absorption.

  • Record the absorbance data over time.

  • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

  • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the hydroxide ion.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis & Analysis Start_2FPA Salicylaldehyde Synth_2FPA Acetylation Start_2FPA->Synth_2FPA Prod_2FPA 2-Formylphenyl Acetate Synth_2FPA->Prod_2FPA Hydrolysis Alkaline Hydrolysis Prod_2FPA->Hydrolysis Start_3FPA 3-Hydroxybenzaldehyde Synth_3FPA Acetylation Start_3FPA->Synth_3FPA Prod_3FPA This compound Synth_3FPA->Prod_3FPA Prod_3FPA->Hydrolysis Spectro UV-Vis Spectrophotometry Hydrolysis->Spectro Data_Analysis Kinetic Data Analysis Spectro->Data_Analysis Rate_Constants Rate Constants Data_Analysis->Rate_Constants

Caption: General workflow for the synthesis and kinetic analysis of formylphenyl acetates.

Conclusion

The positional isomerism of the formyl and acetate groups on the phenyl ring leads to a dramatic difference in the hydrolytic reactivity of 2-formylphenyl acetate and this compound. The ortho-isomer is significantly more reactive due to the intramolecular catalytic effect of the neighboring formyl group. This comprehensive guide provides the necessary data, protocols, and mechanistic understanding for researchers to leverage these reactivity differences in their scientific endeavors. The enhanced lability of the 2-isomer makes it a potential candidate for designing rapidly cleavable linkers in prodrugs or other stimuli-responsive systems, while the relative stability of the 3-isomer may be advantageous in applications requiring greater chemical robustness.

References

A Comparative Guide to Purity Analysis of 3-Formylphenyl Acetate: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds is a cornerstone of reliable research and safe pharmaceutical development. 3-Formylphenyl acetate, an important building block in organic synthesis, is no exception. Its purity can directly impact reaction yields, impurity profiles of subsequent products, and the toxicological assessment of final active pharmaceutical ingredients (APIs).

This guide provides an objective comparison of two of the most powerful and common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore detailed experimental protocols, present comparative data, and offer guidance on selecting the most appropriate method for your analytical needs.

Principles of Analysis: HPLC and GC

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is typically the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. Compounds are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column. HPLC is particularly well-suited for analyzing non-volatile and thermally sensitive compounds.[1]

Gas Chromatography (GC), conversely, separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). Separation occurs as compounds partition between the carrier gas and a liquid or solid stationary phase coated on the column wall. GC is highly effective for volatile and thermally stable compounds and often provides higher separation efficiency than HPLC.[2]

Experimental Methodologies

Detailed protocols for analyzing this compound by both HPLC and GC are presented below. These methods are designed to provide a robust assessment of purity and are based on standard practices for similar aromatic compounds.[3][4]

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed to quantify this compound and separate it from potential non-volatile impurities, such as the hydrolysis product (3-hydroxybenzaldehyde) or unreacted starting materials.

1. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II or equivalent HPLC system.

  • Detector: UV/Vis Diode Array Detector (DAD) set to 254 nm.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Gas Chromatography (GC) Protocol

This method is optimized for the detection of volatile impurities, including residual solvents and byproducts from synthesis. A Flame Ionization Detector (FID) is used for its broad applicability to organic compounds.

1. Instrumentation and Conditions:

  • System: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature (FID): 300 °C.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of Dichloromethane (DCM) to create a 1 mg/mL stock solution.

  • Ensure the solution is clear and fully dissolved before injection.

Results and Data Comparison

To illustrate the comparative performance, a hypothetical batch of this compound was analyzed using the protocols described above. The sample is expected to contain the main compound along with trace amounts of a key starting material (3-hydroxybenzaldehyde) and a residual synthesis solvent (Toluene).

Technique Analyte Retention Time (min) Peak Area (%)
HPLC 3-Hydroxybenzaldehyde4.850.21
This compound8.9299.75
TolueneNot Detected-
GC Toluene3.510.08
3-Hydroxybenzaldehyde7.980.22
This compound9.6499.70

Calculated Purity:

  • By HPLC: 99.75% (based on non-volatile impurities)

  • By GC: 99.70% (based on volatile and semi-volatile impurities)

Discussion:

The results demonstrate the complementary nature of the two techniques.

  • HPLC provided excellent separation of the main component from its less volatile, more polar potential impurity, 3-hydroxybenzaldehyde. However, it was unable to detect the highly volatile residual solvent, Toluene, which would have eluted with the solvent front.

  • GC successfully separated and quantified all three components, including the volatile Toluene. The high-temperature conditions and high-resolution capillary column allowed for sharp peaks and good baseline separation.[3] This makes GC ideal for identifying trace volatile organic compounds.

Workflow Visualization

The logical flow for a comprehensive purity analysis of this compound, utilizing both HPLC and GC, is depicted below. This dual-technique approach ensures the detection of a wide range of potential impurities, from non-volatile starting materials to residual solvents.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Reporting Sample This compound (Bulk Sample) Prep_HPLC Dissolve in ACN/Water (1 mg/mL) Sample->Prep_HPLC Prep_GC Dissolve in DCM (1 mg/mL) Sample->Prep_GC HPLC HPLC Analysis (C18 Column, UV Detection) Prep_HPLC->HPLC GC GC Analysis (DB-5 Column, FID Detection) Prep_GC->GC Data_HPLC HPLC Chromatogram: Quantify non-volatile impurities HPLC->Data_HPLC Data_GC GC Chromatogram: Quantify volatile impurities GC->Data_GC Report Final Purity Report (Combined Data) Data_HPLC->Report Data_GC->Report

Analytical workflow for dual-technique purity assessment.

Conclusion and Recommendations

Both HPLC and GC are powerful and necessary tools for the comprehensive purity analysis of this compound. Neither technique alone provides a complete picture.

  • Choose HPLC for the primary assessment of purity, especially for quantifying non-volatile or thermally labile impurities like starting materials, byproducts, and degradation products. It is the standard for stability-indicating assays.

  • Choose GC to specifically analyze for volatile and semi-volatile impurities, such as residual solvents. Its high resolving power and sensitivity make it superior for this task.

For drug development and quality control environments, employing both HPLC and GC is highly recommended. This orthogonal approach ensures that a wide spectrum of potential impurities is monitored and controlled, leading to a higher quality, safer, and more consistent final product.

References

Confirming the Molecular Weight of 3-Formylphenyl Acetate: A Comparative Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate determination of a compound's molecular weight is a critical first step in structural elucidation and quality control. This guide provides a comparative overview of using mass spectrometry to confirm the molecular weight of 3-Formylphenyl acetate, alongside alternative methods.

Molecular Identity and Theoretical Weight

This compound is an organic compound with the chemical formula C₉H₈O₃. Its structure consists of a phenyl acetate group substituted with a formyl group. The theoretical molecular weight of this compound is a crucial reference point for experimental analysis.

CompoundMolecular FormulaTheoretical Molecular Weight ( g/mol )
This compoundC₉H₈O₃164.16[1][2][3]

Mass Spectrometry: The Gold Standard for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is the preferred method for confirming the molecular weight of small molecules due to its high sensitivity, accuracy, and the structural information that can be derived from fragmentation patterns.[5][6][7]

Experimental Protocol: Mass Spectrometry Analysis of this compound

This protocol outlines a general procedure for analyzing this compound using common mass spectrometry techniques.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

2. Instrumentation and Ionization:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement.

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is a common choice. Atmospheric pressure chemical ionization (APCI) can be used for less polar compounds. Electron ionization (EI) is a harder ionization technique that provides reproducible fragmentation patterns.[8]

3. Data Acquisition:

  • Full Scan Mode: Acquire a full scan mass spectrum to detect the molecular ion ([M]+• for EI, [M+H]+ or [M+Na]+ for ESI).

  • Tandem MS (MS/MS): To gain structural information, perform tandem mass spectrometry on the isolated molecular ion. This involves fragmenting the precursor ion and analyzing the resulting product ions.

4. Data Analysis:

  • Molecular Ion Peak: Identify the peak corresponding to the molecular ion. For this compound, the expected m/z for the protonated molecule [M+H]+ would be approximately 165.05.

  • Fragmentation Analysis: Analyze the fragmentation pattern to confirm the structure. Key expected fragments for this compound include:

    • Loss of the acetyl group (CH₃CO): A neutral loss of 42 Da, resulting in a fragment at m/z 123.

    • Loss of ketene (CH₂CO): A common fragmentation for acetates, resulting in a fragment at m/z 122.[9]

    • Formation of the acetyl cation (CH₃CO+): A peak at m/z 43.

    • Cleavage of the formyl group (CHO): Loss of 29 Da from the molecular ion.[10]

Expected Mass Spectrometry Data Summary
IonExpected m/zDescription
[M+H]⁺~165.05Protonated molecular ion (in positive ESI)
[M-COCH₃]⁺~123.04Loss of the acetyl group
[M-CH₂CO]⁺~122.04Loss of ketene
[CH₃CO]⁺~43.02Acetyl cation
[M-CHO]⁺~136.05Loss of the formyl group

Alternative Methods for Molecular Weight Determination

While mass spectrometry is the primary method, other techniques can provide an estimation of molecular weight, though generally with lower accuracy and precision.

TechniquePrincipleAdvantagesDisadvantages
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume in solution.[11]Can determine molecular weight distribution for polymers.Provides a relative molecular weight based on calibration with standards; not suitable for small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy While not a direct measure of molecular weight, detailed structural elucidation from NMR can confirm the proposed structure and thus its molecular weight.Provides detailed structural information.Requires a pure sample and can be time-consuming to analyze.

Experimental Workflow

The following diagram illustrates the logical workflow for confirming the molecular weight of this compound using mass spectrometry.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A This compound B Dissolve in Volatile Solvent A->B C Introduce Sample into MS B->C D Ionization (e.g., ESI) C->D E Full Scan MS (Detect Molecular Ion) D->E F Tandem MS (MS/MS) on Molecular Ion E->F G Identify Molecular Ion Peak (m/z ≈ 165.05 for [M+H]⁺) E->G H Analyze Fragmentation Pattern F->H I Confirm Molecular Weight and Structure G->I H->I

Figure 1. Workflow for molecular weight confirmation by mass spectrometry.

References

A Comparative Analysis of Electrophilicity: 3-Formylphenyl Acetate vs. Unsubstituted Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Understanding Carbonyl Reactivity

In the landscape of organic synthesis and drug discovery, the electrophilicity of the carbonyl group is a cornerstone of molecular design and reaction engineering. The ability to fine-tune this reactivity through substituent effects is crucial for optimizing reaction yields, controlling selectivity, and designing targeted covalent inhibitors. This guide provides a comprehensive comparison of the electrophilicity of 3-formylphenyl acetate and unsubstituted benzaldehyde, supported by theoretical principles and detailed experimental protocols.

The Decisive Role of Electronic Effects on Electrophilicity

The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon by inductively pulling electron density away from the aldehyde moiety. This results in a more pronounced partial positive charge on the carbonyl carbon, rendering it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish electrophilicity by pushing electron density towards the carbonyl group.

In the case of this compound, the acetate group (-OCOCH₃) in the meta position acts as an electron-withdrawing group primarily through its inductive effect. This effect increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity relative to unsubstituted benzaldehyde.

Quantitative Comparison of Electrophilicity

To quantify the difference in electrophilicity, we can employ the Hammett equation, a cornerstone of physical organic chemistry that relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant (this compound).

  • k₀ is the rate constant for the unsubstituted reactant (benzaldehyde).

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

For nucleophilic addition reactions to benzaldehydes, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction. The Hammett constant for an acetoxy group in the meta position (σₘ) is approximately +0.39.[1]

Using a representative reaction constant (ρ) of +2.5 for nucleophilic addition to benzaldehydes, we can estimate the relative rate of reaction for this compound compared to benzaldehyde.

CompoundSubstituentHammett Constant (σ)Estimated Relative Rate Constant (k/k₀)
Benzaldehyde-H0.001.00
This compoundm-OCOCH₃+0.399.44

This estimation clearly indicates that this compound is significantly more electrophilic and reactive towards nucleophiles than unsubstituted benzaldehyde.

Experimental Protocols: A Guide to Kinetic Analysis

The relative electrophilicity of this compound and benzaldehyde can be experimentally determined by measuring the kinetics of a nucleophilic addition reaction. A common and effective method involves monitoring the reaction progress using UV-Vis spectrophotometry.

Kinetic Study of the Reaction with a Nucleophile (e.g., a primary amine)

Objective: To determine the second-order rate constants for the reaction of this compound and benzaldehyde with a primary amine, providing a quantitative measure of their relative electrophilicity.

Materials:

  • This compound

  • Benzaldehyde

  • A primary amine (e.g., n-butylamine)

  • Anhydrous solvent (e.g., acetonitrile or a buffered aqueous solution)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of known concentrations of this compound, benzaldehyde, and the primary amine in the chosen solvent.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction (an imine) has a significant absorbance, and the reactants have minimal absorbance. This wavelength should be determined by running full spectra of the reactants and the product.

    • Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, place a solution of the aldehyde (either this compound or benzaldehyde) at a known concentration.

    • Initiate the reaction by adding a known concentration of the amine solution to the cuvette. The concentration of the amine should be in large excess (at least 10-fold) compared to the aldehyde to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be -k_obs.

    • The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the amine: k = k_obs / [Amine].

    • Repeat the experiment for both this compound and benzaldehyde under identical conditions.

  • Comparison:

    • The ratio of the second-order rate constants (k_(this compound) / k_(benzaldehyde)) will provide a quantitative comparison of their electrophilicity.

Visualizing the Comparison

Caption: Comparison of factors influencing the electrophilicity of the carbonyl carbon.

Experimental_Workflow start Start: Prepare Reactant Stock Solutions thermo Thermostat Spectrophotometer and Reactant Solutions start->thermo mix Mix Aldehyde and Excess Amine in Cuvette thermo->mix measure Monitor Absorbance vs. Time mix->measure plot Plot ln(A∞ - At) vs. Time measure->plot calc_k_obs Determine Pseudo-First-Order Rate Constant (k_obs) from Slope plot->calc_k_obs calc_k Calculate Second-Order Rate Constant (k) calc_k_obs->calc_k compare Compare Rate Constants of Both Aldehydes calc_k->compare

Caption: Workflow for the kinetic analysis of nucleophilic addition.

Conclusion

The presence of an electron-withdrawing acetoxy group in the meta position of this compound significantly enhances the electrophilicity of the aldehyde carbonyl group compared to unsubstituted benzaldehyde. This heightened reactivity, quantifiable through the Hammett equation and verifiable through kinetic studies, makes this compound a more potent electrophile for nucleophilic addition reactions. Understanding these substituent-driven differences in reactivity is paramount for the rational design of synthetic routes and the development of novel molecular entities in various scientific disciplines.

References

A Comparative Analysis of Spectral Data for Isomers of Formylphenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the spectral data for the ortho, meta, and para isomers of formylphenyl acetate (2-formylphenyl acetate, 3-formylphenyl acetate, and 4-formylphenyl acetate) is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, facilitating their differentiation and characterization.

Structural and Spectral Overview

The isomers of formylphenyl acetate share the same molecular formula, C₉H₈O₃, and molecular weight, but differ in the substitution pattern of the formyl and acetoxy groups on the phenyl ring.[1][2][3] This positional variation leads to distinct spectral characteristics that are crucial for their unambiguous identification.

Comparative Spectral Data

The key spectral data for the three isomers are summarized in the tables below, offering a side-by-side comparison for easy reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (CDCl₃)

Isomer Chemical Shift (δ) in ppm
2-formylphenyl acetate Data not readily available in searched resources.
This compound Data not readily available in searched resources.
4-formylphenyl acetate ~9.9 (s, 1H, -CHO), ~7.9 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~2.3 (s, 3H, -COCH₃)

The ¹H NMR spectrum is particularly informative for distinguishing between the isomers due to the differing chemical environments of the aromatic protons. In the case of 4-formylphenyl acetate, the para-substitution results in a characteristic pair of doublets for the aromatic protons. The aldehydic proton appears as a distinct singlet in the downfield region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data

Isomer Chemical Shift (δ) in ppm
2-formylphenyl acetate Data not readily available in searched resources.
This compound Available data indicates key shifts but requires specific values for a complete comparison.[2]
4-formylphenyl acetate Data not readily available in searched resources.

The ¹³C NMR spectra provide information on the number and electronic environment of the carbon atoms. The chemical shifts of the carbonyl carbons (both ester and aldehyde) and the aromatic carbons will vary depending on the isomer.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

Isomer C=O Stretch (Ester) C=O Stretch (Aldehyde) C-O Stretch (Ester) Aromatic C-H Stretch
2-formylphenyl acetate ~1770~1700~1200~3050
This compound ~1765~1705~1210~3070
4-formylphenyl acetate ~1760~1695~1190~3080

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the spectrometer.

The IR spectra of all three isomers are characterized by two distinct carbonyl stretching bands corresponding to the ester and aldehyde functional groups. The precise wavenumbers of these absorptions, along with the fingerprint region, can be used for differentiation. The IR spectrum for 4-formylphenyl acetate is available on the NIST WebBook.[3]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

Isomer Molecular Ion (M⁺) Key Fragment Ions (m/z)
2-formylphenyl acetate 164122, 94, 65
This compound 164122, 94, 65[4]
4-formylphenyl acetate 164122, 93, 65

The electron ionization mass spectra of the three isomers all show a molecular ion peak at m/z 164, corresponding to the molecular weight of the compounds. The fragmentation patterns, however, can exhibit subtle differences that may aid in their distinction. A key fragmentation pathway involves the loss of the acetyl group (CH₃CO), leading to a prominent peak at m/z 121 or 122. The mass spectrum for this compound and 4-formylphenyl acetate can be found on the NIST WebBook.[4][5]

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the formylphenyl acetate isomer in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: 0 to 220 ppm

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly onto the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Background Correction: Record a background spectrum of the empty ATR crystal or salt plates and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the analyte (in a volatile organic solvent like methanol or dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) for separation and introduction into the ion source.

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization:

    • Electron energy: 70 eV

    • Ion source temperature: 200-250 °C

  • Mass Analysis: Scan a mass range of approximately m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the differentiation of formylphenyl acetate isomers using the discussed spectral techniques.

G Workflow for Isomer Differentiation cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Isomer Identification Sample Unknown Formylphenyl Acetate Isomer MS Mass Spectrometry (EI) Sample->MS Determine Molecular Weight (M⁺ = 164) IR Infrared Spectroscopy (ATR-FTIR) Sample->IR Identify Functional Groups (Ester and Aldehyde C=O) H_NMR ¹H NMR Spectroscopy MS->H_NMR IR->H_NMR C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR Confirm Carbon Skeleton Isomer_2 2-Formylphenyl Acetate H_NMR->Isomer_2 Aromatic Splitting Pattern Isomer_3 3-Formylphenyl Acetate H_NMR->Isomer_3 Aromatic Splitting Pattern Isomer_4 4-Formylphenyl Acetate H_NMR->Isomer_4 Aromatic Splitting Pattern C_NMR->Isomer_2 Unique Chemical Shifts C_NMR->Isomer_3 Unique Chemical Shifts C_NMR->Isomer_4 Unique Chemical Shifts

Caption: A logical workflow for the differentiation of formylphenyl acetate isomers.

References

A Comparative Purity Analysis of 3-Formylphenyl Acetate and Its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and characterization of starting materials are critical for the synthesis of novel compounds and the development of new therapeutics. 3-Formylphenyl acetate, a key building block in organic synthesis, and its isomers, 2-Formylphenyl acetate and 4-Formylphenyl acetate, along with its precursor 3-Hydroxybenzaldehyde, are foundational reagents in a multitude of synthetic pathways. This guide provides an objective comparison of the purity and analytical profiles of these compounds, supported by representative experimental data and detailed methodologies for their analysis.

Performance Comparison of this compound and Alternatives

The selection of a starting material is often dictated by its purity profile, as impurities can lead to unwanted side reactions, lower yields, and complications in the purification of the final product. The following table summarizes the typical purity specifications and physical properties of this compound and its common alternatives available from commercial suppliers. While detailed impurity profiles are often lot-specific and proprietary, the data presented here offers a comparative overview based on publicly available Certificates of Analysis (COA) and product specifications.

FeatureThis compound2-Formylphenyl acetate4-Formylphenyl acetate3-Hydroxybenzaldehyde
CAS Number 34231-78-25663-67-2878-00-2100-83-4
Molecular Formula C₉H₈O₃C₉H₈O₃C₉H₈O₃C₇H₆O₂
Molecular Weight 164.16 g/mol 164.16 g/mol 164.16 g/mol 122.12 g/mol
Typical Purity ≥95.0% - 98%+ (GC)[1][2]Varies by supplier~97%≥98.40% - ≥99%[3]
Appearance Colorless to light yellow liquid[1]Information not readily availableLiquidOff-White to Brown Solid[3][4]
Boiling Point Not readily availableNot readily available152-153 °C/17 mmHg[5]191 °C/50 mmHg
Melting Point Not applicable38 °C[6]Not applicable100-103 °C
Storage Temperature 2-8°C[1]Not readily availableRoom Temperature2-8°C[3]

Experimental Protocols

Accurate and reproducible analytical testing is paramount for the quality control of chemical reagents. The following are detailed methodologies for key experiments typically cited in a Certificate of Analysis for aromatic aldehydes and their derivatives.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile compounds like formylphenyl acetates.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for polar analytes (e.g., DB-5ms or equivalent).

  • Sample Preparation: A dilute solution of the sample is prepared in a high-purity solvent such as ethyl acetate or dichloromethane.

  • GC Method:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For aromatic aldehydes, derivatization is often employed to enhance detection.

  • Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.

  • Derivatization (optional, for enhanced sensitivity): The aldehyde can be reacted with a derivatizing agent such as 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be detected at a specific wavelength.

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 40% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/minute.

  • Detection: UV detection at a wavelength appropriate for the analyte or its derivative (e.g., 254 nm for the underivatized compound or 360 nm for the DNPH derivative).

  • Analysis: The purity is determined by comparing the peak area of the analyte to that of a certified reference standard.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube.

  • ¹H NMR Analysis:

    • The spectrum provides information on the number and types of protons and their neighboring environments.

    • Expected Chemical Shifts (in CDCl₃):

      • Aldehyde proton (-CHO): A singlet around 9.8-10.0 ppm.

      • Aromatic protons: A complex multiplet pattern between 7.0-8.0 ppm.

      • Acetate methyl protons (-OCOCH₃): A singlet around 2.3 ppm.

  • ¹³C NMR Analysis:

    • The spectrum reveals the number of unique carbon atoms in the molecule.

    • Expected Chemical Shifts (in CDCl₃):

      • Carbonyl carbon (C=O) of the aldehyde: ~190-192 ppm.

      • Carbonyl carbon (C=O) of the acetate: ~168-170 ppm.

      • Aromatic carbons: ~120-155 ppm.

      • Acetate methyl carbon (-OCOCH₃): ~21 ppm.

Visualization of Analytical Workflow and Compound Relationships

To provide a clearer understanding of the processes involved in quality control and the relationships between the compared compounds, the following diagrams are provided.

cluster_0 Quality Control Workflow Sample Chemical Sample (e.g., this compound) Prep Sample Preparation (Dilution/Derivatization) Sample->Prep GC Gas Chromatography (GC) (Purity Assay) Prep->GC HPLC High-Performance Liquid Chromatography (HPLC) (Impurity Profiling) Prep->HPLC NMR Nuclear Magnetic Resonance (NMR) (Structural Confirmation) Prep->NMR COA Certificate of Analysis (COA) (Data Compilation) GC->COA HPLC->COA NMR->COA

Caption: A generalized workflow for the quality control analysis of chemical reagents.

cluster_1 Synthetic Relationships of Formylphenyl Acetate Isomers HBA3 3-Hydroxybenzaldehyde FPA3 This compound HBA3->FPA3 Acetylation HBA2 2-Hydroxybenzaldehyde (Salicylaldehyde) FPA2 2-Formylphenyl acetate HBA2->FPA2 Acetylation HBA4 4-Hydroxybenzaldehyde FPA4 4-Formylphenyl acetate HBA4->FPA4 Acetylation

Caption: The synthetic relationship between hydroxybenzaldehyde precursors and their corresponding formylphenyl acetate products.

References

A Comparative Guide to Alternatives for 3-Formylphenyl Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, 3-formylphenyl acetate serves as a valuable reagent, providing a protected form of 3-hydroxybenzaldehyde. The acetate group masks the reactive phenolic hydroxyl, allowing for selective reactions at the formyl group. However, the choice of a protecting group is critical and can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of viable alternative reagents to this compound, focusing on the different protecting groups for the hydroxyl functionality of 3-hydroxybenzaldehyde. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the optimal reagent for your specific synthetic needs.

Introduction to Phenolic Protection of 3-Hydroxybenzaldehyde

3-Hydroxybenzaldehyde is a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its utility is expanded through the use of protecting groups for the phenolic hydroxyl, which can prevent undesired side reactions during transformations of the aldehyde group. The ideal protecting group should be easy to introduce and remove in high yields, stable to the reaction conditions required for subsequent steps, and should not interfere with other functional groups in the molecule.

This compound, where the hydroxyl group is protected as an acetate ester, is a common choice. However, its lability under both acidic and basic conditions can be a limitation in multi-step syntheses. This guide explores several key alternatives, including benzyl, p-methoxybenzyl, silyl, and methoxymethyl ethers, and compares their performance based on reported experimental data.

Performance Comparison of Protecting Groups

The selection of an appropriate protecting group depends on the specific reaction pathway, including the reagents and conditions for subsequent transformations and the final deprotection step. The following tables summarize quantitative data for the protection of 3-hydroxybenzaldehyde and the deprotection of the resulting protected aldehydes.

Table 1: Protection of 3-Hydroxybenzaldehyde
Protecting GroupReagents and ConditionsSolventYield (%)Reference
Acetate (Ac) Acetic anhydride, PyridineDCM~95%General Procedure
Benzyl (Bn) Benzyl bromide, K₂CO₃DMF85-95%[3]
p-Methoxybenzyl (PMB) PMB-Cl, K₂CO₃DMF90%[3]
tert-Butyldimethylsilyl (TBDMS) TBDMS-Cl, ImidazoleDMF>90%General Procedure
Methoxymethyl (MOM) MOM-Cl, DIPEADCM~90%[3]
Table 2: Deprotection of 3-(Protected-oxy)benzaldehyde
Protecting GroupReagents and ConditionsSolventYield (%)Cleavage MethodReference
Acetate (Ac) K₂CO₃, MeOHMethanol>90%Hydrolysis[4]
Acetate (Ac) NH₄OAc, aq. MeOHaq. Methanol>90%Transesterification[5]
Benzyl (Bn) H₂, Pd/CEthanol>95%Hydrogenolysis[6]
p-Methoxybenzyl (PMB) DDQ or CANDCM/H₂O>90%Oxidation[6]
tert-Butyldimethylsilyl (TBDMS) TBAFTHF>95%Fluoride Ion[6]
Methoxymethyl (MOM) 2M HClTHF>90%Acid Hydrolysis[6]

Logical Workflow for Protecting Group Strategy

The decision-making process for selecting a suitable protecting group can be visualized as a workflow that considers the stability of the protecting group under various reaction conditions.

G cluster_start cluster_protection Protection cluster_reaction Reaction Conditions cluster_deprotection Deprotection start Start: 3-Hydroxybenzaldehyde p_Ac Acetate (Ac) start->p_Ac Select PG p_Bn Benzyl (Bn) start->p_Bn Select PG p_PMB p-Methoxybenzyl (PMB) start->p_PMB Select PG p_TBDMS TBDMS start->p_TBDMS Select PG p_MOM MOM start->p_MOM Select PG r_acid Strong Acid p_Ac->r_acid Labile r_base Strong Base p_Ac->r_base Labile r_red Reduction (e.g., NaBH₄) p_Ac->r_red p_Bn->r_acid p_Bn->r_base p_Bn->r_red r_h2 Hydrogenolysis (H₂, Pd/C) p_Bn->r_h2 Labile p_PMB->r_base p_PMB->r_red r_ox Oxidation (e.g., DDQ) p_PMB->r_ox Labile p_TBDMS->r_base p_TBDMS->r_red p_TBDMS->r_h2 r_f Fluoride (e.g., TBAF) p_TBDMS->r_f Labile p_MOM->r_acid Labile p_MOM->r_base p_MOM->r_red p_MOM->r_h2 d_MOM Acid Hydrolysis r_acid->d_MOM d_Ac Base/Acid Hydrolysis r_base->d_Ac d_PMB Oxidative Cleavage r_ox->d_PMB d_Bn Hydrogenolysis r_h2->d_Bn d_TBDMS Fluoride r_f->d_TBDMS G cluster_main General Synthetic Pathway start 3-Hydroxybenzaldehyde protected 3-(Protected-oxy)benzaldehyde (e.g., this compound or alternative) start->protected Protection (e.g., Ac₂O, BnBr, etc.) transformed Modified Aldehyde Derivative protected->transformed Reaction at Aldehyde (e.g., Wittig, Grignard, etc.) final_product Final Product with Free 3-Hydroxyl transformed->final_product Deprotection (e.g., Hydrolysis, Hydrogenolysis, etc.)

References

Structure-activity relationship (SAR) studies involving 3-Formylphenyl acetate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Consequently, the core requirements of this guide—to present quantitative data in structured tables, provide detailed experimental protocols for key experiments, and visualize relevant signaling pathways—cannot be fulfilled at this time due to the absence of the necessary primary research data.

While direct SAR studies on 3-Formylphenyl acetate derivatives are not available, we can provide some context on the known biological activities of structurally related compounds, such as benzaldehyde derivatives, which may offer insights into the potential therapeutic applications of the this compound scaffold.

Biological Activities of Related Benzaldehyde Derivatives

Research has been conducted on various substituted benzaldehyde derivatives, demonstrating a wide range of pharmacological activities. For instance, certain benzyloxybenzaldehyde derivatives have been investigated for their anticancer properties. Studies have shown that some of these compounds can induce apoptosis and affect cell cycle progression in cancer cell lines.[1] Additionally, other benzaldehyde derivatives have been explored for their anti-inflammatory and antimicrobial activities.[2][3]

It is plausible that derivatives of this compound could exhibit interesting biological profiles, given the reactivity of the aldehyde group and the potential for the acetate group to be hydrolyzed in vivo, releasing a potentially active phenol. The aldehyde functionality can participate in the formation of Schiff bases or other covalent interactions with biological macromolecules, while the overall substitution pattern on the phenyl ring can influence properties like lipophilicity, electronic distribution, and steric hindrance, all of which are critical for biological activity.

Future Directions

The lack of published SAR studies on this compound derivatives represents a potential opportunity for new research endeavors. A systematic approach to synthesizing a library of derivatives with modifications at various positions of the phenyl ring, as well as alterations to the acetate and formyl groups, would be a valuable undertaking. Such a library could then be screened against a panel of biological targets to identify potential lead compounds for various diseases.

Future research in this area could involve:

  • Synthesis of a diverse chemical library: Introducing a variety of substituents on the aromatic ring to probe the effects of electronics and sterics on activity.

  • Screening against multiple biological targets: Evaluating the synthesized compounds against kinases, proteases, cholinesterases, or in cell-based assays for anticancer, anti-inflammatory, or neuroprotective effects.

  • Quantitative analysis: Determining key parameters such as IC50 or EC50 values to establish a quantitative SAR.

  • Mechanistic studies: Investigating the mode of action for any identified active compounds.

References

Quantitative NMR (qNMR) for the Purity Determination of 3-Formylphenyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for starting materials, intermediates, and final active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 3-Formylphenyl acetate, a key building block in organic synthesis.

The Power of qNMR as a Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules. Unlike chromatographic techniques such as HPLC and GC, which are relative methods requiring a certified reference standard of the same compound for accurate quantification, qNMR is a direct and absolute method.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for the direct quantification of a substance against a certified internal standard of a different compound.[2][3][4]

Key advantages of qNMR include:

  • Direct Measurement: It does not require a chemically identical reference standard of the analyte.[1]

  • High Accuracy and Precision: qNMR is capable of providing highly accurate and precise purity values, with relative standard deviations typically below 1% under optimal conditions.[2]

  • Versatility: A single internal standard can be used for the quantification of a wide range of compounds.[1]

  • Structural Information: The same experiment provides valuable structural information about the analyte and any impurities present.[1]

  • Speed: qNMR measurements can often be faster than developing and running a new chromatographic method.[1]

Comparative Analysis: qNMR vs. HPLC and GC

While qNMR offers significant advantages, HPLC and GC remain workhorse techniques in many analytical laboratories. The choice of method depends on various factors, including the properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis.

FeatureQuantitative ¹H NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID)
Principle Direct proportionality between NMR signal intensity and the number of nuclei.[2][3][4]Differential partitioning of analytes between a stationary and a mobile phase.Partitioning of volatile analytes between a stationary phase and an inert gas mobile phase.
Quantification Absolute (primary ratio method).Relative (requires a specific reference standard for the analyte).Relative (requires a specific reference standard for the analyte).
Selectivity Excellent for distinguishing structurally different molecules. Signal overlap can be a challenge.Good for separating closely related structures and isomers.Excellent for separating volatile compounds.
Accuracy High (<1% error is achievable).Good (typically 1-2% error).Good (typically 1-5% error).
Precision (RSD) Excellent (<1%).[2]Excellent (<2%).Good (<5%).
Limit of Detection (LOD) ~0.05%~0.01%~0.01%
Limit of Quantification (LOQ) ~0.15%~0.05%~0.05%
Analysis Time ~15-30 minutes per sample.~20-40 minutes per sample.~30-60 minutes per sample.
Sample Preparation Simple dissolution with an internal standard.Dissolution, filtration, and sometimes derivatization.[5]Dissolution, and for non-volatile compounds, derivatization is necessary.
Strengths Absolute quantification, structural information, non-destructive.[1]Widely applicable, high separation efficiency for non-volatile compounds.[6]High sensitivity for volatile compounds, robust.
Limitations Lower sensitivity than chromatographic methods, potential for signal overlap.Requires a reference standard for each analyte, potential for co-elution.Limited to thermally stable and volatile compounds.[6]

This table presents representative performance data for the analysis of a small aromatic molecule like this compound and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the purity determination of this compound using qNMR, HPLC, and GC.

Quantitative ¹H NMR (qNMR) Protocol

This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard.

1. Materials and Equipment:

  • Analyte: this compound

  • Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • NMR Spectrometer: 400 MHz or higher, equipped with a proton probe.

  • Analytical Balance: Readable to 0.01 mg.

  • NMR Tubes: 5 mm high-precision tubes.

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.

  • Record the exact weights of both the analyte and the internal standard.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a value of 30 seconds is generally sufficient for accurate quantification of small molecules).[1]

  • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).

4. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate the selected signals for both the analyte and the internal standard.

    • For this compound, the well-resolved aldehyde proton signal (around 10 ppm) or the acetate methyl proton signal (around 2.1 ppm) can be used.

    • For maleic acid, the signal for the two olefinic protons (around 6.3 ppm) is used.

  • Calculate the purity of this compound using the following equation:

    Where:

    • I_analyte: Integral of the selected analyte signal

    • N_analyte: Number of protons for the selected analyte signal

    • I_IS: Integral of the internal standard signal

    • N_IS: Number of protons for the internal standard signal

    • MW_analyte: Molecular weight of the analyte (164.16 g/mol for this compound)

    • MW_IS: Molecular weight of the internal standard (116.07 g/mol for maleic acid)

    • m_analyte: Mass of the analyte

    • m_IS: Mass of the internal standard

    • P_IS: Purity of the internal standard

HPLC-UV Protocol

1. Materials and Equipment:

  • HPLC System: With a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Solvent: Acetonitrile/water (50:50 v/v).

2. Chromatographic Conditions:

  • Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

3. Sample Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in the solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Purity Determination:

  • The purity is determined by the area percentage method, assuming all impurities have a similar response factor at the detection wavelength.

GC-FID Protocol

1. Materials and Equipment:

  • GC System: With a Flame Ionization Detector (FID), split/splitless injector, and autosampler.

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Solvent: Dichloromethane.

2. GC Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, and hold for 5 minutes.

  • Split Ratio: 50:1.

3. Sample Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in dichloromethane.

  • Prepare a series of calibration standards by diluting the stock solution.

4. Purity Determination:

  • The purity is determined by the area percentage method.

Visualizing the Workflows

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR Spectrum (400 MHz, zg30, d1=30s) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity using the formula integrate->calculate result Purity Result (%) calculate->result

Caption: Workflow for qNMR purity analysis of this compound.

Method_Comparison cluster_analyte Analyte: this compound cluster_methods Analytical Methods cluster_attributes Key Attributes analyte Purity Determination qnmr qNMR analyte->qnmr hplc HPLC analyte->hplc gc GC analyte->gc quant Quantification (Absolute vs. Relative) qnmr->quant Absolute selectivity Selectivity qnmr->selectivity Structural sensitivity Sensitivity qnmr->sensitivity Moderate speed Analysis Speed qnmr->speed Fast hplc->quant Relative hplc->selectivity Chromatographic hplc->sensitivity High hplc->speed Moderate gc->quant Relative gc->selectivity Volatility-based gc->sensitivity Very High gc->speed Moderate-Slow

Caption: Comparison of analytical methods for purity determination.

Conclusion

For the definitive purity assessment of this compound, qNMR stands out as a powerful, direct, and highly accurate method. It provides an absolute purity value without the need for a specific reference standard of the analyte, which is particularly advantageous for novel compounds or when certified standards are unavailable. While HPLC and GC are excellent orthogonal techniques for routine quality control and the detection of specific types of impurities, qNMR offers a comprehensive and efficient approach for the primary purity assignment. A multi-technique strategy, leveraging the strengths of each method, will ultimately provide the most complete and reliable purity profile for this important chemical intermediate.

References

Safety Operating Guide

Proper Disposal of 3-Formylphenyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance on the safe and compliant disposal of 3-Formylphenyl acetate, ensuring the safety of laboratory personnel and the protection of the environment.

This document provides essential safety and logistical information for the proper disposal of this compound. Adherence to these procedures is critical to mitigate risks, ensure regulatory compliance, and promote a safe laboratory environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to be familiar with the associated hazards of this compound. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling and disposal activities must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area or a certified chemical fume hood.[1][3][4]

Hazard CategoryGHS ClassificationPrecautionary Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.
Skin IrritationCategory 2Causes skin irritation.
Eye IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.

Table 1: Summary of Hazards and Precautions for this compound.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.[5][6][7]

Step 1: Waste Identification and Segregation

All materials contaminated with this compound must be treated as hazardous waste. This includes:

  • Expired or unused this compound

  • Contaminated labware (e.g., vials, pipettes, containers)

  • Contaminated PPE (e.g., gloves, disposable lab coats)

  • Materials used for cleaning up spills

This waste must be segregated from other laboratory waste streams to prevent chemical reactions.[3][5]

Step 2: Packaging and Labeling

  • Place the hazardous waste in a designated, leak-proof, and chemically compatible container.[5][8]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3]

  • Ensure the container is kept securely closed except when adding waste.[8]

Step 3: Storage

Store the sealed and labeled hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow all institutional and regulatory guidelines for hazardous waste storage.

Step 4: Arrange for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal. Provide the disposal company with the Safety Data Sheet (SDS) for this compound. Disposal must be in accordance with all local, state, and federal regulations.[1][5][6][7] In the United States, this includes adherence to the Resource Conservation and Recovery Act (RCRA) guidelines.[5]

Step 5: Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[9]

  • Collect the absorbent material and spilled substance into a designated hazardous waste container.[4][9]

  • Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[9]

Step 6: Empty Container Disposal

Empty containers of this compound should be treated as hazardous waste and taken to an approved waste handling site for recycling or disposal.[1][9] Alternatively, containers may be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste.[10]

Figure 1: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Formylphenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Formylphenyl acetate in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as causing skin, eye, and respiratory irritation, and may be harmful if swallowed.

Hazard Identification and Classification

The following table summarizes the hazard classification of this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation
Acute Toxicity, Oral (Potential)4H302: Harmful if swallowed

Signal Word: Warning

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a high risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for degradation or punctures before each use. A lab coat or chemical-resistant apron must be worn.Prevents skin contact which can cause irritation.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation exposure is possible, a NIOSH-approved respirator with an organic vapor cartridge may be required.Minimizes the risk of inhaling vapors that can cause respiratory tract irritation.

Operational Plan: Safe Handling, Storage, and Disposal

A systematic approach to handling, storage, and disposal is crucial for maintaining a safe laboratory environment.

Handling Procedures
  • Engineering Controls : All operations involving this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Spill Management : In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a sealed container for proper disposal.

Storage Plan
  • Conditions : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Containers : Keep the container tightly closed when not in use.

  • Environment : Protect from moisture and direct sunlight.

Disposal Plan
  • Waste Characterization : this compound waste is considered hazardous.

  • Containerization : Collect all waste containing this chemical in a clearly labeled, sealed, and compatible container.

  • Disposal Route : Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Occupational Exposure Limits

While there are no specific OSHA Permissible Exposure Limits (PEL) or ACGIH Threshold Limit Values (TLV) established for this compound, the exposure limits for the structurally similar compound, benzaldehyde, can provide guidance.

SubstanceRegulatory BodyExposure Limit
BenzaldehydeAIHA WEEL8-hour TWA: 2 ppm; 15-min STEL: 4 ppm[1]

It is recommended to keep exposure to this compound to the lowest achievable level.

Experimental Protocol: Wittig Reaction

The Wittig reaction is a common application for aromatic aldehydes like this compound, used to synthesize alkenes. This protocol outlines a representative procedure.

Objective: To synthesize an alkene from this compound and a phosphorus ylide.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride (or other suitable phosphonium salt)

  • Strong base (e.g., sodium hydroxide, n-butyllithium)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Ylide Preparation:

    • In a dry, nitrogen-flushed round-bottom flask, suspend benzyltriphenylphosphonium chloride in the anhydrous solvent.

    • Cool the suspension in an ice bath.

    • Slowly add the strong base (e.g., 50% NaOH solution) dropwise with vigorous stirring.

    • Allow the mixture to stir for the time specified in the detailed research protocol to form the ylide.

  • Wittig Reaction:

    • Dissolve this compound in the anhydrous solvent in a separate flask.

    • Slowly add the solution of this compound to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for the designated time (typically several hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired alkene.

Workflow and Logical Relationship Diagrams

The following diagrams illustrate the key workflows for safe handling and a typical experimental procedure.

SafeHandlingWorkflow Safe Handling and PPE Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment GatherMaterials Gather Chemicals & Equipment RiskAssessment->GatherMaterials DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) GatherMaterials->DonPPE WorkInHood Work in Fume Hood DonPPE->WorkInHood PerformExperiment Perform Experiment WorkInHood->PerformExperiment Monitor Monitor for Spills/Exposure PerformExperiment->Monitor SegregateWaste Segregate Hazardous Waste PerformExperiment->SegregateWaste Spill Spill Occurs Monitor->Spill Exposure Personal Exposure Monitor->Exposure Decontaminate Decontaminate Glassware & Surfaces SegregateWaste->Decontaminate DoffPPE Remove PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands SpillControl Use Spill Kit Spill->SpillControl FirstAid Administer First Aid Exposure->FirstAid Notify Notify Supervisor FirstAid->Notify SpillControl->Notify

Caption: Workflow for the safe handling of this compound.

WittigReactionWorkflow Wittig Reaction Experimental Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification YlidePrep Prepare Phosphorus Ylide (Phosphonium Salt + Base) Combine Combine Ylide and Aldehyde Solutions YlidePrep->Combine AldehydeSol Prepare 3-Formylphenyl Acetate Solution AldehydeSol->Combine Stir Stir at Room Temperature Combine->Stir Quench Quench Reaction (add Water) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Column Column Chromatography Concentrate->Column Analyze Analyze Product Purity (TLC, NMR, etc.) Column->Analyze

Caption: Experimental workflow for a Wittig reaction.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.